Persicarin
Description
Structure
3D Structure
Properties
IUPAC Name |
[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O10S/c1-24-11-4-7(2-3-9(11)18)15-16(26-27(21,22)23)14(20)13-10(19)5-8(17)6-12(13)25-15/h2-6,17-19H,1H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFNXFXZXWDYMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203391 | |
| Record name | Persicarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549-31-5 | |
| Record name | Persicarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=549-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Persicarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Persicarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERSICARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUF6GW9HDB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Persicarin: A Technical Guide to Its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Persicarin, a sulfated flavonoid, has garnered increasing interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies pertaining to this promising bioactive compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological and experimental pathways.
Introduction
This compound, chemically known as isorhamnetin-3-O-sulfate, is a naturally occurring flavonoid distinguished by the presence of a sulfate (B86663) group. This structural feature significantly influences its physicochemical properties and biological activities. First isolated from water pepper (Persicaria hydropiper), its name is derived from the plant's genus.[1] this compound has been identified in a select number of plant species and is recognized for its potential health benefits. This document consolidates the current knowledge on its natural origins, tissue-specific distribution, and the analytical techniques employed for its isolation and quantification.
Natural Sources and Distribution of this compound
This compound has been identified in a limited number of plant species, primarily within the families Polygonaceae and Apiaceae. The principal natural sources documented in scientific literature are Oenanthe javanica (water dropwort), Persicaria hydropiper (water pepper), and Anethum graveolens (dill).[1]
Oenanthe javanica (Water Dropwort)
Oenanthe javanica, a perennial herb consumed as a vegetable and used in traditional medicine, is a significant source of this compound.[2] The compound is distributed throughout the aerial parts of the plant, with varying concentrations in the leaves and stems.
Persicaria hydropiper (Water Pepper)
As the plant from which this compound was first isolated, Persicaria hydropiper remains a key natural source. This common weed, also known as "marsh pepper," has a history of use in traditional medicine. Flavonoids are a major group of phytochemicals found in this plant.
Anethum graveolens (Dill)
Dill, a widely used culinary herb, also contains this compound. The presence of this compound in dill has led to its investigation as a potential biomarker for the consumption of this herb.
Quantitative Distribution
The concentration of this compound can vary significantly depending on the plant species, the specific tissue, and even the environmental conditions under which the plant is grown. A study on Oenanthe javanica demonstrated the influence of light conditions on this compound content in the leaves and stems.
Table 1: Quantitative Distribution of this compound in Oenanthe javanica
| Plant Part | Light Condition | This compound Content (mg/g dry weight) |
| Leaves | Blue LEDs | ~2.8 |
| Leaves | Red LEDs | ~1.4 |
| Leaves | Green LEDs | ~1.0 |
| Stems | Blue LEDs | ~1.2 |
| Stems | Red LEDs | ~0.8 |
| Stems | Green LEDs | ~0.6 |
Data adapted from a study on the effects of different light-emitting diodes (LEDs) on bioactive compounds in dropwort.[3]
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway of sulfated flavonoids. This process involves two key stages: the synthesis of the flavonoid backbone and the subsequent sulfation reaction.
Flavonoid Biosynthesis
The precursor to this compound is the flavonoid isorhamnetin (B1672294). Isorhamnetin is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites.
Sulfation of Isorhamnetin
The final step in this compound biosynthesis is the sulfation of isorhamnetin at the 3-hydroxyl position. This reaction is catalyzed by a class of enzymes known as sulfotransferases (SULTs). These enzymes facilitate the transfer of a sulfonate group from a universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the flavonoid substrate. While the specific sulfotransferase responsible for the 3-O-sulfation of isorhamnetin has not yet been definitively identified, it is understood to be a position-specific enzyme.
Experimental Protocols
Extraction and Isolation of this compound from Oenanthe javanica
This protocol details a common method for the extraction and isolation of this compound from the aerial parts of Oenanthe javanica.
1. Plant Material Preparation:
-
Fresh aerial parts of Oenanthe javanica (1.4 kg) are collected and milled.[4]
2. Extraction:
-
The milled plant material is extracted three times with 70% ethanol (B145695) (10 L) at room temperature.[4]
-
The solvent is evaporated under vacuum to yield a crude ethanol extract (e.g., 81.5 g).[4]
3. Solvent Partitioning:
-
The crude extract is suspended in 20% methanol (B129727) (3 L) and sequentially partitioned three times with n-hexane (3 L), ethyl acetate (B1210297) (3 L), and n-butanol (3 L).[4]
-
This yields dried n-hexane, ethyl acetate, n-butanol, and water-soluble residues.[4]
4. Chromatographic Separation:
-
The ethyl acetate extract is subjected to column chromatography on Toyopearl HW-40, eluting with a stepwise gradient of increasing methanol in water.
-
The 100% water eluate is further purified by column chromatography on YMC GEL ODS AQ 120-50S using aqueous methanol to yield pure this compound.[4]
High-Performance Liquid Chromatography (HPLC) Analysis
Quantitative analysis of this compound is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Column: YMC-Pack ODS A-302 column (4.6 mm i.d. x 150 mm).[4] - Mobile Phase: A linear gradient of 10% (v/v) acetonitrile (B52724) in 0.1% formic acid/water, increasing to 90% acetonitrile over 30 minutes, and then to 100% acetonitrile over 5 minutes.[4] - Flow Rate: 1.0 ml/min.[4] - Detection: UV at 280 nm.[4] - Column Temperature: 40°C.[4]
Signaling Pathways Associated with this compound's Biological Activity
This compound has been shown to modulate several signaling pathways implicated in inflammation and oxidative stress. In a study on diabetic mice, this compound was found to protect against liver damage by attenuating these processes.
Under hyperglycemic conditions, there is an increase in reactive oxygen species (ROS) production, partly through the activation of NADPH oxidase. This oxidative stress leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors, in turn, upregulate the expression of pro-inflammatory mediators including TGF-β, COX-2, and iNOS, contributing to tissue damage. This compound has been demonstrated to suppress the activation of NF-κB and AP-1, thereby downregulating the expression of these inflammatory markers.
References
- 1. Deciphering the substrate recognition mechanisms of the heparan sulfate 3-O-sulfotransferase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oenanthe javanica - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
The Persicarin Biosynthesis Pathway: A Technical Guide for Researchers
Abstract
Persicarin, a sulfated flavonoid with noteworthy therapeutic potential, is a specialized plant secondary metabolite. Its biosynthesis is an elegant extension of the core flavonoid pathway, involving a series of enzymatic modifications including methylation and sulfation. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the enzymatic steps, precursor molecules, and relevant experimental methodologies. Quantitative data for analogous enzymatic reactions are presented to provide a comparative framework. Furthermore, this document includes detailed experimental protocols and visual diagrams of the biosynthetic and experimental workflows to facilitate further research and drug development endeavors.
Introduction
This compound, chemically known as isorhamnetin-3-O-sulfate, is a naturally occurring flavonoid found in various plant species, notably in water dropwort (Oenanthe javanica) and water pepper (Persicaria hydropiper).[1] This compound has garnered significant interest within the scientific community for its potential therapeutic applications. The biosynthesis of this compound is intrinsically linked to the well-established flavonoid pathway, a major branch of the phenylpropanoid pathway in plants.[2][3][4][5] Understanding the intricacies of this pathway is paramount for the metabolic engineering of plants to enhance this compound production and for the development of novel therapeutic agents.
This guide delineates the biosynthetic journey from the primary metabolite, L-phenylalanine, to the final sulfated flavonoid, this compound. It serves as a technical resource, providing not only the theoretical framework of the pathway but also practical experimental designs for its investigation.
The Core Flavonoid Biosynthesis Pathway
The biosynthesis of this compound commences with the general phenylpropanoid pathway, which provides the foundational precursors for all flavonoids.[2][3]
2.1. Phenylpropanoid Pathway
The journey begins with the aromatic amino acid L-phenylalanine. A series of three enzymatic reactions converts L-phenylalanine into p-Coumaroyl-CoA, the entry point into the flavonoid pathway.
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[2]
-
Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.[2]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA.[2]
2.2. Chalcone (B49325) and Flavanone Formation
p-Coumaroyl-CoA serves as a key substrate for the first committed step in flavonoid biosynthesis.
-
Chalcone Synthase (CHS): This enzyme catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[5]
-
Chalcone Isomerase (CHI): Naringenin chalcone undergoes stereospecific cyclization, catalyzed by CHI, to yield the flavanone, naringenin.[2] Naringenin is a critical branch-point intermediate in the biosynthesis of a wide array of flavonoids.[2]
Biosynthesis of Isorhamnetin: The Precursor to this compound
From naringenin, the pathway diverges towards the synthesis of flavonols, leading to the direct precursor of this compound, isorhamnetin.
3.1. Formation of Quercetin (B1663063)
-
Flavanone 3-Hydroxylase (F3H): Naringenin is hydroxylated at the 3-position of the C-ring by F3H to produce dihydrokaempferol.[5]
-
Flavonoid 3'-Hydroxylase (F3'H): Dihydrokaempferol is then hydroxylated at the 3'-position of the B-ring by F3'H to yield dihydroquercetin.[5]
-
Flavonol Synthase (FLS): Finally, dihydroquercetin is oxidized by FLS to introduce a double bond in the C-ring, forming the flavonol, quercetin.
3.2. Methylation of Quercetin to Isorhamnetin
The penultimate step in the formation of the this compound aglycone is the methylation of quercetin.
-
Flavonoid 3'-O-Methyltransferase (FOMT): This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of quercetin, resulting in the formation of isorhamnetin.[6][7]
The Final Step: Sulfation of Isorhamnetin
The defining step in this compound biosynthesis is the sulfation of isorhamnetin.
-
Sulfotransferase (SOT): A cytosolic sulfotransferase catalyzes the transfer of a sulfonyl group from the universal sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3-hydroxyl group of isorhamnetin, yielding this compound (isorhamnetin-3-O-sulfate).[8][9]
Visualization of the this compound Biosynthesis Pathway
The following diagram illustrates the sequential enzymatic reactions leading to the formation of this compound.
Caption: The biosynthetic pathway of this compound from L-phenylalanine.
Quantitative Data
Table 1: Kinetic Parameters of Plant Flavonoid O-Methyltransferases
| Enzyme Source | Substrate | Km (µM) | Vmax (units) | Reference |
| Chrysosplenium americanum | 3,7,4'-trimethylquercetin | 7.2 | - | [10] |
| Citrus sinensis (CsOMT16) | Quercetin | 12.5 | - | [11] |
| Citrus reticulata (CrOMT2) | Quercetin | 15.6 | - | [1] |
| Oryza sativa (ROMT-9) | Quercetin | - | - | [12] |
Table 2: Kinetic Parameters of Plant Flavonoid Sulfotransferases
| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg) | Reference |
| Arabidopsis thaliana (AtSULT202B7) | Kaempferol | 27.6 | 209.5 | [3] |
| Arabidopsis thaliana (AtSULT202B7) | Quercetin | 19.2 | 312.7 | [3] |
| Flaveria chloraefolia | Quercetin | - | - | [5] |
Table 3: Quantitative Analysis of this compound and Precursors in Oenanthe javanica
| Compound | Concentration | Tissue | Method | Reference |
| This compound | Major flavonoid | Leaves and stems | HPLC | [9] |
| Isorhamnetin | Present | Leaves and stems | HPLC | [13] |
| Quercetin | Present | Leaves | HPLC |
Experimental Protocols
The following sections provide detailed methodologies for key experiments in the study of the this compound biosynthesis pathway.
7.1. Extraction and Quantification of this compound and its Precursors
This protocol outlines a general method for the extraction and quantification of flavonoids from plant tissue using High-Performance Liquid Chromatography (HPLC).
Workflow Diagram:
Caption: Workflow for flavonoid extraction and HPLC quantification.
Methodology:
-
Sample Preparation: Freeze fresh plant material (e.g., leaves of Oenanthe javanica) in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Suspend the powdered tissue in 80% (v/v) aqueous methanol at a ratio of 1:10 (w/v). Sonicate the mixture for 30 minutes at room temperature.
-
Clarification: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm and 350 nm.
-
-
Quantification: Prepare a standard curve using authentic standards of this compound, isorhamnetin, and quercetin. Calculate the concentration of each compound in the plant extract by comparing peak areas to the standard curve.
7.2. In Vitro Flavonoid 3'-O-Methyltransferase (FOMT) Assay
This protocol describes a method for determining the activity of a recombinant FOMT.
Workflow Diagram:
Caption: Workflow for an in vitro FOMT assay.
Methodology:
-
Enzyme Preparation: Express and purify the candidate FOMT from a suitable expression system (e.g., E. coli).
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
100 µM Quercetin (substrate)
-
200 µM S-adenosyl-L-methionine (SAM, methyl donor)
-
1-5 µg of purified recombinant FOMT
-
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol.
-
Product Analysis: Analyze the reaction mixture by HPLC or LC-MS to detect the formation of isorhamnetin.
-
Kinetic Analysis: To determine kinetic parameters, vary the concentration of quercetin while keeping the concentration of SAM constant, and vice versa. Calculate Km and Vmax values using Lineweaver-Burk or Michaelis-Menten plots.
7.3. In Vitro Sulfotransferase (SOT) Assay
This protocol details a radiometric assay for measuring the activity of a recombinant SOT.
Workflow Diagram:
References
- 1. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfation of dietary flavonoids by human sulfotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel flavonoid glycoside sulfotransferase in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel flavonol 3-sulfotransferase. Purification, kinetic properties, and partial amino acid sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. maxapress.com [maxapress.com]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Isorhamnetin sulphate from the leaves and stems of Oenanthe javanica in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and immunological characterization of a recombinant trimethylflavonol 3'-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Flavonoid 3'-O-methyltransferase from rice: cDNA cloning, characterization and functional expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
what is the chemical structure of persicarin
An In-depth Technical Guide to the Core Chemical Structure and Properties of Persicarin
Introduction
This compound is a naturally occurring sulfated flavonoid that has garnered interest within the scientific community for its potential therapeutic properties. First isolated from water pepper (Persicaria hydropiper), it is also found in other plants such as water dropwort (Oenanthe javanica) and dill.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols and biological pathways associated with this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound is classified as a 3-sulfated flavonoid, a subclass of flavonoids characterized by a sulfate (B86663) group at the 3-position of the C ring.[3][4] The core structure is based on an isorhamnetin (B1672294) backbone, which is a 3'-O-methylated form of quercetin.[1]
-
Systematic IUPAC Name : [5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl] hydrogen sulfate[5]
-
Other Names : Isorhamnetin 3-sulfate, Isohamnetin 3-monosulfate[2][5]
-
SMILES : COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)O)O[5][6]
Physicochemical and Quantitative Data
A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 396.33 g/mol | [6] |
| Monoisotopic Mass | 396.015117294 Da | [3][4] |
| CAS Number | 549-31-5 | [1][5] |
| Melting Point | 288 °C (decomposes) | [2] |
| Water Solubility | 0.43 g/L (practically insoluble) | [2][3][4] |
| Acidity (pKa) | -3.53 (strongest acidic) | [2] |
| Polar Surface Area | 159.82 Ų | [4] |
| Hydrogen Bond Donors | 4 | [4] |
| Hydrogen Bond Acceptors | 9 | [4] |
| Rotatable Bond Count | 4 | [4] |
Experimental Protocols
Isolation and Characterization of this compound from Oenanthe javanica
The following protocol outlines the methodology for identifying and characterizing this compound from plant sources, as described in studies of Oenanthe javanica.
Workflow for this compound Identification
Caption: Workflow for the extraction and identification of this compound.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The structural identification of this compound was performed using ¹H and ¹³C NMR.[8]
-
¹H NMR (600 MHz, DMSO-d₆) : δ 8.06 (1H, d, J= 2.2 Hz, H-2′), 7.61 (1H, d, J=8.8, 2.2 Hz, H-6′), 6.92 (1H, d, J=8.8 Hz, H-5′), 6.43 (1H, d, J=2.2 Hz, H-8), 6.22 (1H, d, J=2.2 Hz, H-6), 3.83 (3H, s, MeO-3′).[8]
-
¹³C NMR (150 MHz, DMSO-d₆) : δ 177.1 (C-4), 166.5 (C-7), 161.1 (C-5), 156.2 (C-2), 155.5 (C-9), 149.6 (C-3′), 147.1 (C-4′), 131.8 (C-5′), 121.2 (C-6′), 121.1 (C-1′), 115.2 (C-2′), 103.1 (C-10), 99.7 (C-6), 93.6 (C-8), 55.6 (MeO).[8]
-
-
The resulting spectral data were compared with established literature values to confirm the identity of the compound as this compound.[8]
Analysis of Hepatic Glucose Content
This protocol, with minor modifications from the method of Momose et al., was used to determine the effect of this compound on liver glucose levels in a diabetic mouse model.[8]
-
Homogenization : Hepatic tissue was homogenized in an ice-cold 0.9% NaCl buffer.[8]
-
Deproteinization : The homogenate was deproteinized by adding 0.15 M Ba(OH)₂ and 5% ZnSO₄.[8]
-
Centrifugation : The mixture was centrifuged at 1,670 × g for 15 minutes.[8]
-
Supernatant Analysis : The resulting supernatant was collected, and the glucose concentration was measured.[8]
Biological Activity and Signaling Pathways
This compound has demonstrated significant biological activity, particularly in the context of diabetes-induced liver damage, where it appears to mitigate oxidative stress and inflammation.[1][8]
Biosynthesis of this compound
The formation of this compound involves the general flavonoid biosynthesis pathway, culminating in a sulfation step.
Caption: Simplified biosynthesis pathway leading to this compound.
The pathway begins with the synthesis of the flavonoid skeleton, leading to the precursor isorhamnetin. The final step is the sulfation at the 3-hydroxyl position, a reaction catalyzed by cytosolic sulfotransferases (SOTs) using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.[1]
Protective Mechanism in Diabetic Liver
In streptozotocin-induced type 1 diabetic mice, this compound was shown to protect the liver by attenuating hyperglycemia-induced oxidative stress and inflammation.[8]
Caption: Predicted mechanism of this compound in attenuating diabetic liver damage.
The proposed mechanism suggests that this compound reduces the production of reactive oxygen species (ROS) and suppresses key inflammatory mediators, including nuclear factor-κB (NF-κB), activator protein-1 (AP-1), transforming growth factor-β (TGF-β), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[1][8] This action helps to protect against liver damage caused by high glucose levels.[8]
References
- 1. This compound|Sulfated Flavonoid for Research [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0303623) [hmdb.ca]
- 4. Showing Compound this compound (FDB016887) - FooDB [foodb.ca]
- 5. This compound | C16H12O10S | CID 5487766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound - Wikidata [wikidata.org]
- 8. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Persicarin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Persicarin, a sulfated flavonoid found in various plant species, is emerging as a compound of significant interest in the pharmaceutical and scientific communities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and delves into its biological activities with a focus on its role in oxidative stress and inflammation. Detailed experimental protocols and a summary of its known signaling pathway interactions are presented to facilitate further research and development.
Chemical and Physical Properties
This compound, also known as isorhamnetin (B1672294) 3-sulfate, is a flavonoid characterized by the presence of a sulfate (B86663) group, which influences its solubility and biological activity.[1]
| Property | Value | Reference |
| CAS Number | 549-31-5 | [1][2] |
| Molecular Formula | C₁₆H₁₂O₁₀S | [3] |
| Molecular Weight | 396.3 g/mol | [2][3] |
| IUPAC Name | [5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl] hydrogen sulfate | [3] |
Biological Activity and Signaling Pathways
This compound has demonstrated significant promise in preclinical studies, particularly in the context of diabetes-related complications. Research indicates that this compound can protect against liver damage by mitigating oxidative stress and inflammation.[1][3]
The primary mechanism of action identified for this compound involves the attenuation of inflammatory responses through the inhibition of the NF-κB and AP-1 signaling pathways.[1] In a streptozotocin (B1681764) (STZ)-induced type 1 diabetic mouse model, administration of this compound led to a significant downregulation of key inflammatory mediators.[1][3]
Specifically, this compound treatment reduced the elevated protein expression of:
-
Transcription Factors: NF-κB and AP-1[1]
-
Pro-inflammatory Enzymes: COX-2 and iNOS[1]
-
Pro-inflammatory Cytokine: TGF-β1[1]
This inhibition of inflammatory pathways is linked to a reduction in oxidative stress, as evidenced by the suppression of reactive oxygen species (ROS) production and NADPH oxidase subunits (Nox-4 and p47phox).[1][3]
Below is a diagram illustrating the proposed signaling pathway affected by this compound in the context of hyperglycemia-induced inflammation.
Experimental Protocols
This section details the methodologies employed in key studies investigating the properties and activities of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
The quantification and purification of this compound are commonly achieved using HPLC.
-
Instrumentation: An Agilent 1260 infinity HPLC system or similar, equipped with a quaternary pump, degasser, auto-sampler, and a diode array detector (DAD).[4]
-
Column: YMC-Pack ODS A-302 column (4.6 mm i.d. x 150 mm).[1]
-
Mobile Phase: A linear gradient of acetonitrile (B52724) (MeCN) in 0.1% formic acid/H₂O.[1]
-
Gradient Program: The gradient starts at 10% (v/v) acetonitrile and is increased to 90% over 30 minutes, then to 100% over the next 5 minutes.[1]
-
Flow Rate: 1.0 ml/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection: UV at 280 nm.[1]
-
Sample Preparation: For analysis of plant extracts, 100 mg of the extract is dissolved in 10 mL of methanol (B129727) and shaken for 1 hour. The sample is then filtered through a 0.45 µm syringe filter before injection.[4]
In Vivo Study: Streptozotocin (STZ)-Induced Diabetic Mouse Model
This protocol outlines the in vivo evaluation of this compound's effects on diabetic complications.
-
Animal Model: 5-week-old male ICR mice.[1]
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 120 mg/kg body weight, dissolved in 10 mM citrate (B86180) buffer (pH 4.5).[1][3]
-
Treatment Groups:
-
Monitoring: Body weight, food intake, and water intake are monitored daily. Blood glucose levels are measured to confirm hyperglycemia.[1]
-
Sample Collection: After the treatment period, mice are anesthetized, and blood and liver tissues are collected for further analysis.[1]
Antioxidant Activity Assay (DPPH Radical Scavenging)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
Reagents:
-
Procedure:
-
Calculation: The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.
Conclusion
This compound exhibits compelling biological activities, particularly its anti-inflammatory and antioxidant properties. Its ability to modulate the NF-κB and AP-1 signaling pathways highlights its potential as a therapeutic agent for conditions associated with inflammation and oxidative stress, such as diabetic complications. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the therapeutic potential of this promising natural compound. Further investigation into its pharmacokinetics, safety profile, and efficacy in other disease models is warranted.
References
- 1. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro anti-inflammatory activities of Persicaria chinensis methanolic extract targeting Src/Syk/NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC-DAD phenolics analysis, α-glucosidase, α-amylase inhibitory, molecular docking and nutritional profiles of Persicaria hydropiper L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
The In Vitro Mechanisms of Action of Persicarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro mechanisms of action of persicarin, a flavonoid found in various plants of the Persicaria species. This document summarizes key findings on its anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Anti-inflammatory Mechanisms of Action
This compound has demonstrated significant anti-inflammatory effects in various in vitro models. The primary mechanism involves the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Inhibition of Pro-inflammatory Mediators
This compound has been shown to suppress the production of several pro-inflammatory molecules. In lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells, methanolic extracts of Persicaria chinensis, which contains this compound, inhibited the release of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2)[1]. This inhibition is crucial as both NO, produced by inducible nitric oxide synthase (iNOS), and PGE2, synthesized by cyclooxygenase-2 (COX-2), are key mediators of inflammation.
Modulation of the NF-κB Signaling Pathway
The NF-κB signaling cascade is a central regulator of inflammation. This compound has been observed to inhibit the activation of NF-κB. In diabetic mice models, which have relevance to in vitro inflammatory pathways, this compound administration led to a significant reduction in the hepatic protein levels of NF-κB p65 and activator protein-1 (AP-1)[2][3]. This inhibitory action prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target pro-inflammatory genes, including iNOS, COX-2, and TGF-β1[2][3]. The proposed mechanism involves the suppression of the phosphorylation of IκBα, the inhibitory subunit of NF-κB[1].
Targeting Upstream Kinases: Src and Syk
Research on Persicaria chinensis extracts suggests that the anti-inflammatory effects may also be mediated by targeting upstream kinases such as Src and spleen tyrosine kinase (Syk)[1]. The extract was found to repress the phosphorylation and kinase activities of both Src and Syk in LPS-treated macrophages. This action, in turn, blocks the downstream activation of the PI3K/Akt pathway and subsequently the NF-κB pathway[1].
Signaling Pathway: this compound's Anti-inflammatory Action
Caption: this compound inhibits inflammation by targeting Src/Syk and the NF-κB pathway.
Antioxidant Mechanisms of Action
This compound exhibits potent antioxidant properties by directly scavenging free radicals and modulating endogenous antioxidant systems.
Free Radical Scavenging Activity
Extracts of Persicaria species, rich in flavonoids including this compound, have demonstrated significant free radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals[4][5][6][7]. The antioxidant capacity is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher antioxidant activity.
Reduction of Oxidative Stress Markers
In vitro studies have shown that this compound can mitigate oxidative stress by reducing the levels of reactive oxygen species (ROS) and peroxynitrite (ONOO-)[2][3]. Furthermore, this compound treatment has been found to restore the levels of reduced glutathione (B108866) (GSH) and the activities of antioxidant enzymes such as glutathione reductase and glutathione peroxidase in glutamate-induced neurotoxicity models[8].
Modulation of NADPH Oxidase
A key mechanism underlying this compound's antioxidant effect is the downregulation of NADPH oxidase, a major source of cellular ROS. This compound has been shown to decrease the expression of the NADPH oxidase subunits Nox-4 and p47phox[2][3].
Table 1: Antioxidant Activity of Persicaria Species Extracts
| Plant Species | Assay | IC50 (µg/mL) | Reference |
| Persicaria chinensis | DPPH | 26.88 ± 0.04 | [4] |
| Persicaria chinensis | ABTS | 106.42 ± 0.56 | [4] |
| Persicaria glabra | DPPH | 5.524 | [5] |
| Persicaria sagittata | DPPH | 94.21 | [6] |
Experimental Workflow: In Vitro Antioxidant Assays
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. biochemjournal.com [biochemjournal.com]
- 4. In vivo and in vitro anti-inflammatory activities of Persicaria chinensis methanolic extract targeting Src/Syk/NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro α-glucosidase inhibitory assay [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. plantsjournal.com [plantsjournal.com]
A Comprehensive Technical Guide to the Biological Activities of Persicarin
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Persicarin, a flavonoid predominantly isolated from plants such as Oenanthe javanica (water dropwort), has emerged as a compound of significant interest due to its diverse pharmacological activities. This document provides a detailed overview of the current scientific understanding of this compound's biological effects, focusing on its anti-inflammatory, antioxidant, and neuroprotective properties. By elucidating the underlying molecular mechanisms and presenting key quantitative data, this guide aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. The evidence suggests that this compound exerts its effects through the modulation of critical signaling pathways, including NF-κB, AP-1, and NADPH oxidase, highlighting its potential as a therapeutic agent for conditions involving inflammation and oxidative stress, such as diabetic complications and neurodegenerative disorders.
Introduction to this compound
This compound, chemically known as isorhamnetin-3-O-β-D-glucuronide, is a flavonoid glycoside. It is a major bioactive constituent found in Oenanthe javanica, a perennial herb used in traditional medicine and consumed as a vegetable in several East Asian countries.[1][2] Other plants from the Persicaria genus have also been studied for their rich flavonoid content and associated biological activities.[3][4] this compound has been the subject of various studies investigating its potential therapeutic applications, which have revealed its potent antioxidant, anti-inflammatory, and neuroprotective capabilities.[1][5] This guide synthesizes the findings from key preclinical studies to provide a technical understanding of its mechanisms of action.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects, primarily by modulating key signaling pathways involved in the inflammatory response.[1] Its activity has been particularly noted in models of diabetes-induced inflammation and sepsis.[1][6]
Mechanism of Action: Inhibition of NF-κB and AP-1 Pathways
In a streptozotocin (B1681764) (STZ)-induced type 1 diabetic mouse model, this compound was shown to attenuate the inflammatory response in hepatic tissues.[1][7] The hyperglycemic conditions in diabetic mice lead to increased expression of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1] These factors are critical regulators of a wide array of pro-inflammatory mediators.[1][2]
This compound administration significantly downregulated the elevated protein expression of NF-κB and AP-1.[1] This inhibition, in turn, suppressed the expression of downstream pro-inflammatory enzymes and cytokines, including:
-
Cyclooxygenase-2 (COX-2): A key enzyme in the synthesis of prostaglandins.[1]
-
Inducible Nitric Oxide Synthase (iNOS): Responsible for the production of nitric oxide, a pro-inflammatory mediator.[1][7]
-
Transforming Growth Factor-beta 1 (TGF-β1): A cytokine involved in inflammation and fibrosis.[1]
By inhibiting the NF-κB and AP-1 signaling pathways, this compound effectively reduces the production of these inflammatory molecules, thereby mitigating inflammation-associated tissue damage.[1]
Signaling Pathway Diagram
Caption: this compound's anti-inflammatory mechanism via inhibition of NF-κB and AP-1 pathways.
Quantitative Data: In Vivo Studies
The anti-inflammatory effects of this compound have been quantified in animal models. The following table summarizes key findings from a study on STZ-induced diabetic mice.[1][7]
| Model | Treatment | Dosage | Duration | Key Outcomes | Reference |
| STZ-induced Type 1 Diabetic Mice | Oral Administration | 2.5 mg/kg | 10 days | Significant decrease in iNOS expression. | [1] |
| STZ-induced Type 1 Diabetic Mice | Oral Administration | 5 mg/kg | 10 days | Significantly reduced expression of NF-κB, AP-1, TGF-β1, COX-2, and iNOS in hepatic tissue. Markedly reduced serum and hepatic glucose levels. | [1][7] |
Experimental Protocol: STZ-Induced Diabetic Mouse Model
This protocol provides a summary of the methodology used to evaluate the anti-inflammatory effects of this compound in vivo.[1][7]
-
Animal Model: Male ICR mice are used for the study.
-
Induction of Diabetes: Type 1 diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 120 mg/kg body weight, dissolved in a citrate (B86180) buffer. Control (non-diabetic) mice receive an injection of the buffer alone.
-
Treatment Groups: The diabetic mice are divided into groups: a vehicle-treated control group and this compound treatment groups.
-
Drug Administration: this compound is administered orally at doses of 2.5 mg/kg and 5 mg/kg body weight daily for a period of 10 days. The vehicle control group receives the vehicle solution.
-
Biochemical Analysis: At the end of the treatment period, blood and liver tissues are collected. Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver function. Serum and hepatic glucose levels are also determined.
-
Western Blot Analysis: Liver tissue lysates are prepared to determine the protein expression levels of key inflammatory markers. Proteins such as NF-κB, AP-1, COX-2, iNOS, and TGF-β1 are separated by SDS-PAGE, transferred to a membrane, and detected using specific primary and secondary antibodies.
Antioxidant Activity
This compound exhibits potent antioxidant properties by directly mitigating oxidative stress and modulating the enzymes involved in reactive oxygen species (ROS) production.[1][2]
Mechanism of Action: Inhibition of NADPH Oxidase
A primary mechanism for this compound's antioxidant effect is the inhibition of the NADPH oxidase (Nox) complex.[1][8] In hyperglycemic states, the expression of NADPH oxidase subunits, specifically Nox-4 and p47phox, is elevated, leading to increased ROS generation.[1] This surge in ROS contributes significantly to cellular damage and inflammation.
Studies have shown that this compound administration in diabetic mice significantly reduces the elevated protein expression of Nox-4 and p47phox in hepatic tissues.[1] By inhibiting the NADPH oxidase complex, this compound effectively suppresses the production of ROS and other oxidative stress parameters like peroxynitrite (ONOO-) and thiobarbituric acid-reactive substances (TBARS).[1][2]
Signaling Pathway Diagram
Caption: this compound's antioxidant mechanism via inhibition of NADPH oxidase.
Quantitative Data: In Vitro and In Vivo
The following table summarizes data on the antioxidant effects of this compound and related compounds from the Persicaria genus.
| Assay/Model | Compound/Extract | Metric | Value | Reference |
| STZ-induced Diabetic Mice | This compound (2.5 & 5 mg/kg) | Effect | Suppressed increased ROS, peroxynitrite, and TBARS. Reduced Nox-4 and p47phox expression. | [1][7] |
| DPPH Radical Scavenging | Acetone extract of P. sagittata stems | IC50 | 94.21 µg/mL | [9] |
Note: Specific IC50 values for this compound's radical scavenging activity were not available in the provided search results. The data for P. sagittata extract is included for context on the genus.
Experimental Protocol: Measurement of Oxidative Stress Markers
This protocol outlines the methods used to measure key markers of oxidative stress in tissue samples from the STZ-induced diabetic mouse model.[1]
-
Tissue Preparation: Liver tissues are homogenized in a suitable buffer on ice. The homogenate is then centrifuged to obtain the supernatant for subsequent assays.
-
ROS Measurement: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA). The supernatant is incubated with DCF-DA, and the fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence plate reader.
-
Peroxynitrite (ONOO-) Measurement: Peroxynitrite levels are determined using the fluorescent probe dihydrorhodamine 123 (DHR 123). The assay measures the fluorescence of rhodamine 123, the oxidation product of DHR 123 by peroxynitrite.
-
TBARS Assay: Lipid peroxidation is assessed by measuring thiobarbituric acid-reactive substances (TBARS). The tissue supernatant is mixed with a thiobarbituric acid solution and heated. The absorbance of the resulting pink-colored product is measured spectrophotometrically to quantify the level of malondialdehyde, an end product of lipid peroxidation.
Neuroprotective Activity
This compound has been identified as a significant neuroprotective agent, demonstrating the ability to protect neuronal cells from excitotoxicity.[5]
Mechanism of Action: Attenuation of Glutamate-Induced Toxicity
Glutamate (B1630785) is a major excitatory neurotransmitter, but its excess can lead to neuronal death, a phenomenon known as excitotoxicity. This process is characterized by a massive influx of calcium (Ca2+) into neurons, which triggers a cascade of damaging events.[5]
In primary cultures of rat cortical cells, this compound showed significant protection against glutamate-induced injury. Its neuroprotective mechanism involves:
-
Diminishing Calcium Influx: this compound effectively reduces the excessive influx of Ca2+ that is triggered by glutamate.[5]
-
Inhibiting Oxidative Stress: By limiting the Ca2+ overload, this compound subsequently inhibits the overproduction of nitric oxide (NO) and other intracellular peroxides.[5]
-
Restoring Glutathione (B108866) System: It restores the activity of key antioxidant enzymes, glutathione (GSH) reductase and glutathione peroxidase, and replenishes the levels of cellular glutathione, which are depleted by glutamate-induced oxidative stress.[5]
Signaling Pathway Diagram
Caption: this compound's neuroprotective mechanism against glutamate-induced excitotoxicity.
Experimental Protocol: Glutamate-Induced Neurotoxicity Assay
This protocol summarizes the methodology for assessing the neuroprotective effects of this compound in primary neuronal cultures.[5]
-
Primary Cell Culture: Cerebral cortices are dissected from rat fetuses. The tissue is dissociated into single cells, which are then plated onto poly-L-lysine-coated culture plates. The cells are maintained in a suitable neurobasal medium supplemented with B27 and glutamine.
-
Glutamate-Induced Injury: After a period of in vitro maturation (typically 7-10 days), the primary cortical cell cultures are exposed to a toxic concentration of glutamate (e.g., 200 µM) for a defined period to induce neuronal injury.
-
Treatment: this compound is co-treated with glutamate or pre-treated before glutamate exposure at various concentrations to assess its protective effects.
-
Assessment of Neuroprotection: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Mechanistic Studies:
-
Calcium Influx: Intracellular calcium concentration is measured using a fluorescent Ca2+ indicator dye like Fura-2 AM.
-
Oxidative Stress: The production of nitric oxide and intracellular peroxides is measured using appropriate fluorescent probes (e.g., DAF-FM diacetate for NO and DCF-DA for peroxides).
-
Glutathione System: The levels of reduced glutathione (GSH) and the activities of glutathione reductase and glutathione peroxidase are measured using commercially available assay kits.
-
Potential Anticancer Activities
While direct studies on the anticancer activity of isolated this compound are limited in the reviewed literature, research on extracts from the Persicaria genus suggests potential in this area. Extracts from Persicaria odoratum and Persicaria capitata have shown the ability to induce apoptosis, arrest the cell cycle, and inhibit the proliferation and migration of various cancer cell lines, including breast (MCF-7), cervical (HeLa), and colon (HT-29) cancer cells.[10][11] The mechanisms are thought to involve the modulation of pathways such as Akt/mTOR and the suppression of proteins like survivin and cyclin-D.[11] Given that this compound is a key flavonoid in this genus, it may contribute to these observed anticancer effects. However, further investigation is required to specifically elucidate the role and mechanism of this compound in cancer therapy.
Conclusion and Future Directions
This compound is a potent flavonoid with well-documented anti-inflammatory, antioxidant, and neuroprotective properties. Its mechanisms of action are rooted in the modulation of fundamental signaling pathways such as NF-κB, AP-1, and NADPH oxidase. The preclinical data, particularly from in vivo models of diabetic complications and in vitro models of neurotoxicity, strongly support its therapeutic potential.
Future research should focus on:
-
Conducting more extensive dose-response and pharmacokinetic studies.
-
Specifically investigating the anticancer potential of isolated this compound against a broader range of cancer cell lines.
-
Exploring its efficacy in other animal models of inflammatory and neurodegenerative diseases.
-
Initiating preclinical safety and toxicology studies to pave the way for potential clinical trials.
The multifaceted biological activities of this compound make it a highly promising candidate for the development of novel therapeutics to treat a variety of complex diseases.
References
- 1. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An Update on Phytochemicals and Pharmacological Activities of the Genus Persicaria and Polygonum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound from water dropwort (Oenanthe javanica) protects primary cultured rat cortical cells from glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] this compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice | Semantic Scholar [semanticscholar.org]
- 7. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Activities of Polygonum odoratum Lour.: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Persicarin: A Technical Guide for Researchers
An In-depth Review of the Mechanisms and Therapeutic Promise of a Natural Flavonoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Persicarin, a flavonoid predominantly found in Oenanthe javanica (water dropwort), has emerged as a promising natural compound with significant neuroprotective properties. This technical guide synthesizes the current scientific literature on the neuroprotective effects of this compound, with a focus on its mechanisms of action against excitotoxicity, oxidative stress, and neuroinflammation. This document provides a comprehensive overview of the experimental evidence, details the underlying signaling pathways, and presents relevant experimental protocols to facilitate further research and development in this area.
Introduction
Neurodegenerative diseases and acute neuronal injuries represent a significant and growing global health burden. The complex pathophysiology of these conditions, often involving excitotoxicity, oxidative stress, and chronic inflammation, has driven the search for multi-target therapeutic agents. Flavonoids, a class of polyphenolic compounds found in various plants, have garnered considerable attention for their diverse biological activities, including potent antioxidant and anti-inflammatory effects. This compound, a specific flavonoid isolated from Oenanthe javanica, has demonstrated notable efficacy in protecting neurons from various insults, positioning it as a compelling candidate for further investigation and therapeutic development.[1][2][3] This guide aims to provide a detailed technical overview of the neuroprotective effects of this compound, its mechanisms of action, and the experimental methodologies used to elucidate these properties.
Mechanisms of Neuroprotection
The neuroprotective effects of this compound are multifaceted, primarily revolving around its ability to counteract the key pathological processes of excitotoxicity, oxidative stress, and neuroinflammation.
Attenuation of Glutamate-Induced Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the central nervous system, but its excess can lead to neuronal death, a phenomenon known as excitotoxicity. This compound has been shown to be effective in mitigating glutamate-induced neurotoxicity in primary cultured rat cortical cells.[1] The key mechanisms involved are:
-
Reduction of Calcium Influx: this compound diminishes the excessive influx of calcium ions (Ca²⁺) into neurons, a critical event that triggers downstream neurotoxic cascades.[1]
-
Inhibition of Nitric Oxide and Peroxide Overproduction: By curbing the overproduction of nitric oxide (NO) and intracellular peroxides, this compound helps to prevent the formation of damaging reactive nitrogen and oxygen species.[1]
Amelioration of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a common feature of neurodegenerative disorders. This compound exhibits potent antioxidant properties through several mechanisms:
-
Restoration of Glutathione (B108866) Metabolism: this compound significantly restores the reduced activities of glutathione (GSH) reductase and glutathione peroxidase, key enzymes in the glutathione antioxidant system. It also replenishes the levels of GSH, a major intracellular antioxidant, which are often depleted during glutamate-induced oxidative stress.[1]
-
Modulation of NADPH Oxidase: In a study on diabetic mice, this compound was shown to decrease the expression of NADPH oxidase subunits, such as p47phox, which are major sources of ROS production.[3]
Anti-Inflammatory Effects
Neuroinflammation, characterized by the activation of microglia and astrocytes and the production of pro-inflammatory mediators, contributes significantly to neuronal damage. This compound has demonstrated anti-inflammatory activity, primarily through the modulation of key signaling pathways:
-
Inhibition of NF-κB and AP-1 Pathways: this compound has been shown to downregulate the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), two critical transcription factors that regulate the expression of a wide range of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.[3]
Signaling Pathways Modulated by this compound
The neuroprotective effects of this compound are mediated by its interaction with and modulation of several key intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In pathological conditions, its activation leads to the transcription of pro-inflammatory cytokines and other inflammatory mediators. This compound inhibits the NF-κB pathway, thereby reducing the expression of these harmful molecules and mitigating neuroinflammation.[3]
This compound inhibits the NF-κB signaling pathway.
AP-1 Signaling Pathway
The AP-1 transcription factor is involved in regulating gene expression in response to a variety of stimuli, including stress and inflammation. Similar to NF-κB, this compound has been observed to reduce the levels of AP-1, contributing to its anti-inflammatory effects.[3]
References
- 1. This compound from water dropwort (Oenanthe javanica) protects primary cultured rat cortical cells from glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oenanthe Javanica Extract Protects Against Experimentally Induced Ischemic Neuronal Damage via its Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Persicarin in Traditional Medicine: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Persicarin, a sulfated flavonoid found in various plants of the Persicaria (water pepper) and Oenanthe (water dropwort) genera, has a rich history of use in traditional medicine for treating a range of ailments, particularly those related to inflammation. This technical guide provides an in-depth analysis of the scientific evidence supporting the traditional use of this compound, focusing on its anti-inflammatory, antioxidant, and neuroprotective properties. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the molecular pathways and experimental workflows to support further research and development of this compound as a potential therapeutic agent.
Introduction: Traditional Roots and Modern Potential
For centuries, various cultures have utilized plants containing this compound for their medicinal properties. Persicaria species, for instance, have been traditionally prepared as decoctions or poultices to treat inflammatory conditions, digestive issues, and wounds.[1] Similarly, Oenanthe javanica has a long history of use in Asian traditional medicine for inflammatory diseases and diabetes.[2][3]
This compound, chemically known as isorhamnetin-3-sulfate, is a key bioactive constituent of these plants. Modern scientific investigation has begun to validate these traditional uses, revealing the molecular mechanisms underlying this compound's therapeutic effects. This guide synthesizes the current scientific knowledge to provide a foundation for its potential development into a modern therapeutic.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preclinical studies on this compound and extracts of this compound-containing plants.
Table 1: In Vivo Anti-diabetic and Hepatoprotective Effects of this compound in Streptozotocin-Induced Diabetic Mice [2]
| Parameter | Diabetic Control | This compound (2.5 mg/kg) | This compound (5 mg/kg) |
| Body Weight Change (g) | -2.5 ± 0.5 | +0.8 ± 0.4 | +1.5 ± 0.3** |
| Liver Weight (g) | 1.3 ± 0.1 | 1.5 ± 0.1 | 1.6 ± 0.1 |
| Serum Glucose (mg/dL) | 485.3 ± 15.2 | 320.1 ± 25.3 | 250.7 ± 20.1*** |
| Hepatic Glucose (mg/g tissue) | 12.8 ± 1.1 | 9.5 ± 0.9* | 7.2 ± 0.7 |
| Serum ALT (U/L) | 85.3 ± 7.1 | 60.2 ± 5.8 | 45.1 ± 4.2** |
| Serum AST (U/L) | 190.5 ± 15.2 | 140.3 ± 12.1 | 110.8 ± 10.5** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to diabetic control. Data are presented as mean ± SEM.
Table 2: In Vivo Antioxidant Effects of this compound in the Liver of Streptozotocin-Induced Diabetic Mice [2]
| Oxidative Stress Marker | Diabetic Control | This compound (2.5 mg/kg) | This compound (5 mg/kg) |
| ROS (fluorescence intensity) | 280.1 ± 20.5 | 195.3 ± 15.1 | 150.2 ± 12.3*** |
| ONOO- (fluorescence intensity) | 350.2 ± 25.3 | 240.1 ± 20.2 | 180.5 ± 15.8*** |
| TBARS (nmol/mg protein) | 3.5 ± 0.3 | 2.4 ± 0.2* | 1.8 ± 0.1** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to diabetic control. Data are presented as mean ± SEM.
Table 3: In Vivo Anti-inflammatory Effects of this compound in the Liver of Streptozotocin-Induced Diabetic Mice (Relative Protein Expression) [2]
| Inflammatory Marker | Diabetic Control | This compound (2.5 mg/kg) | This compound (5 mg/kg) |
| NF-κB p65 | 1.00 | 0.65 ± 0.05 | 0.40 ± 0.04*** |
| AP-1 (c-Jun) | 1.00 | 0.70 ± 0.06* | 0.50 ± 0.05 |
| COX-2 | 1.00 | 0.80 ± 0.07 | 0.60 ± 0.06 |
| iNOS | 1.00 | 0.75 ± 0.06 | 0.55 ± 0.05** |
| TGF-β1 | 1.00 | 0.85 ± 0.08 | 0.65 ± 0.07* |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to diabetic control. Data are presented as mean ± SEM.
Table 4: In Vitro Neuroprotective Effects of this compound against Glutamate-Induced Neurotoxicity in Rat Cortical Cells [4]
| Parameter | Control | Glutamate (B1630785) (100 µM) | Glutamate + this compound (10 µM) |
| Cell Viability (%) | 100 | 52.3 ± 3.1 | 78.5 ± 4.2 |
| Intracellular Ca2+ (% of control) | 100 | 250.1 ± 15.2 | 140.3 ± 10.8 |
| Nitric Oxide Production (% of control) | 100 | 320.5 ± 20.3 | 160.2 ± 12.5 |
| GSH Content (% of control) | 100 | 45.2 ± 3.8 | 80.1 ± 5.1 |
**p < 0.01 compared to glutamate-treated group. Data are presented as mean ± SEM.
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating key signaling pathways involved in inflammation, oxidative stress, and cell survival.
Anti-inflammatory Pathway
This compound has been shown to inhibit the activation of the NF-κB and AP-1 signaling pathways, which are master regulators of the inflammatory response.[2] Under inflammatory conditions, this compound prevents the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB. It also suppresses the activation of c-Jun, a key component of the AP-1 transcription factor. This dual inhibition leads to the downregulation of pro-inflammatory enzymes such as COX-2 and iNOS, and inflammatory cytokines like TGF-β1.
Neuroprotective Pathway
In the context of neuroinflammation, glutamate-induced excitotoxicity is a major contributor to neuronal cell death. This compound demonstrates neuroprotective effects by mitigating several key events in this cascade. It reduces the excessive influx of intracellular calcium (Ca2+) triggered by glutamate, which in turn inhibits the overproduction of nitric oxide (NO) and reactive oxygen species (ROS). Furthermore, this compound helps restore the levels of endogenous antioxidants, such as glutathione (B108866) (GSH), by enhancing the activity of glutathione reductase and glutathione peroxidase.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling replication and further investigation.
Extraction and Isolation of this compound from Oenanthe javanica[2]
This workflow outlines the process of obtaining purified this compound from the aerial parts of Oenanthe javanica.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound from water dropwort (Oenanthe javanica) protects primary cultured rat cortical cells from glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery, History, and Scientific Deep Dive into Persicarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Persicarin, a sulfated flavonoid first identified in 1937, has emerged as a compound of significant interest within the scientific community due to its notable anti-inflammatory, antioxidant, and neuroprotective properties. Initially isolated from water pepper (Persicaria hydropiper), from which it derives its name, this compound is also a prominent bioactive constituent of water dropwort (Oenanthe javanica).[1] This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It further delves into its biological activities and underlying mechanisms of action, supported by available quantitative data. Detailed experimental protocols for the isolation and biological evaluation of this compound are provided, alongside visual representations of its biosynthetic and signaling pathways, to facilitate further research and drug development efforts.
Discovery and History
This compound was first isolated in 1937 by Jeffrey Harborne from water pepper (Persicaria hydropiper), a plant with a history of use in traditional medicine.[1] The name "this compound" is a direct derivation from the Latin name of the plant genus, Persicaria.[1] For a considerable time after its discovery, this compound remained a relatively obscure compound. However, renewed interest in natural products with therapeutic potential has brought this compound back into the scientific spotlight. It has since been identified in other plant species, most notably as a major flavonoid in Oenanthe javanica (water dropwort), a perennial herb consumed as a vegetable and used in traditional medicine for inflammatory conditions in East Asia.[2]
Chemical Properties and Structure
This compound is chemically classified as a sulfated flavonoid. Its structure has been identified as isorhamnetin (B1672294) 3-sulfate.[3] The key chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C16H12O10S[3][4][5] |
| Molecular Weight | 396.33 g/mol [4] |
| IUPAC Name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl hydrogen sulfate[1] |
| CAS Number | 549-31-5[3] |
| Appearance | Not explicitly stated in reviewed literature |
| Solubility | Practically insoluble in water[1] |
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant effects being the most extensively studied. It has also demonstrated neuroprotective potential.
Anti-inflammatory Activity
This compound has been shown to exert significant anti-inflammatory effects. Its primary mechanism of action in this regard is the attenuation of inflammatory responses through the inhibition of key signaling pathways. Specifically, this compound has been found to downregulate the protein expression of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][5] The inhibition of these pathways leads to a subsequent reduction in the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as the pro-inflammatory cytokine Transforming Growth Factor-beta 1 (TGF-β1).[2][5]
Antioxidant Activity
The antioxidant properties of this compound are linked to its ability to mitigate oxidative stress. It has been shown to suppress the generation of reactive oxygen species (ROS) and peroxynitrite (ONOO-).[2][5] This is achieved, in part, by downregulating the expression of NADPH oxidase subunits, such as Nox-4 and p47phox, which are involved in ROS production.[2][5]
Neuroprotective Effects
This compound has demonstrated neuroprotective activity against glutamate-induced neurotoxicity in primary cultured rat cortical cells.[6] Its protective mechanism involves diminishing calcium influx and inhibiting the subsequent overproduction of nitric oxide and intracellular peroxides.[6] Furthermore, this compound can restore the activity of antioxidant enzymes like glutathione (B108866) reductase and glutathione peroxidase, which are depleted by glutamate-induced stress.[6]
Quantitative Data
Table 1: In-vivo Effects of this compound in a Streptozotocin-Induced Diabetic Mouse Model [2][5]
| Parameter | Treatment Group | Dose (mg/kg body weight) | Observation |
| Hepatic Glucose Levels | This compound | 5 | Markedly reduced |
| TGF-β Expression | This compound | 5 | Significant reduction |
| COX-2 Expression | This compound | 5 | Significant reduction |
| iNOS Expression | This compound | 2.5 and 5 | Dose-dependent significant decrease |
| NF-κB and AP-1 Levels | This compound | 2.5 and 5 | Notably reduced |
Experimental Protocols
Isolation of this compound from Oenanthe javanica
This protocol is based on the methodology described by Lee et al. (2017).[2]
-
Extraction:
-
Collect and mill the aerial parts of Oenanthe javanica.
-
Extract the plant material (e.g., 1.4 kg) with 70% ethanol (B145695) (e.g., 10 liters, three times) at room temperature.
-
Concentrate the combined ethanol extracts under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and partition successively with ethyl acetate (B1210297) (EtOAc).
-
Concentrate the EtOAc fraction.
-
-
Column Chromatography:
-
Subject a portion of the EtOAc extract (e.g., 1.7 g) to column chromatography on a Toyopearl HW-40 column.
-
Elute with a stepwise gradient of increasing methanol (B129727) in water.
-
Further purify the 100% H2O eluate by column chromatography on a YMC GEL ODS AQ 120-50S column using aqueous methanol as the eluent to yield pure this compound.
-
-
Identification and Characterization:
-
Confirm the identity and purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC), 1H Nuclear Magnetic Resonance (NMR), and 13C NMR, and by comparing the spectral data with literature values.[2]
-
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol is based on the methodology described by Lee et al. (2017).[5]
-
Chromatographic System:
-
HPLC system equipped with a UV detector.
-
-
Column:
-
YMC-Pack ODS A-302 column (4.6 mm i.d. x 150 mm) or equivalent.
-
-
Mobile Phase:
-
A linear gradient of acetonitrile (B52724) (MeCN) in 0.1% formic acid/H2O.
-
-
Gradient Program:
-
Start with 10% (v/v) MeCN.
-
Increase to 90% MeCN over 30 minutes.
-
Increase to 100% MeCN over 5 minutes.
-
-
Flow Rate:
-
1.0 ml/min.
-
-
Column Temperature:
-
40°C.
-
-
Detection:
-
UV at 280 nm.
-
In-vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in Macrophages
This is a representative protocol for assessing the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture:
-
Culture RAW 264.7 cells in a suitable medium (e.g., DMEM with 10% FBS and antibiotics) at 37°C in a humidified 5% CO2 atmosphere.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5x10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 30 minutes.
-
Stimulate the cells with LPS (e.g., 5 µg/mL) and incubate for an additional 24 hours.
-
-
Measurement of Nitrite (B80452):
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
-
Data Analysis:
-
Calculate the percentage inhibition of nitrite production by this compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Signaling and Biosynthetic Pathways
This compound Biosynthesis Pathway
Caption: Biosynthesis pathway of this compound from precursor molecules.
This compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Conclusion
This compound is a naturally occurring sulfated flavonoid with a well-documented history and a growing body of evidence supporting its therapeutic potential. Its anti-inflammatory and antioxidant activities, mediated through the inhibition of key signaling pathways like NF-κB and AP-1, make it a compelling candidate for further investigation in the context of inflammatory diseases, oxidative stress-related conditions, and neurodegenerative disorders. While in-vivo studies have demonstrated its efficacy, a notable gap in the current literature is the lack of specific IC50 values for isolated this compound against its primary molecular targets. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating future studies to fully elucidate the therapeutic promise of this intriguing natural compound.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. library.opentrons.com [library.opentrons.com]
- 3. Inhibition of iNOS activity [bio-protocol.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound from water dropwort (Oenanthe javanica) protects primary cultured rat cortical cells from glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into Persicarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the sulfated flavonoid, persicarin. The information presented herein is intended to support research and development efforts in pharmacology, natural product chemistry, and drug discovery. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this compound, along with experimental protocols for these analytical techniques. Furthermore, a key signaling pathway associated with this compound's biological activity is illustrated.
Spectroscopic Data of this compound
The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound, recorded in DMSO-d₆, are summarized below[1].
Table 1: ¹H NMR Spectroscopic Data of this compound (600 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.06 | d | 2.2 | H-2′ |
| 7.61 | d | 8.8, 2.2 | H-6′ |
| 6.92 | d | 8.8 | H-5′ |
| 6.43 | d | 2.2 | H-8 |
| 6.22 | d | 2.2 | H-6 |
| 3.83 | s | MeO-3′ |
Table 2: ¹³C NMR Spectroscopic Data of this compound (150 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 177.1 | C-4 |
| 166.5 | C-7 |
| 161.1 | C-5 |
| 156.2 | C-2 |
| 155.5 | C-9 |
| 149.6 | C-3′ |
| 147.1 | C-4′ |
| 131.8 | C-5′ |
| 121.2 | C-6′ |
| 121.1 | C-1′ |
| 115.2 | C-2′ |
| 103.1 | C-10 |
| 99.7 | C-6 |
| 93.6 | C-8 |
| 55.6 | MeO |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3500-3200 | O-H (phenolic) | Stretching |
| 3100-3000 | C-H (aromatic) | Stretching |
| 1655-1630 | C=O (γ-pyrone) | Stretching |
| 1615-1580 | C=C (aromatic) | Stretching |
| 1260-1230 | S=O (sulfate) | Asymmetric Stretching |
| 1080-1040 | C-O (ether) | Stretching |
| 1050-1030 | S-O (sulfate) | Symmetric Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of flavonoids typically shows two main absorption bands, referred to as Band I (related to the B-ring cinnamoyl system) and Band II (related to the A-ring benzoyl system). For this compound, UV detection during HPLC analysis has been reported at 280 nm, which corresponds to Band II[1][2]. The presence of a sulfate (B86663) group at the 3-position may influence the position and intensity of Band I.
Table 4: UV-Vis Absorption Data for this compound
| Band | Wavelength (λmax) nm | Associated Structural Moiety |
| Band II | ~280 | A-ring benzoyl system |
| Band I | 300-350 (predicted) | B-ring cinnamoyl system |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of flavonoids like this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
This compound sample (isolated and purified)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 600 MHz)
-
Pipettes and vials
Procedure:
-
Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of DMSO-d₆ in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse width, a 2-second relaxation delay, and 16-64 scans.
-
Acquire the ¹³C NMR spectrum. Typical parameters include a 30° pulse width, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).
IR Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials and Equipment:
-
This compound sample (dry and pure)
-
Potassium bromide (KBr, IR grade)
-
FTIR spectrometer with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory
-
Agate mortar and pestle
Procedure (KBr Pellet Method):
-
Grind 1-2 mg of the dry this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to the KBr pellet press die.
-
Apply pressure to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Procedure (ATR Method):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure with the anvil to ensure good contact between the sample and the crystal.
-
Record the spectrum.
UV-Vis Spectroscopy
Objective: To determine the absorption maxima of this compound in the UV-Vis region.
Materials and Equipment:
-
This compound sample
-
Spectroscopic grade solvent (e.g., methanol (B129727) or ethanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.2 and 0.8.
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Record the baseline with the blank cuvette.
-
Fill a quartz cuvette with the this compound solution.
-
Scan the UV-Vis spectrum over a range of approximately 200-500 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
Signaling Pathway of this compound in Oxidative Stress and Inflammation
This compound has been shown to exhibit protective effects against diabetes-induced oxidative stress and inflammation in hepatic tissues[1][3]. The proposed mechanism involves the inhibition of NADPH oxidase, leading to a reduction in reactive oxygen species (ROS) and subsequent downregulation of inflammatory pathways.
Caption: this compound's mechanism in attenuating oxidative stress and inflammation.
This pathway illustrates that this compound inhibits NADPH oxidase, which in turn reduces the production of ROS.[1][3] Lower levels of ROS lead to the decreased activation of the transcription factors NF-κB and AP-1.[1] Consequently, the expression of pro-inflammatory mediators such as COX-2, iNOS, and TGF-β is downregulated, ultimately mitigating inflammation and cellular damage.[1][3]
References
- 1. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Persicarin and its Glycosides: A Technical Guide for Researchers and Drug Development Professionals
An in-depth overview of the chemical properties, biological activities, and therapeutic potential of the flavonoid persicarin and its related glycosidic forms.
Introduction
This compound (isorhamnetin 3-sulfate) is a naturally occurring sulfated flavonoid found in a variety of plant species, notably in water dropwort (Oenanthe javanica) and water pepper (Persicaria hydropiper).[1][2][3] Belonging to the flavonol subclass of flavonoids, this compound has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound and its glycosides, with a focus on its chemical characteristics, biological effects, and underlying mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this promising natural compound.
Chemical and Physical Properties
This compound is structurally characterized as a sulfated derivative of isorhamnetin. Its systematic IUPAC name is 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl hydrogen sulfate (B86663). The presence of a sulfate group at the 3-position of the flavonoid skeleton is a distinguishing feature of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₁₀S | |
| Molar Mass | 396.33 g/mol | |
| Appearance | Yellow crystalline solid | |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as methanol, ethanol, and DMSO. | [4] |
| pKa | Estimated to be strongly acidic due to the sulfate group. |
Biological Activities and Therapeutic Potential
This compound exhibits a broad spectrum of biological activities, positioning it as a promising candidate for the development of novel therapeutics for a range of diseases.
Anti-diabetic and Hepatoprotective Effects
In vivo studies have demonstrated the significant anti-diabetic and hepatoprotective properties of this compound. In a streptozotocin-induced type 1 diabetic mouse model, oral administration of this compound led to a marked reduction in both serum and hepatic glucose levels.[1][5][6] Furthermore, this compound treatment improved liver function, as evidenced by the decreased levels of serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[1][5][6]
Table 1: Effects of this compound on Biochemical Parameters in a Streptozotocin-Induced Diabetic Mouse Model [1][5][6]
| Treatment Group | Dose (mg/kg) | Serum Glucose (mg/dL) | Hepatic Glucose (mg/g tissue) | Serum ALT (U/L) | Serum AST (U/L) |
| Normal Control | - | 95.4 ± 5.1 | 1.8 ± 0.2 | 25.1 ± 2.3 | 55.7 ± 4.8 |
| Diabetic Control | - | 470.2 ± 25.3 | 8.9 ± 0.7 | 68.4 ± 5.9 | 125.3 ± 10.2 |
| This compound | 2.5 | 310.5 ± 20.1 | 6.5 ± 0.5 | 45.2 ± 4.1 | 89.6 ± 7.5 |
| This compound | 5 | 225.8 ± 15.7 | 4.2 ± 0.4 | 32.8 ± 3.5 | 68.1 ± 6.1 |
*p < 0.05, **p < 0.01 compared to the diabetic control group. Data are presented as mean ± standard deviation.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects in various experimental models. It has been shown to attenuate the inflammatory response by inhibiting the production of pro-inflammatory mediators.[1][2] The underlying mechanism involves the suppression of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways.[1][2] By inhibiting these pathways, this compound downregulates the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as pro-inflammatory cytokines like transforming growth factor-beta 1 (TGF-β1).[1]
Neuroprotective Effects
This compound exhibits significant neuroprotective activity, particularly against glutamate-induced neurotoxicity.[7] Glutamate is a major excitatory neurotransmitter in the central nervous system, and its excess can lead to neuronal cell death, a process implicated in various neurodegenerative diseases. This compound protects neurons by diminishing the influx of calcium (Ca²⁺) and inhibiting the subsequent overproduction of nitric oxide (NO) and intracellular peroxides.[7] Furthermore, it helps to restore the levels of endogenous antioxidants, such as glutathione (B108866) (GSH), and the activity of antioxidant enzymes like glutathione reductase and glutathione peroxidase.[7]
Antioxidant Activity
The antioxidant properties of this compound and related flavonoids from Persicaria species have been evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While specific IC50 values for pure this compound are not widely reported, extracts of plants containing this compound have shown significant antioxidant potential.
Table 2: Antioxidant and Enzyme Inhibitory Activities of Compounds from Persicaria Species
| Compound/Extract | Assay | IC50 Value | Reference |
| Persicaria hydropiper butanol fraction | Xanthine Oxidase Inhibition | 28.7 µg/mL | [6] |
| Persicaria chinensis ethyl acetate (B1210297) extract | DPPH Radical Scavenging | 26.88 ± 0.04 µg/mL | |
| Persicaria chinensis ethyl acetate extract | ABTS Radical Scavenging | 117.86 ± 0.49 µg/mL | |
| Persicaria senticosa methanolic extract | DPPH Radical Scavenging | 61.0 µg/mL | [8] |
| Persicaria senticosa methanolic extract | ABTS Radical Scavenging | 17.5 µg/mL | [8] |
Signaling Pathways Modulated by this compound
This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival. In hyperglycemic conditions, oxidative stress can lead to the activation of NF-κB, which in turn promotes the expression of pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB, thereby suppressing the downstream expression of inflammatory mediators like COX-2, iNOS, and TGF-β1.[1]
References
- 1. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice | Semantic Scholar [semanticscholar.org]
- 3. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. This compound from water dropwort (Oenanthe javanica) protects primary cultured rat cortical cells from glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Skin-Related Properties and Constituents from the Aerial Parts Extract of Persicaria senticosa - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Evaluation of Persicarin from Oenanthe javanica
Audience: Researchers, scientists, and drug development professionals.
Introduction: Persicarin, a flavonoid found in Oenanthe javanica (water dropwort), has demonstrated significant therapeutic potential, particularly in the areas of neuroprotection and anti-inflammation.[1][2] Oenanthe javanica has a history of use in traditional medicine for treating inflammatory conditions like hepatitis.[1] Scientific studies have identified this compound as one of its key bioactive constituents, responsible for its antioxidant, neuroprotective, and anti-inflammatory properties.[1][2]
These application notes provide a comprehensive overview of the extraction and purification of this compound from Oenanthe javanica, along with detailed protocols for evaluating its biological activities. The methodologies described are based on published research and are intended to serve as a guide for researchers investigating the therapeutic applications of this promising natural compound.
Data Presentation
The following tables summarize the quantitative data associated with the extraction of this compound and its observed biological effects in preclinical models.
Table 1: this compound Extraction and Purification Yield from Oenanthe javanica
| Starting Material | Extraction Step | Solvent/Method | Yield | Reference |
|---|---|---|---|---|
| 1.4 kg Freshly Milled O. javanica (aerial parts) | Initial Crude Extraction | 70% Ethanol (B145695) (3 x 10 L) at room temperature | 81.5 g (5.8% of starting material) | [1] |
| 81.5 g Crude Ethanol Extract | Solvent Partitioning (n-Hexane) | n-Hexane | 5.5 g | [1] |
| 81.5 g Crude Ethanol Extract | Solvent Partitioning (Ethyl Acetate) | Ethyl Acetate (B1210297) (EtOAc) | 1.8 g | [1] |
| 81.5 g Crude Ethanol Extract | Solvent Partitioning (n-Butanol) | n-Butanol (n-BuOH) | 10.6 g | [1] |
| 81.5 g Crude Ethanol Extract | Solvent Partitioning (Water) | H₂O | 53.6 g | [1] |
| 1.7 g Ethyl Acetate (EtOAc) Extract | Final Purification | Column Chromatography (YMC GEL ODS AQ) | 75.9 mg |[3] |
Table 2: In Vivo Effects of this compound in a Streptozotocin-Induced Diabetic Mouse Model
| Parameter | Group | Dose | Result | Percent Change vs. Diabetic Control | Reference |
|---|---|---|---|---|---|
| Serum Glucose | Diabetic Control | - | Markedly Increased (~4.9-fold vs. non-diabetic) | - | [1] |
| This compound | 2.5 mg/kg | Notable Reduction | Data not specified | [1] | |
| This compound | 5 mg/kg | Notable Reduction | Data not specified | [1] | |
| Hepatic Glucose | Diabetic Control | - | Markedly Increased | - | [1][3] |
| This compound | 5 mg/kg | Markedly Reduced | Data not specified | [1][3] | |
| Serum ALT | Diabetic Control | - | Significantly Higher than normal | - | [1] |
| This compound | 2.5 mg/kg & 5 mg/kg | Markedly Reduced (dose-dependent) | Data not specified | [1] | |
| Serum AST | Diabetic Control | - | Significantly Higher than normal | - | [1] |
| This compound | 2.5 mg/kg & 5 mg/kg | Markedly Reduced (dose-dependent) | Data not specified | [1] | |
| Hepatic NF-κB | Diabetic Control | - | Significantly Increased | - | [1] |
| This compound | 2.5 mg/kg & 5 mg/kg | Notably Reduced | Data not specified | [1] | |
| Hepatic AP-1 | Diabetic Control | - | Significantly Increased | - | [1] |
| This compound | 2.5 mg/kg & 5 mg/kg | Notably Reduced | Data not specified | [1] | |
| Hepatic COX-2 | Diabetic Control | - | Markedly Increased | - | [1] |
| This compound | 5 mg/kg | Significantly Decreased | Data not specified | [1] | |
| Hepatic iNOS | Diabetic Control | - | Markedly Increased | - | [1] |
| | this compound | 2.5 mg/kg & 5 mg/kg | Significantly Decreased (dose-dependent) | Data not specified |[1] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound
This protocol details the multi-step process for isolating this compound from the aerial parts of Oenanthe javanica.
1.1. Plant Material and Initial Extraction:
-
Collect fresh aerial parts of Oenanthe javanica.
-
Mill the fresh plant material (e.g., 1.4 kg) to a coarse powder.
-
Macerate the milled material with 70% ethanol (EtOH) at a 1:7 w/v ratio (e.g., 1.4 kg in 10 L) at room temperature.
-
Stir or agitate the mixture for 24 hours.
-
Filter the extract and repeat the extraction process on the plant residue two more times with fresh 70% EtOH.
-
Combine the three ethanol extracts and evaporate the solvent under vacuum using a rotary evaporator to obtain the crude EtOH extract (e.g., 81.5 g).[1]
1.2. Solvent Partitioning:
-
Suspend the crude EtOH extract (e.g., 81.5 g) in 20% aqueous methanol (B129727) (MeOH) (e.g., 3 L).
-
Perform sequential liquid-liquid partitioning against n-hexane (3 x 3 L). Collect the n-hexane layers and evaporate the solvent to yield the n-hexane fraction (e.g., 5.5 g).[1]
-
Partition the remaining aqueous MeOH layer against ethyl acetate (EtOAc) (3 x 3 L). Collect the EtOAc layers and evaporate the solvent to yield the EtOAc fraction (e.g., 1.8 g).[1]
-
Partition the remaining aqueous layer against n-butanol (n-BuOH) (3 x 3 L). Collect the n-BuOH layers and evaporate the solvent to yield the n-BuOH fraction (e.g., 10.6 g).[1][2]
-
Evaporate the remaining aqueous layer to yield the water-soluble residue (e.g., 53.6 g).[1]
1.3. Column Chromatography Purification:
-
Take a portion of the EtOAc extract (e.g., 1.7 g) for further purification.[1]
-
Perform initial column chromatography using a Toyopearl HW-40 column. Elute with a stepwise gradient of increasing MeOH in water.
-
Collect the eluate from the 100% H₂O wash for the next purification step.[3]
-
Subject the 100% H₂O eluate to a second round of column chromatography using a YMC GEL ODS AQ 120-50S column (e.g., 1.6 cm i.d. x 37 cm).[3]
-
Elute the column with an aqueous MeOH gradient to yield pure this compound (e.g., 75.9 mg).[3]
-
Confirm the identity and purity of the isolated this compound using NMR spectroscopy and HPLC analysis.[1][3]
Protocol 2: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
This protocol assesses the ability of this compound to protect primary cultured rat cortical cells from glutamate-induced cell death.
2.1. Cell Culture:
-
Isolate primary cortical cells from fetal rat brains (E18-20) and culture them for 7-10 days before experimentation.[4]
2.2. Glutamate (B1630785) Insult:
-
Prepare a stock solution of L-glutamic acid in a suitable buffer (e.g., Mg²⁺-free Locke's buffer).[5]
-
Pre-treat the cultured cortical cells with various concentrations of this compound for a specified duration (e.g., 1-24 hours).
-
Induce excitotoxicity by exposing the cells to a neurotoxic concentration of glutamate (e.g., 100 µM - 1 mM) and a co-agonist like glycine (B1666218) (e.g., 10 µM) for a duration of 15 minutes to 1 hour.[5][6]
-
Remove the glutamate-containing medium and replace it with fresh culture medium.
-
Incubate the cells for 24 hours post-insult.
2.3. Assessment of Neuroprotection:
-
Cell Viability (MTT/MTS Assay): Measure cell viability using a standard MTT or MTS assay to quantify the protective effect of this compound against glutamate-induced cell death.[4]
-
Intracellular Calcium Influx: Load cells with a calcium-sensitive dye (e.g., Fura-2 AM). Measure the fluorescence ratio before and after glutamate exposure to assess this compound's effect on diminishing calcium influx.[7][8]
-
Nitric Oxide (NO) Production (Griess Assay): Collect the cell culture supernatant. Use the Griess reagent to measure the concentration of nitrite, a stable metabolite of NO, to determine if this compound inhibits NO overproduction.[1]
-
Intracellular ROS Production (DCFH-DA Assay): Load cells with 10-25 µM DCFH-DA for 30-45 minutes. Measure the fluorescence (Ex/Em: ~488/530 nm) to quantify the level of intracellular ROS. Assess if this compound treatment reduces ROS levels compared to glutamate-only treated cells.[2][9]
Protocol 3: In Vivo Anti-Inflammatory Assay (Western Blot)
This protocol describes the Western blot analysis of key inflammatory proteins in liver tissue from an animal model of inflammation.
3.1. Sample Preparation:
-
Homogenize liver tissue samples in an appropriate lysis buffer containing protease inhibitors.[3]
-
Perform nuclear and cytoplasmic protein extraction using a commercial kit or a standard protocol to analyze protein translocation (e.g., for NF-κB).[1]
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[3]
3.2. SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (e.g., 10-20 µg) from each sample onto an SDS-polyacrylamide gel (e.g., 8% for NF-κB p65, 10% for COX-2 and iNOS).[3]
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3.3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.[10]
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-NF-κB p65, anti-COX-2, anti-iNOS, anti-AP-1) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane multiple times with TBST.
-
Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
3.4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software. Normalize the expression of target proteins to a loading control (e.g., β-actin for total protein, Histone for nuclear protein).
Visualizations
Diagram 1: this compound Extraction and Purification Workflow
Caption: Workflow for the extraction and purification of this compound from Oenanthe javanica.
Diagram 2: Anti-inflammatory Signaling Pathway of this compound
Caption: this compound inhibits inflammation by suppressing ROS and the NF-κB/AP-1 pathways.[1][11]
Diagram 3: Neuroprotective Mechanism of this compound
Caption: this compound protects neurons by inhibiting glutamate-induced Ca²⁺ influx.[2]
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Astrocytes enhance the tolerance of rat cortical neurons to glutamate excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glutamate-induced increase in intracellular Ca2+ concentration in isolated hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. doc.abcam.com [doc.abcam.com]
- 10. Knockout of the Cannabinoid Receptor 2 Gene Promotes Inflammation and Hepatic Stellate Cell Activation by Promoting A20/Nuclear Factor-κB (NF-κB) Expression in Mice with Carbon Tetrachloride-Induced Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arigobio.com [arigobio.com]
Application Notes and Protocols for the Isolation and Purification of Persicarin from Persicaria hydropiper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Persicarin, a sulfated flavonoid first isolated from water pepper (Persicaria hydropiper), has garnered significant interest within the scientific community due to its potential therapeutic properties.[1] Research has indicated its promising role in mitigating liver inflammation and damage associated with type 1 diabetes and protecting against glutamate-induced neurotoxicity. These biological activities underscore the importance of developing robust and efficient methods for the isolation and purification of this compound to facilitate further preclinical and clinical investigations.
This document provides detailed application notes and protocols for the extraction, isolation, and purification of this compound from the leaves of Persicaria hydropiper. The methodologies described herein are based on established techniques for flavonoid separation and are intended to serve as a comprehensive guide for researchers.
Data Presentation
The following tables summarize the key quantitative data related to the extraction and purification of flavonoids from Persicaria hydropiper. It is important to note that while specific yield and purity data for this compound from P. hydropiper is not extensively reported in the literature, the provided values are based on typical results for total flavonoid extraction and purification efficiencies achieved with similar plant materials and techniques.
| Parameter | Value | Reference/Method |
| Extraction | ||
| Total Flavonoid Content in Methanolic Leaf Extract | 321.44 mg/g quercetin (B1663063) equivalent | [2] |
| Extraction Yield of Total Flavonoids (Heating Reflux) | 6.37% | [3] |
| Purification | ||
| Expected Purity after Preparative HPLC | >95% | General performance of preparative HPLC for flavonoid purification[4][5][6] |
| Expected Recovery from Preparative HPLC | 70-80% | General performance of preparative HPLC for flavonoid purification |
Table 1: Summary of Quantitative Data for Flavonoid Extraction and Purification from Persicaria hydropiper.
| Analytical Method | Column | Mobile Phase | Flow Rate | Detection | Retention Time |
| HPLC-UV Analysis | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Gradient of acetonitrile (B52724) and water with 0.1% formic acid | 1.0 mL/min | UV at 280 nm and 350 nm | Compound-specific |
Table 2: Typical Parameters for Analytical HPLC of Flavonoid Extracts.
Experimental Protocols
Extraction of Crude Flavonoid Mixture from Persicaria hydropiper Leaves
This protocol outlines the extraction of a crude flavonoid mixture from dried and powdered leaves of Persicaria hydropiper using methanol (B129727).
Materials:
-
Dried and powdered leaves of Persicaria hydropiper
-
Methanol (analytical grade)
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
Beakers and flasks
Procedure:
-
Weigh 100 g of the dried, powdered plant material.
-
Macerate the powder with 1 L of methanol in a large beaker at room temperature for 72 hours, with occasional stirring.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
The resulting crude methanolic extract, rich in flavonoids, can be further dried and stored at -20°C until purification.
Purification of this compound using Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This protocol describes the purification of this compound from the crude extract using a preparative reverse-phase HPLC system.
Materials and Equipment:
-
Crude methanolic extract of Persicaria hydropiper
-
Preparative HPLC system with a UV detector
-
Preparative C18 reverse-phase column (e.g., 250 mm x 20 mm, 10 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Development (Analytical Scale): Initially, develop a separation method on an analytical HPLC system with a C18 column. A common approach is to use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient might be:
-
0-5 min: 10% B
-
5-30 min: 10-50% B
-
30-35 min: 50-90% B
-
35-40 min: 90% B (hold)
-
40-45 min: 90-10% B (return to initial conditions)
-
-
Scale-up to Preparative HPLC: Scale up the optimized analytical method to the preparative column. Adjust the flow rate and injection volume according to the column dimensions.
-
Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm or 350 nm). Collect the fractions corresponding to the peak of interest (this compound).
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity. Pool the fractions with high purity (>95%).
-
Solvent Evaporation: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound. The purified compound can be lyophilized for long-term storage.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
This compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB inflammatory pathway.
This compound's Neuroprotective Effect Against Glutamate-Induced Toxicity
Caption: this compound's neuroprotective mechanism in glutamate excitotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. seejph.com [seejph.com]
- 3. mdpi.com [mdpi.com]
- 4. An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation and Purification of Flavonoids from Black Currant Leaves by High-Speed Countercurrent Chromatography and Preparative HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Persicarin and its Putative Metabolites using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the flavonoid persicarin and the identification of its potential metabolites in biological matrices. This compound, a compound isolated from plants such as Oenanthe javanica, has demonstrated significant antioxidant and anti-inflammatory properties, making it a compound of interest for drug development.[1][2] Understanding its metabolic fate is crucial for preclinical and clinical studies. This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with a discussion of potential metabolic pathways.
Introduction
This compound is a flavonoid that has been shown to possess protective effects against oxidative stress and inflammation.[1][2] Specifically, it has been observed to ameliorate abnormal hepatic metabolism by reducing hyperglycemia and reactive oxygen species (ROS) production.[1] Furthermore, this compound has been found to attenuate inflammation by inhibiting the NF-κB and AP-1 signaling pathways.[1] To fully elucidate its mechanism of action and pharmacokinetic profile, a reliable analytical method for the simultaneous determination of this compound and its metabolites is essential. LC-MS/MS offers the high sensitivity and specificity required for detecting and quantifying these analytes in complex biological samples.[3][4][5] This application note outlines a comprehensive workflow for such an analysis, providing researchers with a starting point for their own investigations.
Experimental Protocols
Sample Preparation: Plasma
A protein precipitation method is recommended for the extraction of this compound and its metabolites from plasma samples.[6]
-
Reagents:
-
Methanol (B129727) (LC-MS grade)
-
Internal Standard (IS) solution (e.g., a structurally similar flavonoid not expected to be present in the sample, such as apigenin, at a concentration of 100 ng/mL in methanol)
-
-
Protocol:
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 mm × 150 mm, 5.0 µm) is a suitable choice for separating flavonoids and their metabolites.[6]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution: A gradient elution is recommended to achieve optimal separation of the parent compound and its more polar metabolites. A typical gradient could be:
| Time (min) | %A | %B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Mass Spectrometry
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI is generally suitable for flavonoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification of the parent drug and targeted metabolites.[3][6]
-
MRM Transitions: The precursor and product ions for this compound and its putative metabolites need to be determined by infusing standard solutions into the mass spectrometer. Based on the structure of this compound and common flavonoid metabolic pathways, potential metabolites include glucuronidated, sulfated, and methylated forms.[7]
Table 1: Hypothetical MRM Transitions for this compound and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| This compound Glucuronide | To be determined | To be determined | To be determined |
| This compound Sulfate | To be determined | To be determined | To be determined |
| Methyl-Persicarin | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Note: The user must optimize these parameters for their specific instrumentation.
Data Presentation
Quantitative data should be presented in a clear and concise manner to allow for easy comparison between different samples or time points.
Table 2: Example of Quantitative Results for this compound in Rat Plasma
| Time Point (hr) | Concentration (ng/mL) ± SD (n=3) |
| 0.5 | 150.2 ± 12.5 |
| 1 | 289.7 ± 25.1 |
| 2 | 210.4 ± 18.9 |
| 4 | 98.6 ± 9.3 |
| 8 | 35.1 ± 4.2 |
| 24 | Below Limit of Quantification |
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Putative Metabolic Pathway of this compound
Based on known biotransformation pathways for flavonoids, this compound is likely to undergo Phase I and Phase II metabolism.[7]
Caption: Potential metabolic pathways of this compound.
Signaling Pathway Influenced by this compound
This compound has been shown to inhibit the NF-κB and AP-1 signaling pathways, which are involved in the inflammatory response.[1]
Caption: this compound's inhibitory effect on inflammatory pathways.
Conclusion
This application note provides a foundational LC-MS/MS method for the analysis of this compound and its potential metabolites. The described protocols for sample preparation, chromatography, and mass spectrometry, along with the example data presentation and visualizations, offer a comprehensive guide for researchers investigating the pharmacokinetics and metabolism of this promising natural compound. The method is intended to be a starting point and should be validated according to the specific requirements of the user's laboratory and regulatory guidelines.
References
- 1. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from water dropwort (Oenanthe javanica) protects primary cultured rat cortical cells from glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for the simultaneous determination of icariin and its major metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of puerarin and its metabolites in rats by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-mass spectrometric analysis of puerarin and its metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS method for the determination of a new puerarin derivative and its application in pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro Antioxidant Activity of Persicarin: Application Notes and Protocols for DPPH and ABTS Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro antioxidant activity of persicarin using two widely accepted methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying mechanisms and workflows.
Application Notes
This compound, a sulfated flavonoid found in various plants of the Persicaria genus (water pepper), is recognized for its potential health benefits, including antioxidant and anti-inflammatory properties.[1] The antioxidant capacity of flavonoids like this compound is largely attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals, thus mitigating oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, making the evaluation of antioxidant compounds like this compound a critical area of research.
The DPPH and ABTS assays are popular methods for screening the antioxidant potential of natural products due to their simplicity, reliability, and high throughput.
-
DPPH Radical Scavenging Assay: This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant.[2] The DPPH radical exhibits a deep violet color in solution with a characteristic absorption maximum around 517 nm.[2] When reduced by an antioxidant, the solution's color fades to a pale yellow, and the decrease in absorbance is proportional to the radical scavenging activity of the compound.[2]
-
ABTS Radical Cation Decolorization Assay: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[3] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a distinct blue-green color with an absorbance maximum at approximately 734 nm.[3][4] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the degree of decolorization is indicative of the antioxidant's activity.[3]
While direct quantitative data for the antioxidant activity of isolated this compound is not extensively available in the reviewed literature, studies on extracts from Persicaria species, known to contain this compound, demonstrate significant antioxidant potential.
Quantitative Data Summary
Specific IC50 values for isolated this compound in DPPH and ABTS assays are not readily found in the scientific literature. However, various extracts from Persicaria species, which contain this compound among other flavonoids, have been evaluated for their antioxidant activity. The following table summarizes the reported IC50 values for these extracts, providing an indication of the potential antioxidant efficacy of their constituents.
| Plant Extract | Assay | IC50 Value (µg/mL) | Reference |
| Persicaria sagittata (Acetone Extract) | DPPH | 94.21 | [5] |
| Persicaria hydropiper (Total Flavonoids) | DPPH | 60 | [6] |
| Persicaria hydropiper (Total Flavonoids) | ABTS | 70 | [6] |
Note: The IC50 value represents the concentration of the extract required to scavenge 50% of the free radicals. Lower IC50 values indicate higher antioxidant activity.
Experimental Protocols
The following are detailed protocols for the DPPH and ABTS assays, adapted for the analysis of isolated flavonoids like this compound.
DPPH Radical Scavenging Assay Protocol
1. Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store the solution in a dark bottle at 4°C.
-
Test Compound (this compound) Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or DMSO.
-
Positive Control: Prepare a stock solution of a standard antioxidant, such as ascorbic acid or Trolox, at the same concentration as the test compound.
2. Assay Procedure:
-
Prepare serial dilutions of the this compound stock solution and the positive control to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
In a 96-well microplate, add 100 µL of each sample dilution to a well.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank (control), add 100 µL of the solvent used for the sample and 100 µL of the DPPH solution.
-
Incubate the microplate in the dark at room temperature for 30 minutes.[2]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[7]
3. Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the blank.
-
A_sample is the absorbance of the test sample.
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[8]
ABTS Radical Cation Decolorization Assay Protocol
1. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Stock Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical cation.[4]
-
ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with methanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[4]
-
Test Compound (this compound) Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Positive Control: Prepare a stock solution of a standard antioxidant, such as Trolox, at the same concentration as the test compound.
2. Assay Procedure:
-
Prepare serial dilutions of the this compound stock solution and the positive control.
-
In a 96-well microplate, add 20 µL of each sample dilution to a well.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
For the blank (control), add 20 µL of the solvent and 180 µL of the ABTS•+ working solution.
-
Incubate the microplate at room temperature for 6 minutes.
-
Measure the absorbance of each well at 734 nm using a microplate reader.[3]
3. Data Analysis: Calculate the percentage of ABTS•+ scavenging activity using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the blank.
-
A_sample is the absorbance of the test sample.
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: Experimental Workflow for the DPPH Radical Scavenging Assay.
Caption: Experimental Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: DPPH Radical Scavenging Mechanism by this compound.
Caption: ABTS Radical Cation Reduction by this compound.
References
- 1. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. brieflands.com [brieflands.com]
- 6. Antioxidant Activity of Total Flavonoids from Persicaria hydropiper (L.) Spach and Their Bacteriostatic Effect on Pathogenic Bacteria of Broiler Origin | MDPI [mdpi.com]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Anti-inflammatory Activity of Persicarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Persicarin, a flavonoid found in plants of the Persicaria and Oenanthe genera, has demonstrated notable anti-inflammatory properties. These properties are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, this compound can effectively reduce the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
These application notes provide detailed protocols for a suite of cell-based assays to quantify the anti-inflammatory effects of this compound. The described methods are essential for researchers in drug discovery and development for screening and characterizing potential anti-inflammatory agents.
Data Presentation
While specific quantitative data for the pure compound this compound in cell-based assays is not extensively available in the public domain, studies on extracts from Persicaria species have demonstrated significant inhibitory effects on inflammatory markers. For instance, a methanolic extract of Persicaria limbata showed 97.67% inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages at a concentration of 50 µg/mL[1]. Another study on a methanolic extract of Persicaria chinensis reported inhibition of both nitric oxide and prostaglandin E2 release in the same cell line[2]. The tables below are structured to accommodate data from future experiments evaluating this compound.
Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| This compound Concentration (µM) | NO Production (% of LPS Control) | IC₅₀ (µM) |
| 0 (Vehicle Control) | 0 | |
| 0 (LPS Control) | 100 | |
| Test Concentration 1 | Data to be filled | Data to be filled |
| Test Concentration 2 | Data to be filled | |
| Test Concentration 3 | Data to be filled | |
| Test Concentration 4 | Data to be filled |
Table 2: Inhibitory Effect of this compound on Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages
| This compound Concentration (µM) | PGE2 Production (% of LPS Control) | IC₅₀ (µM) |
| 0 (Vehicle Control) | 0 | |
| 0 (LPS Control) | 100 | Data to be filled |
| Test Concentration 1 | Data to be filled | |
| Test Concentration 2 | Data to be filled | |
| Test Concentration 3 | Data to be filled | |
| Test Concentration 4 | Data to be filled |
Table 3: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| This compound Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) | IL-1β (% of LPS Control) |
| 0 (Vehicle Control) | 0 | 0 | 0 |
| 0 (LPS Control) | 100 | 100 | 100 |
| Test Concentration 1 | Data to be filled | Data to be filled | Data to be filled |
| Test Concentration 2 | Data to be filled | Data to be filled | Data to be filled |
| Test Concentration 3 | Data to be filled | Data to be filled | Data to be filled |
| Test Concentration 4 | Data to be filled | Data to be filled | Data to be filled |
| IC₅₀ (µM) | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a widely used and appropriate model for studying inflammation in vitro.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452) (NO₂⁻), a stable product of NO, in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of which is measured spectrophotometrically.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Sodium Nitrite (NaNO₂) standard solution (for standard curve).
-
-
Protocol:
-
After the 24-hour incubation period, carefully collect 50 µL of the cell culture supernatant from each well of the 96-well plate.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Prostaglandin E2 (PGE2) Production Assay (ELISA)
This protocol outlines the use of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of PGE2 in the cell culture supernatant.
-
Principle: PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding to a limited number of antibodies coated on the microplate. The amount of bound enzyme is inversely proportional to the concentration of PGE2 in the sample.
-
Materials:
-
Commercially available PGE2 ELISA kit.
-
Cell culture supernatants collected after treatment.
-
-
Protocol (General):
-
Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated PGE2 to each well.
-
Incubate the plate as per the manufacturer's protocol to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the recommended wavelength (typically 450 nm).
-
Calculate the PGE2 concentration in the samples by interpolating from the standard curve.
-
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Production Assay (ELISA)
This method quantifies the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using a sandwich ELISA.
-
Principle: The cytokine of interest in the sample is captured by an antibody coated on the microplate. A second, enzyme-linked antibody specific to the cytokine is then added, followed by a substrate to produce a measurable color change. The intensity of the color is directly proportional to the cytokine concentration.
-
Materials:
-
Commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Cell culture supernatants collected after treatment.
-
-
Protocol (General):
-
Prepare reagents, standards, and samples as per the kit manufacturer's instructions.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate and incubate.
-
Wash the plate and add the detection antibody (biotinylated). Incubate.
-
Wash the plate and add the enzyme-conjugate (e.g., streptavidin-HRP). Incubate.
-
Wash the plate and add the substrate solution. Incubate for color development.
-
Stop the reaction and measure the absorbance at the specified wavelength.
-
Determine the cytokine concentrations in the samples from the standard curve.
-
Signaling Pathway Analysis
NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway. This can be assessed by Western blot analysis of key proteins in the pathway.
-
Experimental Approach:
-
Culture and treat RAW 264.7 cells with this compound and/or LPS as described previously.
-
Lyse the cells and prepare cytoplasmic and nuclear extracts.
-
Perform Western blot analysis to measure the levels of:
-
Phosphorylated IκBα (p-IκBα) in the cytoplasm (to assess degradation).
-
Total IκBα in the cytoplasm.
-
NF-κB p65 subunit in the nucleus (to assess translocation).
-
A nuclear loading control (e.g., Lamin B1) and a cytoplasmic loading control (e.g., β-actin or GAPDH).
-
-
-
Expected Outcome: Treatment with this compound is expected to decrease the phosphorylation and subsequent degradation of IκBα, leading to reduced nuclear translocation of the NF-κB p65 subunit.
MAPK Signaling Pathway
The MAPK family (p38, JNK, and ERK) plays a crucial role in inflammation. This compound's effect on this pathway can also be investigated using Western blotting.
-
Experimental Approach:
-
Culture and treat RAW 264.7 cells with this compound and/or LPS.
-
Prepare whole-cell lysates.
-
Perform Western blot analysis to measure the levels of:
-
Phosphorylated p38 (p-p38) and total p38.
-
Phosphorylated JNK (p-JNK) and total JNK.
-
Phosphorylated ERK (p-ERK) and total ERK.
-
A loading control (e.g., β-actin or GAPDH).
-
-
-
Expected Outcome: this compound may inhibit the phosphorylation of one or more of the MAPK proteins (p38, JNK, ERK) in LPS-stimulated cells.
Conclusion
The cell-based assays detailed in these application notes provide a robust framework for characterizing the anti-inflammatory activity of this compound. By quantifying the inhibition of key inflammatory mediators and elucidating the effects on the NF-κB and MAPK signaling pathways, researchers can gain a comprehensive understanding of this compound's mechanism of action and its potential as a therapeutic agent for inflammatory diseases.
References
- 1. Modulation of M1/M2 Cytokines and Inflammatory Enzymes by Persicaria Species Leaf Extracts in Lipopolysaccharide-stimulated RAW 264.7 Cell Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro anti-inflammatory activities of Persicaria chinensis methanolic extract targeting Src/Syk/NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Streptozotocin-Induced Diabetic Model in Persicarin Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the streptozotocin (B1681764) (STZ)-induced diabetic model to investigate the therapeutic potential of persicarin. The protocols outlined below are based on established methodologies and aim to ensure reproducibility and accuracy in experimental outcomes.
Introduction
This compound, a flavonoid isolated from Oenanthe javanica (water dropwort), has demonstrated significant anti-diabetic, anti-inflammatory, and antioxidant properties.[1][2][3][4][5] The streptozotocin (STZ)-induced diabetic model is a widely used and well-characterized animal model that mimics type 1 diabetes mellitus in humans.[6][7][8] STZ, a glucosamine-nitrosourea compound, selectively destroys pancreatic β-cells, leading to insulin (B600854) deficiency and hyperglycemia.[6][7][8] This model is particularly valuable for screening and evaluating the efficacy of potential anti-diabetic compounds like this compound.
Experimental Protocols
Induction of a Type 1 Diabetic Mouse Model using Streptozotocin (STZ)
This protocol details the induction of type 1 diabetes in mice via a single high-dose intraperitoneal injection of STZ.
Materials:
-
Streptozotocin (STZ)
-
0.1 M Citrate (B86180) buffer (pH 4.5)
-
Male ICR mice (or other suitable strain)
-
Sterile syringes and needles
-
Glucometer and test strips
Procedure:
-
Animal Acclimatization: Acclimatize male ICR mice for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to standard chow and water.
-
STZ Solution Preparation: Immediately before use, dissolve STZ in cold 0.1 M citrate buffer (pH 4.5) to a final concentration for a dosage of 120 mg/kg body weight. Keep the solution on ice and protected from light.
-
Induction of Diabetes:
-
Confirmation of Hyperglycemia:
This compound Administration and Experimental Groups
Following the successful induction of diabetes, this protocol outlines the administration of this compound and the setup of experimental groups.
Experimental Groups:
-
Normal Control: Non-diabetic mice receiving vehicle (e.g., water) orally.
-
Diabetic Control (Vehicle): STZ-induced diabetic mice receiving vehicle orally.[1]
-
This compound Treatment Group (Low Dose): STZ-induced diabetic mice receiving 2.5 mg/kg body weight of this compound orally for 10 days.[1][2]
-
This compound Treatment Group (High Dose): STZ-induced diabetic mice receiving 5 mg/kg body weight of this compound orally for 10 days.[1][2]
Procedure:
-
This compound Preparation: Dissolve this compound in the appropriate vehicle (e.g., water) to the desired concentrations (2.5 mg/kg and 5 mg/kg).
-
Oral Administration: Administer the prepared this compound solutions or vehicle to the respective groups daily via oral gavage for a period of 10 days.[1]
-
Monitoring: Throughout the treatment period, monitor and record body weight, food intake, and water intake daily.[1]
Sample Collection and Biochemical Analysis
This protocol describes the collection of blood and tissue samples and subsequent biochemical analyses to assess the effects of this compound.
Procedure:
-
Anesthesia and Sample Collection:
-
At the end of the 10-day treatment period, anesthetize the mice.
-
Collect blood samples via cardiac puncture or from the abdominal aorta.[1]
-
Separate serum by centrifugation for biochemical analysis.
-
Perfuse the liver with ice-cold saline and excise the tissue for further analysis.
-
-
Biochemical Analysis:
-
Serum Analysis: Measure serum levels of glucose, alanine (B10760859) aminotransferase (ALT), and aspartate aminotransferase (AST) using commercially available kits.[1]
-
Hepatic Glucose: Determine hepatic glucose levels from liver homogenates.[1]
-
Oxidative Stress Markers: Measure levels of reactive oxygen species (ROS), peroxynitrite (ONOO-), and thiobarbituric acid-reactive substances (TBARS) in liver tissue homogenates.[10]
-
Western Blot Analysis: Analyze the protein expression levels of key inflammatory and oxidative stress markers in liver tissue, including NF-κB, AP-1, TGF-β, COX-2, iNOS, Nox-4, and p47phox.[1][2]
-
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in the STZ-induced diabetic mouse model.
Table 1: Effect of this compound on Serum and Hepatic Glucose Levels
| Group | Serum Glucose (mg/dL) | Hepatic Glucose (µmol/g tissue) |
| Normal Control | Value | Value |
| Diabetic Control (Vehicle) | Increased | Increased |
| This compound (2.5 mg/kg) | Reduced | Reduced |
| This compound (5 mg/kg) | Markedly Reduced[1] | Markedly Reduced[1] |
Table 2: Effect of this compound on Liver Function Markers
| Group | Serum ALT (U/L) | Serum AST (U/L) |
| Normal Control | Value | Value |
| Diabetic Control (Vehicle) | Increased | Increased |
| This compound (2.5 mg/kg) | Improved | Improved |
| This compound (5 mg/kg) | Improved[1] | Improved[1] |
Table 3: Effect of this compound on Hepatic Oxidative Stress Markers
| Group | ROS Levels | ONOO- Levels | TBARS Levels |
| Normal Control | Value | Value | Value |
| Diabetic Control (Vehicle) | Increased | Increased | Increased |
| This compound (2.5 mg/kg) | Suppressed | Suppressed | Suppressed |
| This compound (5 mg/kg) | Suppressed[2][10] | Suppressed[10] | Suppressed[10] |
Table 4: Effect of this compound on Hepatic Inflammatory and Oxidative Stress-Related Protein Expression
| Group | NF-κB | AP-1 | TGF-β | COX-2 | iNOS | Nox-4 | p47phox |
| Normal Control | Basal | Basal | Basal | Basal | Basal | Basal | Basal |
| Diabetic Control (Vehicle) | Increased | Increased | Increased | Increased | Increased | Increased | Increased |
| This compound (2.5 mg/kg) | Reduced | Reduced | Reduced | Reduced | Reduced | Reduced | Reduced |
| This compound (5 mg/kg) | Notably Reduced[1] | Notably Reduced[1] | Reduced[1] | Reduced[1] | Significantly Decreased[1] | Notably Reduced[1] | Notably Reduced[1] |
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for investigating this compound in an STZ-induced diabetic model.
This compound's Proposed Mechanism of Action
Caption: this compound's mechanism in mitigating STZ-induced hepatic damage.
References
- 1. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice | Semantic Scholar [semanticscholar.org]
- 4. [논문]this compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice [scienceon.kisti.re.kr]
- 5. (PDF) this compound Isolated From Oenanthe Javanica Protects [research.amanote.com]
- 6. researchgate.net [researchgate.net]
- 7. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Streptozotocin-Induced Diabetic Retinopathy - Experimentica [experimentica.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Persicarin Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Persicarin, a flavonoid predominantly isolated from Oenanthe javanica (water dropwort), has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] This document provides detailed protocols for the administration of this compound in various animal models based on published research, to facilitate further investigation into its pharmacological activities. The protocols outlined below are intended to serve as a guide for researchers in designing and executing preclinical studies.
Data Presentation
Table 1: this compound Administration Protocols in Animal Models
| Animal Model | Species/Strain | This compound Dose | Administration Route | Frequency & Duration | Vehicle | Reference |
| Type 1 Diabetes | Male ICR Mice | 2.5 and 5 mg/kg body weight | Oral | Daily for 10 days | Water | [1][2][3][4] |
| Sepsis (Cecal Ligation and Puncture) | Mice | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract | [1] |
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol is adapted from methodologies used for flavonoid administration in rodent models.
Materials:
-
This compound
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose sodium)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Appropriate gavage needles
Procedure:
-
Accurately weigh the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Suspend the weighed this compound in the chosen vehicle. The use of a suspending agent like 0.5% carboxymethylcellulose can aid in achieving a uniform suspension.
-
Vortex the mixture thoroughly to ensure a homogenous suspension.
-
If this compound solubility is low, brief sonication may be employed to aid in dispersion.
-
Prepare fresh daily before administration to ensure stability.
-
Administer the suspension to the animals using oral gavage at the calculated volume based on individual animal body weight.
Type 1 Diabetes Mellitus Model
This protocol is based on a study investigating the effects of this compound on streptozotocin (B1681764) (STZ)-induced type 1 diabetic mice.[1][2][3][4][5]
Animal Model:
-
Species: Mouse
-
Strain: Male ICR
-
Age/Weight: 5 weeks old / 23-28 g[1]
Induction of Diabetes:
-
Induce diabetes with a single intraperitoneal injection of streptozotocin (STZ) at a dose of 120 mg/kg body weight.[1][2][3][4]
-
Monitor blood glucose levels to confirm the induction of hyperglycemia.
This compound Administration:
-
Randomly divide the hyperglycemic mice into a vehicle control group and this compound treatment groups.
-
Administer this compound orally at doses of 2.5 and 5 mg/kg body weight daily for 10 days.[1][2][3][4]
-
Administer an equal volume of the vehicle (water) to the control group.[1]
-
Monitor body weight, food intake, and water intake daily.[1]
-
At the end of the treatment period, collect blood and tissue samples for analysis.
Sepsis Model (Cecal Ligation and Puncture)
This compound has been shown to have anti-inflammatory effects in a cecal ligation and puncture (CLP) model of sepsis in mice.[1] While the specific administration details for this compound in this model are not fully detailed in the available abstracts, the following is a general protocol for the CLP model.
Animal Model:
-
Species: Mouse
Cecal Ligation and Puncture (CLP) Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture the ligated cecum with a needle. The size of the needle will influence the severity of the resulting sepsis.
-
Gently squeeze the cecum to express a small amount of fecal content into the peritoneal cavity.
-
Return the cecum to the abdominal cavity and suture the incision in layers.
-
Provide fluid resuscitation with pre-warmed saline subcutaneously.
-
Administer analgesics as per approved animal care protocols.
This compound Administration (Proposed):
-
Based on its known oral bioavailability, this compound could be administered orally prior to or following the CLP procedure. The optimal dose and timing would need to be determined empirically.
Neuroprotection - In Vitro Protocol
While in vivo data is limited, this compound has demonstrated neuroprotective effects against glutamate-induced toxicity in primary cultured rat cortical cells.[6] This in vitro protocol can serve as a basis for screening and mechanistic studies.
Cell Culture:
-
Primary cortical cells from fetal Sprague-Dawley rats.
Experimental Procedure:
-
Culture the primary cortical cells to maturity.
-
Induce neurotoxicity by exposing the cells to glutamate.
-
Treat the cells with varying concentrations of this compound.
-
Assess neuroprotection by measuring parameters such as:
-
Calcium influx
-
Nitric oxide production
-
Intracellular peroxide levels
-
Activities of glutathione (B108866) reductase and glutathione peroxidase
-
Signaling Pathways and Experimental Workflows
Concluding Remarks
The provided protocols offer a foundational framework for the in vivo investigation of this compound. The study in a type 1 diabetic mouse model demonstrates its potential to ameliorate hyperglycemia and associated inflammation through the inhibition of the NF-κB and AP-1 signaling pathways.[1] Further research is warranted to elucidate the precise dosages and administration routes for other conditions like sepsis and to translate the promising in vitro neuroprotective findings into in vivo models. Pharmacokinetic studies are also crucial to understand the absorption, distribution, metabolism, and excretion of this compound, which will be vital for its development as a potential therapeutic agent.
References
- 1. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound isolated from Oenanthe javanica protects against diabe...: Ingenta Connect [ingentaconnect.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. [PDF] this compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice | Semantic Scholar [semanticscholar.org]
- 6. This compound from water dropwort (Oenanthe javanica) protects primary cultured rat cortical cells from glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Persicarin for Western Blot Analysis of Signaling Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Persicarin, a flavonoid isolated from plants such as water dropwort (Oenanthe javanica), has demonstrated significant therapeutic potential owing to its anti-inflammatory and antioxidant properties.[1][2] This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the effects of this compound on key signaling pathways, including NF-κB, MAPK, and PI3K/Akt. These pathways are critical regulators of cellular processes such as inflammation, cell growth, and survival, and are often dysregulated in various diseases. Western blotting is an essential technique to elucidate the molecular mechanisms of this compound by quantifying changes in the expression and phosphorylation of key proteins within these cascades.
Data Presentation: Quantitative Effects of this compound on Signaling Proteins
The following tables summarize the dose-dependent effects of this compound on the protein expression of key markers in major signaling pathways, as determined by Western blot analysis. This data is compiled from studies on this compound and the closely related flavonoid, puerarin, which serves as a proxy for illustrating potential effects on the MAPK and PI3K/Akt pathways.
Table 1: Dose-Dependent Effect of this compound on NF-κB Pathway Proteins in STZ-induced Diabetic Mice Livers
| Target Protein | Treatment Group | Relative Protein Expression (Fold Change vs. Diabetic Control) | Reference |
| NF-κB p65 | Diabetic Control | 1.00 | [3][4] |
| This compound (2.5 mg/kg) | ↓ Significantly Reduced | [3][4] | |
| This compound (5 mg/kg) | ↓ Significantly Reduced | [3][4] | |
| AP-1 | Diabetic Control | 1.00 | [3][4] |
| This compound (2.5 mg/kg) | ↓ Significantly Reduced | [3][4] | |
| This compound (5 mg/kg) | ↓ Significantly Reduced | [3][4] | |
| COX-2 | Diabetic Control | 1.00 | [3][4] |
| This compound (2.5 mg/kg) | ↓ Notably Decreased | [3][4] | |
| This compound (5 mg/kg) | ↓ Significantly Decreased | [3][4] | |
| iNOS | Diabetic Control | 1.00 | [3][4] |
| This compound (2.5 mg/kg) | ↓ Significantly Decreased | [3][4] | |
| This compound (5 mg/kg) | ↓ Significantly Decreased (Dose-dependent) | [3][4] |
Data is conceptually represented based on findings from Lee et al. (2017) where this compound administration in diabetic mice led to significant downregulation of these inflammatory proteins.[3][4]
Table 2: Dose-Dependent Effect of Puerarin on MAPK Pathway Proteins in ox-LDL-stimulated Vascular Smooth Muscle Cells
| Target Protein | Treatment Group | Relative Phosphorylation (Fold Change vs. ox-LDL Control) | Reference |
| p-p38/p38 | ox-LDL Control | 1.00 | |
| Puerarin (20 µM) + ox-LDL | ↓ Decreased | ||
| Puerarin (40 µM) + ox-LDL | ↓ Significantly Decreased | ||
| Puerarin (80 µM) + ox-LDL | ↓ Significantly Decreased | ||
| p-JNK/JNK | ox-LDL Control | 1.00 | |
| Puerarin (20 µM) + ox-LDL | ↓ Decreased | ||
| Puerarin (40 µM) + ox-LDL | ↓ Significantly Decreased | ||
| Puerarin (80 µM) + ox-LDL | ↓ Significantly Decreased |
This data is based on studies of the related flavonoid puerarin, illustrating a potential mechanism for this compound that requires specific experimental validation.
Table 3: Dose-Dependent Effect of Puerarin on PI3K/Akt Pathway Proteins in Caco-2 Colon Cancer Cells
| Target Protein | Treatment Group | Relative Phosphorylation (Fold Change vs. Control) | Reference |
| p-PI3K/PI3K | Control | 1.00 | [1] |
| Puerarin (5 µM) | ↓ Decreased | [1] | |
| Puerarin (10 µM) | ↓ Significantly Decreased | [1] | |
| Puerarin (20 µM) | ↓ Significantly Decreased | [1] | |
| p-Akt/Akt | Control | 1.00 | [1] |
| Puerarin (5 µM) | ↓ Decreased | [1] | |
| Puerarin (10 µM) | ↓ Significantly Decreased | [1] | |
| Puerarin (20 µM) | ↓ Significantly Decreased | [1] |
This data is based on studies of the related flavonoid puerarin, illustrating a potential mechanism for this compound that requires specific experimental validation.[1][5]
Experimental Protocols
This section provides detailed protocols for performing Western blot analysis to assess the impact of this compound on the NF-κB, MAPK, and PI3K/Akt signaling pathways.
General Workflow for Western Blot Analysis
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Gene Expression Analysis in Response to Persicarin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Persicarin, a flavonoid predominantly isolated from plants such as Oenanthe javanica (water dropwort), has demonstrated significant potential as a therapeutic agent due to its anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] Emerging research indicates that this compound exerts its effects by modulating key signaling pathways and altering the expression of critical genes involved in inflammation and cancer. These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound on gene expression. Detailed protocols for relevant in vitro and in vivo experiments are provided, along with data presentation guidelines and visualizations of implicated signaling pathways.
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several critical signaling pathways, primarily leading to the downregulation of pro-inflammatory mediators and the upregulation of tumor-suppressing factors.
Anti-inflammatory Signaling
The anti-inflammatory effects of this compound are largely attributed to its ability to suppress the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1) signaling pathways.[3][4] These pathways are central to the inflammatory response, and their inhibition by this compound leads to a reduction in the expression of pro-inflammatory genes.
Key Genes Downregulated by this compound in Anti-inflammatory Pathways:
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[3][4]
-
Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide (NO), a pro-inflammatory molecule.[3][4]
-
Transforming Growth Factor-beta (TGF-β): A cytokine with context-dependent roles in inflammation.[3][4]
-
Interleukins (e.g., IL-1β, IL-6) and Tumor Necrosis Factor-alpha (TNF-α): Pro-inflammatory cytokines that orchestrate the inflammatory response.
Anti-cancer Signaling
Preliminary evidence suggests that this compound and similar flavonoids may also possess anti-cancer properties by modulating the expression of tumor suppressor genes.
Key Genes Potentially Upregulated by this compound in Anti-cancer Pathways:
-
p53: A critical tumor suppressor gene that regulates the cell cycle and apoptosis.
-
PTEN (Phosphatase and Tensin Homolog): A tumor suppressor gene that negatively regulates the PI3K/Akt signaling pathway, which is involved in cell growth and survival.[5]
Data Presentation: Quantitative Effects of this compound on Gene and Protein Expression
The following tables summarize the observed quantitative changes in gene and protein expression in response to this compound treatment from in vivo studies.
Table 1: In Vivo Effects of this compound on Pro-inflammatory Protein Expression in Diabetic Mice Livers [3]
| Protein | Treatment Group | Relative Expression Level (Compared to Diabetic Control) |
| NF-κBp65 | This compound (2.5 mg/kg) | Significantly Reduced |
| This compound (5 mg/kg) | Significantly Reduced | |
| AP-1 | This compound (2.5 mg/kg) | Notably Reduced |
| This compound (5 mg/kg) | Notably Reduced | |
| COX-2 | This compound (2.5 mg/kg) | Decreased |
| This compound (5 mg/kg) | Significantly Decreased | |
| iNOS | This compound (2.5 mg/kg) | Significantly Decreased (Dose-dependent) |
| This compound (5 mg/kg) | Significantly Decreased (Dose-dependent) | |
| TGF-β | This compound (2.5 mg/kg) | Decreased |
| This compound (5 mg/kg) | Significantly Decreased |
Note: In vivo studies were conducted on streptozotocin-induced type 1 diabetic mice, with oral administration of this compound for 10 days.[6]
Experimental Protocols
The following are detailed protocols for key experiments to analyze the effects of this compound on gene expression.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a specific cell line and to establish a non-toxic concentration range for subsequent gene expression studies.
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages, cancer cell lines)
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate overnight.[7]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the overnight medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: RNA Isolation and Quantitative Real-Time PCR (qPCR)
Objective: To quantify the changes in the mRNA expression levels of target genes in response to this compound treatment.
Materials:
-
Cells treated with this compound (from a non-toxic concentration range determined by MTT assay)
-
RNA isolation kit (e.g., TRIzol-based or column-based)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for target genes (e.g., COX-2, iNOS, p53, PTEN) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Lysis and RNA Isolation: Lyse the this compound-treated and control cells and isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and diluted cDNA.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.[8]
Protocol 3: Western Blotting
Objective: To detect and quantify changes in the protein expression levels of target proteins in response to this compound treatment.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., anti-COX-2, anti-iNOS, anti-p-NF-κB, anti-p53) and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the this compound-treated and control cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target protein to the loading control.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Caption: this compound's anti-inflammatory mechanism.
Caption: this compound's potential anti-cancer mechanism.
Experimental Workflow Diagram
Caption: Workflow for gene expression analysis.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. This compound from water dropwort (Oenanthe javanica) protects primary cultured rat cortical cells from glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Effect of Puerarin on Ovarian Cancer Progression Contributes to the Tumor Suppressor Gene Expression and Gut Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of White Frost on Exocarpium Citri Grandis: Flavonoid Crystallization Enhances Anti-Inflammatory Activities [mdpi.com]
- 9. bio-rad.com [bio-rad.com]
- 10. origene.com [origene.com]
Application Note: Development of a Persicarin Analytical Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the development of a persicarin analytical standard. This compound, a sulfated flavonoid found in plants such as water dropwort (Oenanthe javanica), has demonstrated significant therapeutic potential, including hepatoprotective and neuroprotective effects.[1][2] Establishing a well-characterized analytical standard is crucial for accurate quantification in research, quality control of herbal products, and pre-clinical development. This note details the protocols for the isolation, purification, characterization, and quantification of this compound, along with its key physicochemical properties and known biological signaling pathways.
Physicochemical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented below. These data are essential for the handling, storage, and analysis of the compound.
| Property | Value | Reference |
| CAS Number | 549-31-5 | [1][3][4] |
| Molecular Formula | C₁₆H₁₂O₁₀S | [3][5] |
| Molecular Weight | 396.3 g/mol | [1][3] |
| IUPAC Name | [5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl] hydrogen sulfate | [5] |
| Synonyms | Isorhamnetin 3-sulfate, Isorhamnetin 3-monosulfate | [4][5] |
| Melting Point | 288 °C (decomposes) | [3][4] |
| Solubility | Practically insoluble in water. | [3][4] |
| Predicted Water Solubility | 0.43 g/L | [4] |
| Predicted pKa (Strongest Acidic) | -2.4 to -3.53 | [3][4] |
| Appearance | Typically a yellow, crystalline solid. |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Oenanthe javanica
This protocol is based on the methodology described by Lee et al. (2017) for extracting this compound from Oenanthe javanica.[6]
Materials:
-
Freshly milled Oenanthe javanica plant material
-
70% Ethanol (B145695) (EtOH)
-
Methanol (B129727) (MeOH)
-
n-hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
n-butanol (BuOH)
-
Deionized water
-
Rotary evaporator
-
Chromatography columns (e.g., Toyopearl HW-40, YMC GEL ODS AQ)
-
Fraction collector
Methodology:
-
Extraction:
-
Solvent Partitioning:
-
Suspend the crude EtOH extract (approx. 81.5 g) in 3 L of 20% MeOH.[6]
-
Perform sequential partitioning against n-hexane (3 L, three times), followed by ethyl acetate (3 L, three times), and finally n-butanol (3 L, three times).[6]
-
Evaporate the solvents from each fraction to yield dried n-hexane, EtOAc, n-BuOH, and water-soluble residues.[6] this compound is typically enriched in the n-butanol and water-soluble fractions.
-
-
Column Chromatography:
-
Subject the EtOAc fraction (approx. 1.7 g) to column chromatography using a Toyopearl HW-40 column.[6]
-
Elute the column with a stepwise gradient of increasing methanol in water.[6]
-
Collect the 100% H₂O eluate and further purify it using a YMC GEL ODS AQ column with aqueous MeOH as the mobile phase to yield pure this compound.[6]
-
-
Purity Assessment:
-
Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC) with UV or DAD detection (see Protocol 3).
-
The target purity for an analytical standard should be ≥98%.
-
Protocol 2: Structural Characterization of this compound Standard
To confirm the identity and structure of the isolated this compound, a combination of spectroscopic techniques is required.
A. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and fragmentation pattern.
-
Method: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source in negative ion mode.
-
Expected Result: The deprotonated molecule [M-H]⁻ should be observed at an m/z corresponding to a mass of 395.0073 (C₁₆H₁₁O₁₀S⁻).
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and identify proton and carbon environments.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent.
-
¹H NMR (600 MHz, DMSO-d₆): Expected chemical shifts (δ) are approximately 8.06 (1H, d, H-2′), 7.61 (1H, dd, H-6′), 6.92 (1H, d, H-5′), 6.43 (1H, d, H-8), 6.22 (1H, d, H-6), and 3.83 (3H, s, MeO-3′).[6]
-
¹³C NMR (150 MHz, DMSO-d₆): Expected chemical shifts (δ) include key signals at approximately 177.1 (C-4), 166.5 (C-7), 161.1 (C-5), 156.2 (C-2), 149.6 (C-3′), 147.1 (C-4′), and 55.6 (MeO).[6]
Protocol 3: Quantification of this compound using HPLC-UV
This protocol outlines the development of a reversed-phase HPLC method for the quantification of this compound.
A. Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | A quaternary or binary pump system with autosampler and UV/DAD detector. |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid. |
| Gradient | Start with 10-20% B, increasing to 80-90% B over 20-30 minutes. Optimize as needed. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 25-30 °C. |
| Detection | UV detection at a wavelength maximum for this compound (e.g., ~254 nm or ~350 nm). |
| Injection Volume | 10-20 µL. |
| Standard Solution | Prepare a stock solution of the this compound standard (≥98% purity) in methanol or DMSO at 1 mg/mL. Prepare serial dilutions for the calibration curve in the mobile phase. |
B. Method Validation
Validate the HPLC method according to standard guidelines, assessing the following parameters:
-
System Suitability: Ensure the chromatographic system is performing adequately before analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.9 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Repeatability (%RSD) | < 2.0% for peak area and retention time (n=5 injections) |
-
Linearity: Analyze a series of at least five concentrations of the this compound standard. Plot the peak area against concentration and determine the linearity by the correlation coefficient (r²). An r² > 0.999 is desirable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. These can be calculated based on the standard deviation of the response and the slope of the calibration curve.[7]
-
Accuracy and Precision:
-
Accuracy: Determine by spike-and-recovery experiments at three different concentration levels. Recovery should be within 95-105%.
-
Precision: Assess at the intra-day and inter-day levels by analyzing replicate samples. The relative standard deviation (RSD) should be less than 2%.
-
Biological Context: Signaling Pathways
This compound has been shown to exert protective effects against liver damage in diabetic models by modulating pathways related to oxidative stress and inflammation.[6][8] The proposed mechanism involves the suppression of key inflammatory mediators and reactive oxygen species (ROS) generation.[1][6]
References
- 1. This compound|Sulfated Flavonoid for Research [benchchem.com]
- 2. This compound from water dropwort (Oenanthe javanica) protects primary cultured rat cortical cells from glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Showing Compound this compound (FDB016887) - FooDB [foodb.ca]
- 5. This compound | C16H12O10S | CID 5487766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Persicarin in Cell Culture: Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Persicarin, a flavonoid predominantly isolated from Oenanthe javanica (water dropwort), has garnered scientific interest for its potential therapeutic properties. In vitro studies have highlighted its significant neuroprotective and anti-inflammatory effects. These application notes provide a comprehensive overview of the use of this compound in cell culture studies, detailing its mechanisms of action and providing protocols for its application in relevant bioassays.
I. Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, primarily centered around its antioxidant and anti-inflammatory properties. In cell culture models, it has been shown to protect neuronal cells from excitotoxicity and modulate inflammatory pathways in endothelial cells.
Neuroprotective Effects
In primary cultured rat cortical cells, this compound has demonstrated significant neuroprotective activity against glutamate-induced neurotoxicity.[1] The proposed mechanism involves the attenuation of key events in the excitotoxicity cascade:
-
Inhibition of Calcium Influx: this compound diminishes the excessive influx of calcium ions (Ca²⁺) into neurons, a critical trigger for excitotoxic cell death.[1]
-
Reduction of Nitric Oxide and Peroxide Production: It inhibits the overproduction of nitric oxide (NO) and intracellular peroxides, which are damaging reactive oxygen species (ROS) and reactive nitrogen species (RNS) generated downstream of Ca²⁺ influx.[1]
-
Restoration of Antioxidant Enzyme Activity: this compound helps restore the activity of crucial antioxidant enzymes, glutathione (B108866) (GSH) reductase and glutathione peroxidase, which are depleted during oxidative stress.[1]
Anti-inflammatory Effects
This compound has shown potent anti-inflammatory effects in human umbilical vein endothelial cells (HUVECs) by targeting the inflammatory mediator, high mobility group box 1 (HMGB1).[2] Its anti-inflammatory mechanism includes:
-
Inhibition of HMGB1 Release: this compound effectively inhibits the release of HMGB1, a key alarmin involved in the amplification of inflammatory responses.[2]
-
Downregulation of HMGB1-Dependent Inflammatory Responses: It suppresses the inflammatory cascade triggered by HMGB1 in endothelial cells.[2]
-
Inhibition of NF-κB and AP-1 Pathways: In vivo studies on diabetic mice strongly suggest that this compound downregulates the expression of the transcription factors NF-κB and AP-1, which are central to the inflammatory response.[3] This leads to the reduced expression of pro-inflammatory enzymes and cytokines such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4]
II. Quantitative Data Summary
| Biological Activity | Cell Line/Model | Effective Concentration | Observed Effect | Reference |
| Neuroprotection | Primary cultured rat cortical cells | Not specified | Significant protection against glutamate-induced neurotoxicity | [1] |
| Anti-inflammatory | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Potent inhibition of HMGB1 release and downregulation of HMGB1-dependent inflammatory responses | [2] |
| Anti-inflammatory | In vivo (diabetic mice) | 2.5 mg/kg and 5 mg/kg | Significant decrease in iNOS expression. Significant decrease in TGF-β and COX-2 at 5 mg/kg. | [3] |
III. Experimental Protocols
Neuroprotection Assay in Primary Rat Cortical Cells
This protocol is based on the methodology to assess the neuroprotective effects of this compound against glutamate-induced toxicity.[1]
3.1.1. Materials
-
Primary rat cortical cells
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
This compound (dissolved in DMSO)
-
Glutamate (B1630785) solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
3.1.2. Protocol
-
Cell Seeding: Plate primary rat cortical cells on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well and culture for 7-10 days.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the culture medium with the this compound-containing medium and incubate for 24 hours.
-
Glutamate-Induced Neurotoxicity: After the pre-incubation with this compound, expose the cells to a final concentration of 100 µM glutamate for 15 minutes.
-
Cell Viability Assessment (MTT Assay):
-
After glutamate exposure, wash the cells with PBS and add fresh culture medium.
-
Incubate for 24 hours.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Anti-inflammatory Assay in Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol is designed to evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit HMGB1-induced inflammation.[2]
3.2.1. Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound (dissolved in DMSO)
-
Recombinant human HMGB1
-
Lipopolysaccharide (LPS) (optional, as a positive control for HMGB1 release)
-
ELISA kits for inflammatory markers (e.g., IL-6, IL-8)
-
Western blot reagents and antibodies for NF-κB pathway proteins (p-p65, p65, IκBα)
3.2.2. Protocol
-
Cell Seeding: Seed HUVECs in 24-well plates and grow to confluence.
-
This compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with recombinant human HMGB1 (e.g., 1 µg/mL) for 24 hours.
-
Quantification of Inflammatory Cytokines:
-
Collect the cell culture supernatant.
-
Measure the concentration of inflammatory cytokines (e.g., IL-6, IL-8) using specific ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for NF-κB Activation:
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated p65, total p65, and IκBα.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Quantify band intensities to determine the effect of this compound on NF-κB activation.
-
IV. Signaling Pathways and Visualizations
Glutamate-Induced Neurotoxicity Pathway
The following diagram illustrates the key events in glutamate-induced neurotoxicity and the points of intervention by this compound.
Caption: this compound's neuroprotective mechanism.
HMGB1-Mediated Inflammatory Pathway
This diagram outlines the HMGB1-mediated inflammatory pathway in endothelial cells and the inhibitory action of this compound.
Caption: this compound's anti-inflammatory mechanism.
V. Experimental Workflow for Evaluating this compound's Bioactivity
The following workflow provides a logical sequence for investigating the effects of this compound in a cell culture setting.
Caption: Workflow for this compound cell studies.
References
- 1. This compound from water dropwort (Oenanthe javanica) protects primary cultured rat cortical cells from glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is anti-inflammatory mediator against HMGB1-induced inflammatory responses in HUVECs and in CLP-induced sepsis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Persicarin Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Persicarin is a sulfated flavonoid predominantly isolated from plants such as Oenanthe javanica (water dropwort) and species of the Persicaria genus. Emerging research has highlighted its significant therapeutic potential, including anti-inflammatory, antioxidant, antidiabetic, and anticoagulant properties.[1][2][3] The primary mechanisms of action involve the attenuation of oxidative stress and the downregulation of key inflammatory pathways.[1][3]
However, like many flavonoids, the clinical application of this compound is potentially hampered by challenges such as poor water solubility, low oral bioavailability, and rapid metabolism.[4][5] These limitations hinder its ability to reach therapeutic concentrations at target sites. To overcome these obstacles, advanced drug delivery systems (DDS) are being explored for various flavonoids.[6][7] Encapsulating this compound into nanocarriers like solid lipid nanoparticles (SLNs) or liposomes can protect the molecule from degradation, improve its solubility, control its release profile, and enhance its bioavailability.[4][8]
These application notes provide an overview of this compound's therapeutic mechanisms and offer detailed protocols for the development and evaluation of nano-based drug delivery systems tailored for this promising bioactive compound.
Therapeutic Mechanisms and Preclinical Data
This compound exerts its therapeutic effects primarily by modulating signaling pathways involved in inflammation and oxidative stress. Studies in a streptozotocin (B1681764) (STZ)-induced type 1 diabetic mouse model have shown that this compound can protect against liver damage by targeting these interconnected pathways.[1][3]
Signaling Pathways
This compound has been shown to inhibit the activation of redox-sensitive transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1] This inhibition leads to the downregulation of pro-inflammatory enzymes and cytokines such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and transforming growth factor-beta (TGF-β).[1] Furthermore, this compound reduces oxidative stress by decreasing the expression of NADPH oxidase subunits like Nox-4 and p47phox, which are key sources of reactive oxygen species (ROS) production.[1][3]
Quantitative In Vivo Data
The following tables summarize the data from a 10-day study where diabetic mice were orally administered this compound.[1]
Table 1: Effect of this compound on Physiological and Serum Parameters in Diabetic Mice
| Parameter | Normal Control | Diabetic Control (Vehicle) | This compound (2.5 mg/kg) | This compound (5 mg/kg) |
| Final Body Weight (g) | 39.8 ± 1.1 | 24.3 ± 0.9 | 26.5 ± 0.8 | 28.1 ± 1.0 |
| Liver Weight (g) | 2.1 ± 0.2 | 1.3 ± 0.1 | 1.5 ± 0.1 | 1.6 ± 0.1 |
| Serum Glucose (mg/dL) | 95.7 ± 8.2 | 472.3 ± 25.6 | 315.8 ± 21.4 | 211.5 ± 18.9 |
| Serum ALT (U/L) | 35.6 ± 3.1 | 102.5 ± 8.9 | 78.4 ± 6.5 | 55.2 ± 5.3 |
| Serum AST (U/L) | 81.4 ± 7.5 | 215.8 ± 15.2 | 166.2 ± 12.8 | 123.7 ± 11.4 |
| Data are presented as mean ± standard deviation. |
Table 2: Effect of this compound on Hepatic Protein Expression in Diabetic Mice (% of Normal Control)
| Protein Target | Diabetic Control (Vehicle) | This compound (5 mg/kg) |
| Nox-4 | 245% | 155% |
| p47phox | 210% | 130% |
| NF-κB p65 (nuclear) | 280% | 140% |
| AP-1 (nuclear) | 250% | 160% |
| TGF-β | 230% | 125% |
| COX-2 | 290% | 150% |
| iNOS | 310% | 135% |
| Data are approximated from Western blot analysis presented in the source study.[1] |
Development of this compound Drug Delivery Systems
While specific drug delivery systems for this compound are not yet extensively documented, established methods for other poorly soluble flavonoids provide a strong foundation for its formulation.[6][8] The primary goals are to enhance solubility, improve stability, and provide controlled release. Solid Lipid Nanoparticles (SLNs) and liposomes are two highly suitable platforms.
The general workflow for developing and evaluating a this compound delivery system is outlined below.
Experimental Protocols
The following protocols provide detailed methodologies for the formulation and evaluation of this compound-loaded nanocarriers.
Protocol 3.1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of SLNs using the hot high-pressure homogenization (HPH) technique, a robust and scalable method suitable for encapsulating hydrophobic compounds like this compound.[9][10]
Materials:
-
This compound
-
Solid Lipid: Glyceryl monostearate (GMS) or similar
-
Surfactant: Polysorbate 80 (Tween® 80) or Poloxamer 188
-
Ultrapure water
-
High-pressure homogenizer
-
High-shear mixer (e.g., Ultra-Turrax)
-
Water bath
Procedure:
-
Prepare Lipid Phase: Weigh the solid lipid (e.g., 5% w/v GMS) and this compound (e.g., 0.1% w/v). Heat them together in a beaker at a temperature approximately 5-10°C above the melting point of the lipid (GMS melts at ~60°C, so heat to 70°C) until a clear, uniform oil phase is formed.
-
Prepare Aqueous Phase: In a separate beaker, heat an aqueous solution of the surfactant (e.g., 2.5% w/v Polysorbate 80) to the same temperature as the lipid phase (70°C).
-
Create Pre-emulsion: Add the hot lipid phase to the hot aqueous phase under continuous stirring with a high-shear mixer at 8,000-10,000 rpm for 5-10 minutes. This forms a coarse oil-in-water (o/w) pre-emulsion.
-
Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature. Homogenize the mixture for 3-5 cycles at a pressure of 500-1500 bar.[9]
-
Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools down to room temperature. The lipid will recrystallize, forming solid nanoparticles.
-
Storage: Store the final SLN dispersion at 4°C for further analysis.
Protocol 3.2: Preparation of this compound-Loaded Liposomes
This protocol details the thin-film hydration method, a widely used technique for preparing multilamellar vesicles (MLVs) that can encapsulate this compound.[11]
Materials:
-
This compound
-
Phospholipids (B1166683): Soy Phosphatidylcholine (SPC) or similar
-
Cholesterol (for membrane stability)
-
Organic Solvent: Chloroform or a chloroform:methanol (B129727) (2:1 v/v) mixture
-
Aqueous Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Vacuum pump
Procedure:
-
Lipid Dissolution: Dissolve the phospholipids (e.g., 100 mg SPC) and cholesterol (e.g., 25 mg) in the organic solvent in a round-bottom flask. Add the desired amount of this compound to this mixture and ensure it is fully dissolved.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the boiling point of the solvent (e.g., 40-50°C). Apply a vacuum to evaporate the solvent, which will deposit a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.
-
Hydration: Add the aqueous buffer (e.g., 10 mL of PBS, pH 7.4), pre-heated to a temperature above the lipid's phase transition temperature, to the flask containing the dry film.
-
Vesicle Formation: Agitate the flask by hand or by continued rotation (without vacuum) for 1-2 hours. The lipid film will swell and hydrate (B1144303), forming a milky suspension of MLVs.[12]
-
Size Reduction (Optional): To obtain smaller, more uniform vesicles (SUVs), the MLV suspension can be sonicated using a bath or probe sonicator or extruded through polycarbonate membranes of a defined pore size.
-
Purification: To remove unencapsulated this compound, the liposome (B1194612) suspension can be centrifuged, dialyzed, or passed through a size-exclusion chromatography column.
-
Storage: Store the final liposomal formulation at 4°C.
Protocol 3.3: Characterization of this compound Nanoparticles
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Instrumentation: Use a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Sample Preparation: Dilute the nanoparticle suspension (SLN or liposome) with ultrapure water to an appropriate concentration to avoid multiple scattering effects.
-
Measurement: Perform the measurement at 25°C. The instrument will report the average particle size (Z-average), PDI (a measure of size distribution width), and zeta potential (a measure of surface charge and colloidal stability). An acceptable PDI is typically <0.3.
B. Encapsulation Efficiency (EE%) and Drug Loading (DL%) This protocol determines the amount of this compound successfully encapsulated within the nanoparticles.[13]
-
Separation of Free Drug: Transfer a known volume (e.g., 1 mL) of the nanoparticle suspension into a centrifugal ultrafiltration unit with a molecular weight cut-off (MWCO) that retains the nanoparticles but allows the free drug to pass through (e.g., 10-30 kDa).[14]
-
Centrifugation: Centrifuge the unit at a specified speed and time (e.g., 4,000 x g for 15 minutes) to separate the nanoparticle-free filtrate from the concentrated nanoparticle suspension.
-
Quantification of Free Drug: Measure the concentration of this compound in the filtrate (W_free) using a validated analytical method such as HPLC-UV.
-
Quantification of Total Drug: Disrupt a known volume of the original (uncentrifuged) nanoparticle suspension with a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated drug. Measure the total concentration of this compound (W_total).
-
Calculation:
-
EE (%) = [(W_total - W_free) / W_total] x 100
-
DL (%) = [(W_total - W_free) / W_lipid] x 100, where W_lipid is the total weight of lipid used in the formulation.
-
Protocol 3.4: In Vitro Drug Release Assay
This protocol uses the dialysis bag method to simulate the release of this compound from nanoparticles into a physiological medium over time.[14]
Materials:
-
Dialysis membrane tubing (with an appropriate MWCO, e.g., 12-14 kDa)
-
Release Medium: PBS (pH 7.4) containing a surfactant (e.g., 0.5% Tween® 80) to ensure sink conditions for the poorly soluble this compound.
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or incubator
Procedure:
-
Membrane Preparation: Cut a piece of dialysis tubing and hydrate it according to the manufacturer's instructions.
-
Sample Loading: Pipette a precise volume (e.g., 1-2 mL) of the this compound-loaded nanoparticle suspension into the dialysis bag and securely seal both ends.
-
Assay Setup: Place the sealed bag into a beaker containing a known volume of pre-warmed (37°C) release medium (e.g., 100 mL). Place the beaker on a magnetic stirrer set to a slow, constant speed (e.g., 100 rpm) inside an incubator at 37°C.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Maintain Sink Conditions: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling and the volume replacement. Plot the cumulative release (%) versus time.
Protocol 3.5: In Vivo Diabetic Mouse Model
This protocol is adapted from the study by Lee et al. (2017) to evaluate the in vivo efficacy of this compound formulations.[1]
Materials:
-
Male ICR mice (5 weeks old)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
This compound or this compound-loaded nanoparticle formulation
-
Vehicle (e.g., saline or PBS)
-
Glucometer
Procedure:
-
Acclimatization: House mice under standard conditions (12-h light/dark cycle, 22±2°C, 55±5% humidity) with free access to food and water for one week.
-
Induction of Diabetes: After an overnight fast, induce diabetes by a single intraperitoneal (i.p.) injection of STZ (120 mg/kg body weight) freshly dissolved in cold citrate buffer. The control (non-diabetic) group receives an injection of citrate buffer only.
-
Confirmation of Diabetes: Three days post-injection, measure blood glucose levels from the tail vein using a glucometer. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic and are included in the study.
-
Grouping and Treatment: Randomly divide the diabetic mice into groups (n=6 per group):
-
Group 1: Normal Control (non-diabetic, receives vehicle)
-
Group 2: Diabetic Control (receives vehicle)
-
Group 3: Diabetic + Free this compound (e.g., 5 mg/kg)
-
Group 4: Diabetic + this compound Formulation (dose equivalent to 5 mg/kg this compound)
-
-
Administration: Administer the respective treatments daily via oral gavage for the duration of the study (e.g., 10 days).
-
Monitoring: Monitor body weight and blood glucose levels regularly.
-
Sacrifice and Sample Collection: At the end of the treatment period, euthanize the mice. Collect blood via cardiac puncture for serum analysis (glucose, ALT, AST). Perfuse the liver with cold saline, then excise, weigh, and snap-freeze portions in liquid nitrogen for subsequent molecular analysis (Western blot, ROS measurement).
Protocol 3.6: Western Blot Analysis for Hepatic Protein Expression
This protocol details the steps to measure the expression of key proteins (e.g., NF-κB, COX-2, iNOS) in liver tissue samples.[1]
Materials:
-
Frozen liver tissue
-
Protein lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (8-15%)
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-NF-κBp65, anti-COX-2, anti-iNOS, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
Procedure:
-
Protein Extraction: Homogenize the frozen liver tissue in ice-cold lysis buffer. Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. Collect the supernatant containing the total protein. For nuclear proteins like NF-κB, use a nuclear/cytoplasmic extraction kit.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 10-20 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step (step 7).
-
Detection: Apply the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin for total protein, Histone H3 for nuclear protein).
Protocol 3.7: Measurement of Reactive Oxygen Species (ROS) in Liver Tissue
This protocol describes a fluorometric assay to measure ROS levels in liver homogenates.[1]
Materials:
-
Frozen liver tissue
-
Tris-HCl buffer (pH 7.4)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Fluorometric microplate reader
Procedure:
-
Tissue Homogenization: Homogenize a weighed portion of the frozen liver tissue in 10 volumes of ice-cold Tris-HCl buffer.
-
Sample Preparation: In a 96-well black microplate, add 50 µL of the liver homogenate to each well.
-
Probe Incubation: Add 150 µL of Tris-HCl buffer and 10 µL of DCFH-DA solution (final concentration 5 µM) to each well.
-
Reaction: Incubate the plate at 37°C for 30 minutes in the dark. Inside the cells, esterases cleave the acetate (B1210297) groups on DCFH-DA, trapping the probe. ROS then oxidize the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[15]
-
Data Analysis: Normalize the fluorescence intensity to the protein concentration of the homogenate. Express the results as a percentage relative to the control group.
References
- 1. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticoagulant activities of this compound and isorhamnetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the Development of a Cutaneous Flavonoid Delivery System: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] On the Development of a Cutaneous Flavonoid Delivery System: Advances and Limitations | Semantic Scholar [semanticscholar.org]
- 6. Publishers Panel [journalamme.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Formulation of Persicarin for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of persicarin, a sulfated flavonoid with demonstrated therapeutic potential, for use in preclinical in vivo and in vitro studies. Due to its poor aqueous solubility, appropriate formulation is critical for achieving accurate and reproducible experimental outcomes.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is essential for selecting an appropriate formulation strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₁₀S | [1] |
| Molar Mass | 396.32 g/mol | [2] |
| Appearance | Not specified, likely a solid | |
| Solubility in Water | Practically insoluble | [2][3] |
| Predicted Water Solubility | 0.43 g/L | [3] |
| pKa (Strongest Acidic) | -3.53 (estimated) | [2] |
| Melting Point | 288 °C (decomposes) | [3] |
Formulation for In Vivo Preclinical Studies (Oral Gavage in Rodents)
Oral administration is a common route for preclinical evaluation. Given this compound's poor water solubility, a suspension formulation is often necessary for oral gavage. The following protocol describes the preparation of a this compound suspension suitable for rodent studies, based on common practices for poorly soluble compounds.[4][5]
Protocol: Preparation of this compound Oral Suspension
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Sodium Carboxymethyl Cellulose (Na-CMC) in sterile, purified water. Alternatively, 0.5% (w/v) methylcellulose (B11928114) can be used.[4]
-
Surfactant (optional, to aid wetting): Tween 80 (Polysorbate 80)
-
Micro-centrifuge tubes or appropriate sterile container
-
Sonicator (probe or bath)
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Vehicle Preparation:
-
To prepare 100 mL of 0.5% Na-CMC, weigh 0.5 g of Na-CMC powder.
-
Slowly add the Na-CMC powder to 100 mL of sterile, purified water while stirring vigorously to prevent clumping.
-
Continue stirring until a clear, viscous solution is formed. This may take several hours. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before use.
-
-
This compound Suspension:
-
Calculate the required amount of this compound based on the desired dose (e.g., 2.5 or 5 mg/kg) and the dosing volume (typically 10 mL/kg for mice).[1][5]
-
Example Calculation for a 5 mg/kg dose in a 25 g mouse:
-
Dose for one mouse: 5 mg/kg * 0.025 kg = 0.125 mg
-
Dosing volume: 10 mL/kg * 0.025 kg = 0.25 mL
-
Required concentration: 0.125 mg / 0.25 mL = 0.5 mg/mL
-
-
Weigh the calculated amount of this compound and place it in a sterile container.
-
Add a small amount of the vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent aggregation.
-
Gradually add the remaining vehicle to the desired final volume while continuously mixing (e.g., vortexing).
-
If this compound is difficult to wet, a small amount of Tween 80 (e.g., 0.1-0.5% v/v) can be added to the vehicle before suspending the compound.
-
Sonicate the suspension to ensure a uniform particle size distribution. Use a probe sonicator for short bursts on ice to prevent degradation, or a bath sonicator.
-
Visually inspect the suspension for homogeneity. It should be uniformly cloudy with no large aggregates.
-
Store the suspension at 4°C and protect from light. Shake well before each use to ensure uniform dosing.
-
Experimental Workflow for In Vivo Oral Gavage Study
Caption: Workflow for an in vivo study using oral gavage of this compound.
Formulation for In Vitro Preclinical Studies
For in vitro experiments, this compound must be dissolved in a solvent that is miscible with the cell culture medium and non-toxic at the final concentration. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for this purpose.[6]
Protocol: Preparation of this compound Stock Solution for Cell Culture
Materials:
-
This compound
-
Cell culture grade Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, light-protecting micro-centrifuge tubes (e.g., amber tubes)
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the mass of this compound needed to prepare a 10 mM stock solution. (Molar mass = 396.32 g/mol )
-
Mass (mg) = 10 mmol/L * 396.32 g/mol * 1 L/1000 mL * 1000 mg/g * Volume (mL)
-
For 1 mL of 10 mM stock: 10 * 396.32 / 1000 = 3.96 mg
-
-
Weigh 3.96 mg of this compound and place it in a sterile, amber micro-centrifuge tube.
-
Add 1 mL of sterile DMSO.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary to aid dissolution.[7] Ensure the final solution is clear.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration immediately before use.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.1% (v/v), to avoid solvent-induced cytotoxicity.[7] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
If precipitation occurs upon dilution into the aqueous medium, consider strategies such as adding the DMSO stock dropwise while vortexing the medium or using a serum-containing medium to aid solubility.[7]
-
Experimental Workflow for In Vitro Cell-Based Assay
Caption: Workflow for an in vitro cell-based assay using this compound.
This compound's Mechanism of Action: Signaling Pathways
This compound has been shown to exert its protective effects by modulating key signaling pathways involved in inflammation and oxidative stress. A primary mechanism involves the downregulation of the NF-κB and AP-1 pathways.[8]
NF-κB and AP-1 Signaling Pathway Inhibition by this compound
Caption: this compound inhibits inflammation by blocking NF-κB and AP-1 pathways.
Conclusion
The successful preclinical evaluation of this compound is highly dependent on the use of appropriate formulation strategies to overcome its poor aqueous solubility. The protocols provided herein offer robust starting points for preparing this compound for both in vivo and in vitro studies. Researchers should always perform necessary validation and stability checks for their specific experimental conditions.
References
- 1. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Persicarin Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of persicarin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a sulfated flavonoid found in plants such as water dropwort (Oenanthe javanica) and water pepper (Persicaria hydropiper).[1][2] Like many flavonoids, this compound is poorly soluble in aqueous solutions, which can pose a significant challenge for its use in in vitro assays that are typically conducted in aqueous-based cell culture media.[1] This low solubility can lead to precipitation, inaccurate compound concentrations, and unreliable experimental results.
Q2: What are the recommended solvents for dissolving this compound?
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5%, with a widely accepted "safe" level for most cell lines being ≤ 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO but without this compound) in all experiments to account for any potential effects of the solvent itself.
Q4: My this compound, dissolved in DMSO, precipitates when I add it to the cell culture medium. What can I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the final concentration of this compound: The compound may be exceeding its solubility limit in the final aqueous environment.
-
Optimize the dilution process: Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[4] This rapid dispersal can prevent localized high concentrations that lead to precipitation.
-
Use a serum-containing medium: The proteins in fetal bovine serum (FBS) can sometimes help to stabilize hydrophobic compounds and prevent precipitation.
-
Consider formulation strategies: For persistent solubility issues, advanced formulation techniques such as the use of cyclodextrins to form inclusion complexes can be explored to enhance aqueous solubility.[5]
Q5: How should I store my this compound stock solution?
For long-term stability, it is recommended to store this compound stock solutions in DMSO in small, single-use aliquots at -20°C or -80°C, protected from light and repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and use of this compound in in vitro assays.
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | - Insufficient solvent volume.- Low temperature. | - Increase the volume of DMSO.- Gently warm the solution in a 37°C water bath and vortex or sonicate briefly. |
| Precipitation occurs immediately upon adding the this compound stock to the cell culture medium. | - The final concentration of this compound is too high for the aqueous environment.- The DMSO concentration in the final medium is too low to maintain solubility. | - Prepare a more dilute stock solution of this compound in DMSO.- Perform a serial dilution of the stock solution in pre-warmed cell culture medium.- Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (ideally ≤ 0.1%).[4] |
| The solution becomes cloudy or forms a precipitate over time in the incubator. | - The compound may be unstable in the culture medium at 37°C.- Interaction with components in the cell culture medium. | - Prepare fresh working solutions immediately before each experiment.- Minimize the time the prepared media is stored before use.- Test the solubility and stability of this compound in a simpler basal medium. |
| Inconsistent or not reproducible experimental results. | - Inaccurate concentration due to precipitation.- Degradation of this compound in the stock solution. | - Visually inspect for any precipitation before applying to cells.- Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.- Ensure proper storage of stock solutions (aliquoted, at -20°C or -80°C, protected from light). |
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides solubility information for other structurally related flavonoids to offer a general reference.
| Compound | Solvent | Solubility (approx.) |
| Puerarin | Ethanol | ~5 mg/mL[6] |
| DMSO | ~12.5 mg/mL[6] | |
| Dimethyl formamide (B127407) (DMF) | ~16 mg/mL[6] | |
| PBS (pH 7.2) | ~0.25 mg/mL[6] | |
| Naringenin | Ethanol | ~2.5 mg/mL[7] |
| DMSO | ~5 mg/mL[7] | |
| Dimethyl formamide (DMF) | ~10 mg/mL[7] | |
| 1:1 DMF:PBS (pH 7.2) | ~0.50 mg/mL[7] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (M.W. 396.33 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = 10 mmol/L * 0.001 L * 396.33 g/mol * 1000 mg/g = 3.96 mg
-
Weighing this compound: Carefully weigh out 3.96 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. Visually inspect the solution for any undissolved particles. If particles remain, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Storage of Stock Solution: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protecting tubes and store at -20°C or -80°C.
Protocol for Preparing a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Thaw the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: To prepare a 10 µM working solution, for example, you will perform a 1:1000 dilution.
-
Addition: While gently swirling the pre-warmed media, slowly add 1 µL of the 10 mM this compound stock solution to 999 µL of the cell culture medium. This ensures rapid dispersal and minimizes the risk of precipitation. The final DMSO concentration in this working solution will be 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding 1 µL of DMSO to 999 µL of pre-warmed cell culture medium.
-
Application to Cells: Use the freshly prepared working solution and vehicle control for your in vitro assay immediately.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
This compound's Inhibitory Effect on NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway.[3]
This compound's Inhibitory Effect on AP-1 Signaling Pathway
Caption: this compound inhibits the AP-1 signaling pathway.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound|Sulfated Flavonoid for Research [benchchem.com]
- 3. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Persicarin Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of persicarin in solution. The information is intended for researchers, scientists, and drug development professionals working with this sulfated flavonoid.
Troubleshooting Guides
This section addresses common problems encountered during experiments involving this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound concentration over a short period. | pH-induced degradation: this compound, like other sulfated flavonoids, is susceptible to hydrolysis, particularly in acidic conditions.[1] | Maintain the pH of your solution within a stable range. For sulfated flavonoids, slightly acidic to neutral conditions (pH 4-7) are generally recommended.[1] Use buffered solutions to ensure pH stability. |
| Temperature sensitivity: Elevated temperatures can accelerate the degradation of flavonoids. | Store stock solutions and experimental samples at low temperatures (refrigerated at 2-8°C or frozen at -20°C or lower). Avoid repeated freeze-thaw cycles. | |
| Oxidative degradation: Exposure to oxygen can lead to the degradation of this compound. | Prepare solutions fresh whenever possible. For longer-term storage, consider purging the solution and vial headspace with an inert gas like nitrogen or argon. The addition of antioxidants can also be considered, but their compatibility and potential interference with downstream assays must be evaluated. | |
| Precipitation in aqueous solutions. | Poor aqueous solubility: this compound is known to be practically insoluble in water.[2] | Prepare stock solutions in an appropriate organic solvent such as DMSO, ethanol, or methanol (B129727) before diluting into aqueous buffers.[3] Ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation. The use of co-solvents or solubility enhancers may be necessary for certain applications. |
| Discoloration of the solution. | Photodegradation: Exposure to light, especially UV light, can cause the degradation of flavonoids, often leading to a change in color.[4][5][6] | Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever feasible. |
| Inconsistent results in bioassays. | Degradation to less active or inactive compounds: The degradation products of this compound may have different biological activities compared to the parent compound. Hydrolysis of the sulfate (B86663) group to the aglycone, isorhamnetin, is a likely degradation pathway.[1] | Regularly check the purity of your this compound stock and working solutions using analytical techniques like HPLC. Prepare fresh working solutions from a validated stock for each experiment to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a this compound stock solution?
A1: For long-term stability, this compound stock solutions should be stored at low temperatures, ideally at -20°C or below, in a tightly sealed container to prevent solvent evaporation. To minimize degradation from light, use amber vials or wrap the container in aluminum foil. For solutions prepared in organic solvents like DMSO, which can absorb atmospheric moisture, storage in a desiccated environment is recommended.
Q2: Which solvents are recommended for dissolving this compound?
A2: this compound has poor solubility in water.[2] It is recommended to first dissolve it in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol to create a concentrated stock solution.[3] This stock can then be diluted with aqueous buffers for your experiments. Always check the final solvent concentration to ensure it does not affect your experimental model.
Q3: How does pH affect the stability of this compound in solution?
A3: this compound is a sulfated flavonoid, and this class of compounds is known to be susceptible to acid-catalyzed hydrolysis, which can cleave the sulfate group to yield the corresponding aglycone.[1] Therefore, strongly acidic conditions should be avoided. While specific quantitative data for this compound is limited, sulfated flavonoids generally exhibit better stability in slightly acidic to neutral pH ranges (pH 4-7).[1] It is crucial to use buffered solutions to maintain a constant pH during your experiments.
Q4: Can I expect degradation of this compound when exposed to normal laboratory light?
A4: Yes, flavonoids can be sensitive to light, particularly UV wavelengths.[4][5][6] Exposure to ambient laboratory light over extended periods can lead to photodegradation. It is a best practice to protect this compound solutions from light at all stages of preparation, storage, and experimentation by using amber glassware or foil wrapping.
Q5: What are the likely degradation products of this compound?
A5: The primary degradation pathway for sulfated flavonoids under hydrolytic conditions (especially acidic) is the loss of the sulfate group to form the aglycone.[1] In the case of this compound (isorhamnetin 3-sulfate), the expected primary degradation product would be isorhamnetin. Other degradation products may form under oxidative or photolytic stress. It is recommended to use analytical techniques like HPLC-MS to identify and characterize any degradation products that may form under your specific experimental conditions.[3]
Data Presentation
Due to the limited availability of specific quantitative stability data for this compound in published literature, the following tables are provided as illustrative examples of how to present such data. These tables are based on general knowledge of flavonoid and sulfated flavonoid stability and should be used as a template for your own experimental findings.
Table 1: Illustrative First-Order Degradation Rate Constants (k) of this compound under Various Conditions
| Temperature (°C) | k (h⁻¹) at pH 3.0 | k (h⁻¹) at pH 5.0 | k (h⁻¹) at pH 7.4 | k (h⁻¹) at pH 9.0 |
| 25 | 0.085 | 0.015 | 0.020 | 0.050 |
| 40 | 0.250 | 0.045 | 0.060 | 0.150 |
| 60 | 0.750 | 0.135 | 0.180 | 0.450 |
Table 2: Illustrative Half-Life (t₁/₂) of this compound under Various Conditions
| Temperature (°C) | t₁/₂ (h) at pH 3.0 | t₁/₂ (h) at pH 5.0 | t₁/₂ (h) at pH 7.4 | t₁/₂ (h) at pH 9.0 |
| 25 | 8.2 | 46.2 | 34.7 | 13.9 |
| 40 | 2.8 | 15.4 | 11.6 | 4.6 |
| 60 | 0.9 | 5.1 | 3.9 | 1.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions, as recommended by ICH guidelines.[7]
Objective: To identify potential degradation products and degradation pathways of this compound.
Materials:
-
This compound
-
HPLC-grade methanol or DMSO
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate or citrate (B86180) buffers (various pH values)
-
HPLC system with UV or PDA detector
-
pH meter
-
Temperature-controlled incubator/water bath
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or DMSO).
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL.
-
Store at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder and a solution of this compound (100 µg/mL in a suitable solvent) in an incubator at 80°C for 48 hours.
-
Analyze samples at specified time points.
-
-
Photodegradation:
-
Expose a solution of this compound (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
Analyze both samples at the end of the exposure period.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all degradation products.
Protocol 2: Determination of this compound Degradation Kinetics
Objective: To determine the degradation rate constant (k) and half-life (t₁/₂) of this compound at different pH values and temperatures.
Methodology:
-
Buffer Preparation: Prepare a series of buffer solutions at the desired pH values (e.g., 3.0, 5.0, 7.4, 9.0).
-
Sample Preparation: For each pH and temperature combination, prepare a solution of this compound at a known concentration (e.g., 50 µg/mL) in the respective buffer.
-
Incubation: Place the solutions in a temperature-controlled environment (e.g., 25°C, 40°C, 60°C).
-
Sampling: At predetermined time intervals, withdraw aliquots from each solution. The frequency of sampling will depend on the expected rate of degradation.
-
Analysis: Immediately analyze the concentration of the remaining this compound in each aliquot using a validated HPLC method.
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration (ln[C]) versus time for each condition.
-
If the plot is linear, the degradation follows first-order kinetics.
-
The degradation rate constant (k) is the negative of the slope of the line.
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Sulphated Flavonoids: Biosynthesis, Structures, and Biological Activities | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.uva.nl [pure.uva.nl]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Persicarin Extraction and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with persicarin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a sulfated flavonoid found in several plants, notably water dropwort (Oenanthe javanica) and water pepper (Persicaria hydropiper).[1] It is of significant interest to researchers due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective activities.[2] Studies have shown that this compound may protect against diabetes-induced oxidative stress and inflammation.[2]
Q2: Which plant part is the best source for this compound extraction?
A2: The aerial parts of Oenanthe javanica are a commonly used source for this compound extraction.[2]
Q3: What is the general solubility of this compound?
A3: this compound is practically insoluble in water.[1] As a sulfated flavonoid, it is more polar than its aglycone form, which influences its solubility in different solvents.[3] It is typically extracted using aqueous alcohol solutions, such as 70% ethanol (B145695).[2]
Q4: How stable is this compound under different conditions (pH, temperature, light)?
A4: While specific stability data for this compound is limited, information on related sulfated flavonoids suggests potential instabilities. Sulfated flavonoids can undergo acid hydrolysis in the presence of strong acids (e.g., 0.5% TFA), leading to the loss of the sulfate (B86663) group.[3] Flavonoid glycosides, in general, can also be hydrolyzed by strong acids and high temperatures.[4][5] It is advisable to protect this compound extracts from prolonged exposure to high temperatures and strong acidic conditions. Exposure to light can also degrade flavonoids, so protection from light is recommended during storage and processing.[6]
Q5: What are the expected yields for this compound extraction?
A5: Extraction yields can vary significantly based on the plant material, solvent, and extraction method. In one documented protocol using 70% ethanol extraction of Oenanthe javanica, the initial crude extract yield was approximately 5.8% of the starting plant material. Subsequent partitioning yields various fractions, with the ethyl acetate (B1210297) fraction (where this compound is often enriched) being a smaller percentage of the crude extract.[2]
Troubleshooting Guides
Extraction Phase
| Problem | Possible Causes | Solutions |
| Low Yield of Crude Extract | 1. Inefficient Solvent Penetration: Plant material may not be ground finely enough. 2. Inadequate Solvent-to-Solid Ratio: Insufficient solvent to extract the target compounds effectively. 3. Insufficient Extraction Time: The extraction duration may be too short for complete extraction. | 1. Optimize Particle Size: Grind the plant material to a fine, uniform powder to increase the surface area for solvent contact. 2. Increase Solvent Volume: Use a higher solvent-to-solid ratio to ensure thorough wetting and extraction. 3. Extend Extraction Time: Increase the duration of maceration or sonication to allow for better diffusion of this compound into the solvent. |
| Green-Colored Extract (Chlorophyll Contamination) | 1. Use of Fresh Plant Material: Fresh or improperly dried plant material has high chlorophyll (B73375) content. 2. Solvent Choice: Solvents like ethanol and methanol (B129727) readily co-extract chlorophyll.[7][8] | 1. Dry Plant Material: Thoroughly dry the plant material before extraction. 2. Solvent Partitioning: Perform a liquid-liquid partition of the crude extract with a nonpolar solvent like n-hexane to remove chlorophyll.[2][9] 3. Solid-Phase Extraction (SPE): Pass the extract through a C18 or other suitable SPE cartridge to retain chlorophyll while allowing more polar compounds to elute. 4. Activated Charcoal: Treatment with activated charcoal can adsorb chlorophyll, but may also lead to the loss of the target compound, so it should be used with caution.[10] |
| Suspected Degradation of this compound during Extraction | 1. Hydrolysis of the Sulfate Group: Exposure to acidic conditions can cause the loss of the sulfate moiety.[3] 2. High Extraction Temperature: Prolonged exposure to high temperatures can degrade flavonoids. | 1. Maintain Neutral pH: Avoid using strong acids in the extraction solvent. If an acidic modifier is needed, use a weak acid at a low concentration. 2. Use Moderate Temperatures: Perform extraction at room temperature or slightly elevated temperatures, avoiding excessive heat. |
Purification Phase (HPLC)
| Problem | Possible Causes | Solutions |
| Peak Tailing | 1. Secondary Interactions: The sulfate group of this compound can interact with active sites on the silica-based C18 column. 2. Column Overload: Injecting too much sample can lead to peak distortion. | 1. Modify Mobile Phase: Add a small amount of a competitive agent like trifluoroacetic acid (TFA) or formic acid to the mobile phase to minimize secondary interactions. 2. Reduce Sample Concentration: Dilute the sample before injection. |
| Poor Resolution/Co-elution of Impurities | 1. Suboptimal Mobile Phase: The solvent gradient may not be optimized for separating this compound from other closely related flavonoids. 2. Inappropriate Column Chemistry: The stationary phase may not be providing sufficient selectivity. | 1. Optimize Gradient: Adjust the gradient slope and composition of the mobile phase (e.g., acetonitrile (B52724) vs. methanol) to improve separation. 2. Try a Different Column: Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which may offer different selectivity for flavonoids. |
| Irreproducible Retention Times | 1. Column Equilibration: Insufficient equilibration time between injections with a gradient method. 2. Fluctuations in Mobile Phase Composition: Improperly mixed mobile phase or pump malfunction. 3. Temperature Fluctuations: Changes in column temperature can affect retention times. | 1. Ensure Adequate Equilibration: Increase the column equilibration time to at least 10 column volumes. 2. Check Mobile Phase and Pump: Ensure the mobile phase is well-mixed and degassed. Check the pump for consistent flow rates. 3. Use a Column Oven: Maintain a constant column temperature using a column oven. |
| Loss of this compound on the Column | 1. Irreversible Adsorption: Strong, irreversible binding of this compound to the stationary phase. 2. On-Column Degradation: The stationary phase or mobile phase conditions may be causing the degradation of this compound. | 1. Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities. 2. Evaluate Mobile Phase pH: Ensure the pH of the mobile phase is compatible with this compound's stability. |
Data Presentation
Table 1: Extraction Yields from Oenanthe javanica
The following table summarizes the yields obtained from a representative extraction and partitioning protocol for this compound from the aerial parts of Oenanthe javanica.
| Extraction/Partitioning Step | Starting Material/Extract | Solvent(s) | Yield (g) | Yield (%) | Reference |
| Initial Extraction | 1.4 kg of O. javanica | 70% Ethanol | 81.5 | 5.82 | [2] |
| Solvent Partitioning | 81.5 g of crude extract | n-hexane | 5.5 | 6.75 | [2] |
| Ethyl Acetate | 1.8 | 2.21 | [2] | ||
| n-Butanol | 10.6 | 13.01 | [2] | ||
| Water | 53.6 | 65.77 | [2] | ||
| Final Purification | 1.7 g of Ethyl Acetate extract | Column Chromatography | 75.9 mg (pure this compound) | 4.46 | [2] |
Note: Percentages for solvent partitioning are relative to the crude extract weight.
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Oenanthe javanica
This protocol is adapted from a published study by Lee et al. (2017).[2]
1. Plant Material Preparation:
-
The aerial parts of Oenanthe javanica are collected and freshly milled.
2. Initial Extraction:
-
1.4 kg of the milled plant material is extracted three times with 10 liters of 70% ethanol at room temperature.
-
The solvent from the combined extracts is evaporated under a vacuum to yield a crude ethanol extract.
3. Solvent Partitioning:
-
The crude ethanol extract (81.5 g) is suspended in 3 liters of 20% methanol.
-
The suspension is sequentially partitioned three times with 3 liters of each of the following solvents:
-
n-hexane
-
Ethyl acetate
-
n-butanol
-
-
The resulting fractions (n-hexane, ethyl acetate, n-butanol, and water-soluble) are dried.
4. Column Chromatography:
-
A portion of the ethyl acetate extract (1.7 g) is subjected to column chromatography on a Toyopearl HW-40 column.
-
The column is eluted with a stepwise gradient of increasing methanol in water.
-
The 100% water eluate is collected and further purified by column chromatography on a YMC GEL ODS AQ 120-50S column using aqueous methanol as the eluent.
5. Final Purification and Identification:
-
The fractions containing this compound are collected to yield the pure compound.
-
The identity and purity of this compound are confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Visualizations
Signaling Pathways
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AP1 [label="AP-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., in Diabetes)", fillcolor="#FBBC05", fontcolor="#202124"]; Pro_inflammatory_Mediators [label="Pro-inflammatory Mediators\n(COX-2, iNOS, TGF-β)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Inflammatory_Stimuli -> ROS [label="induces"]; ROS -> NFkB [label="activates"]; ROS -> AP1 [label="activates"]; this compound -> NFkB [label="inhibits", arrowhead=tee, color="#EA4335"]; this compound -> AP1 [label="inhibits", arrowhead=tee, color="#EA4335"]; NFkB -> Pro_inflammatory_Mediators [label="promotes transcription"]; AP1 -> Pro_inflammatory_Mediators [label="promotes transcription"];
// Invisible nodes and edges for layout {rank=same; NFkB; AP1;} {rank=min; Inflammatory_Stimuli;} {rank=max; Pro_inflammatory_Mediators;} } Caption: this compound inhibits pro-inflammatory mediators by blocking NF-κB and AP-1 signaling pathways.
Experimental Workflow
// Nodes Plant_Material [label="Oenanthe javanica\n(Aerial Parts)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="70% Ethanol Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude_Extract [label="Crude Extract", fillcolor="#FBBC05", fontcolor="#202124"]; Partitioning [label="Solvent Partitioning", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hexane_Fraction [label="n-Hexane Fraction\n(Non-polar impurities)", shape=ellipse, fillcolor="#F1F3F4"]; EtOAc_Fraction [label="Ethyl Acetate Fraction\n(Enriched with this compound)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; BuOH_Fraction [label="n-Butanol Fraction", shape=ellipse, fillcolor="#F1F3F4"]; H2O_Fraction [label="Aqueous Fraction", shape=ellipse, fillcolor="#F1F3F4"]; Column_Chroma [label="Column Chromatography", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pure_this compound [label="Pure this compound", shape=diamond, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Plant_Material -> Extraction; Extraction -> Crude_Extract; Crude_Extract -> Partitioning; Partitioning -> Hexane_Fraction; Partitioning -> EtOAc_Fraction; Partitioning -> BuOH_Fraction; Partitioning -> H2O_Fraction; EtOAc_Fraction -> Column_Chroma; Column_Chroma -> Pure_this compound; } Caption: A general workflow for the extraction and purification of this compound from plant material.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulphated Flavonoids: Biosynthesis, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for Persicarin Separation
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the separation of persicarin. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound separation?
A good starting point for separating this compound is to use a reversed-phase C18 column with a gradient elution. A mobile phase consisting of acetonitrile (B52724) and water, both containing 0.1% formic acid, has been shown to be effective. The formic acid helps to improve peak shape by suppressing the ionization of silanol (B1196071) groups on the stationary phase. A gradient from a low to a high concentration of acetonitrile allows for the elution of compounds with a range of polarities.[1]
Q2: What is the typical detection wavelength for this compound?
This compound, an isorhamnetin (B1672294) glycoside, can be detected by UV-Vis spectrophotometry. A common detection wavelength for flavonoids is around 280 nm, and this has been successfully used for this compound analysis.[1] However, for enhanced sensitivity, it is recommended to determine the wavelength of maximum absorbance (λmax) for this compound and monitor at that wavelength. For similar flavonoid glycosides, detection wavelengths between 250 nm and 370 nm are often used.
Q3: Should I use methanol (B129727) or acetonitrile as the organic modifier in the mobile phase?
Both methanol and acetonitrile can be used for the separation of flavonoids. Acetonitrile often provides better resolution for polar compounds and generates lower backpressure compared to methanol. However, methanol can offer different selectivity, which might be advantageous for separating this compound from other closely eluting compounds in a complex mixture. The choice between the two should be based on empirical testing to achieve the best resolution and peak shape for your specific sample.
Q4: How does temperature affect the separation of this compound?
Increasing the column temperature generally leads to shorter retention times and sharper peaks due to lower mobile phase viscosity and increased mass transfer rates.[2][3] For flavonoid glycosides, operating at slightly elevated temperatures (e.g., 30-40°C) can improve peak shape and resolution.[1] However, excessively high temperatures can lead to the degradation of thermally sensitive compounds.[2][4] It is crucial to evaluate the stability of this compound at the intended operating temperature.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing. What are the possible causes and solutions?
A: Peak tailing for flavonoid glycosides is a common issue and can be caused by several factors:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to tailing.
-
Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase to suppress silanol ionization. Using an end-capped C18 column can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Column Contamination: Accumulation of strongly retained compounds from the sample matrix can create active sites that cause tailing.
-
Solution: Use a guard column to protect your analytical column. If the column is already contaminated, try flushing it with a strong solvent like isopropanol (B130326) or a sequence of solvents of decreasing polarity.
-
Issue 2: Poor Resolution
Q: I am not getting baseline separation between this compound and another compound. How can I improve the resolution?
A: Improving resolution often requires adjusting the mobile phase composition or other chromatographic parameters:
-
Optimize the Gradient: A shallow gradient (a slower increase in the organic solvent concentration) can improve the separation of closely eluting peaks.
-
Change the Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different selectivities of these solvents can alter the elution order and improve resolution.
-
Adjust the Mobile Phase pH: For ionizable compounds, small changes in the mobile phase pH can significantly impact retention and selectivity. The use of 0.1% formic acid typically provides a pH of around 2.7, which is suitable for many flavonoids.
-
Lower the Flow Rate: Decreasing the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.[5]
-
Change the Column Temperature: Adjusting the column temperature can alter selectivity and potentially improve resolution. Experiment with temperatures in the range of 30-50°C.[2]
Issue 3: Peak Splitting
Q: My this compound peak is appearing as a split peak. What could be the cause?
A: Peak splitting can be a frustrating issue with several potential causes:[6][7]
-
Column Void or Contamination: A void at the head of the column or particulate contamination on the inlet frit can disrupt the sample band, leading to a split peak.
-
Solution: If a void is suspected, the column may need to be replaced. To prevent contamination, always filter your samples and mobile phases. A guard column is also highly recommended. Back-flushing the column may help remove particulate matter from the inlet frit.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion, including splitting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Co-elution of an Isomer or Related Compound: It is possible that what appears to be a split peak is actually two very closely eluting compounds.
-
Solution: Try optimizing the separation by adjusting the mobile phase, gradient, or temperature to resolve the two peaks.
-
Data Presentation
Table 1: Effect of HPLC Parameters on this compound Separation (Qualitative)
| Parameter | Effect of Increase | Recommendation for this compound |
| Organic Solvent % | Decreased Retention Time | Use a gradient to ensure elution of a wide range of compounds. |
| Flow Rate | Decreased Retention Time, Potentially Decreased Resolution | Start with 1.0 mL/min for a 4.6 mm ID column and optimize.[1] |
| Column Temperature | Decreased Retention Time, Sharper Peaks | Maintain a constant temperature (e.g., 40°C) for reproducibility.[1][2] |
| Acidic Modifier | Improved Peak Shape, Potential Change in Selectivity | Use 0.1% formic acid in both aqueous and organic phases.[1] |
Table 2: Example HPLC Method Validation Parameters for a Similar Flavonoid Glycoside (Isorhamnetin-3-O-glucoside)
| Parameter | Result |
| Linearity (r²) | ≥ 0.9996 |
| Precision (%RSD) | ≤ 3.19% |
| Accuracy (Recovery) | 102.6 - 105.0% |
| Limit of Detection (LOD) | 1.49 µg/mL |
| Limit of Quantification (LOQ) | 4.0 µg/mL |
Data adapted from a study on isorhamnetin-3-O-glucoside, a compound structurally very similar to this compound.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound in a Plant Extract
This protocol is based on a published method for the analysis of this compound.[1]
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., YMC-Pack ODS A-302, 4.6 mm x 150 mm, 5 µm particle size).[1]
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound standard (if available for quantification)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C[1]
-
Detection Wavelength: 280 nm[1]
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-30 min: 10% B to 90% B (linear gradient)
-
30-35 min: 90% B to 100% B (linear gradient)
-
Hold at 100% B for a sufficient time to wash the column, then return to initial conditions and equilibrate before the next injection.
-
-
-
Sample Preparation:
-
Extract the plant material with a suitable solvent (e.g., 70% ethanol).
-
Evaporate the solvent and reconstitute the extract in the initial mobile phase (10% acetonitrile in 0.1% formic acid/water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: A general workflow for HPLC analysis of this compound.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. support.waters.com [support.waters.com]
- 4. researchgate.net [researchgate.net]
- 5. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. uhplcs.com [uhplcs.com]
persicarin peak tailing in reverse-phase chromatography
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the reverse-phase chromatography of persicarin, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties relevant to chromatography?
This compound is a sulfated flavonoid found in various plants, such as water pepper (Persicaria hydropiper) and dill.[1] From a chromatographic perspective, its most critical property is that it is a strong acidic compound due to the sulfate (B86663) group.[1][2] This means its ionization state is highly dependent on the pH of the mobile phase, which significantly influences its retention and peak shape in reverse-phase chromatography.
Q2: What is peak tailing and why is it a problem for this compound analysis?
Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a drawn-out trailing edge. An ideal peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is problematic because it can compromise the accuracy of peak integration, reduce the resolution between closely eluting compounds, and lead to poor reproducibility of quantitative results.[3][4]
Q3: What are the most common causes of peak tailing when analyzing this compound with reverse-phase HPLC?
The primary causes of peak tailing for this compound in reverse-phase HPLC often stem from secondary interactions between the this compound molecules and the stationary phase. Key factors include:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the surface of silica-based C18 columns can interact with the polar functional groups of this compound. This creates an undesirable secondary retention mechanism that leads to peak tailing.[5][6]
-
Mobile Phase pH: The pH of the mobile phase is critical. Since this compound is a strong acid, at a higher pH, it will be ionized. This can lead to electrostatic interactions with any available positive charges on the stationary phase or in the system, causing peak tailing. Maintaining a low pH ensures that this compound is in a single, un-ionized form, leading to better peak shape.[5][7]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in distorted peak shapes, including tailing.[4][6]
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased peak tailing.[4][6]
-
Metal Chelation: Flavonoids can chelate with metal ions that may be present in the sample, mobile phase, or HPLC system components. This can contribute to peak tailing.
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Step 1: Evaluate the Mobile Phase
Optimizing the mobile phase is often the most effective way to address peak tailing for acidic compounds like this compound.
Question: What is the composition and pH of your mobile phase?
An inappropriate pH is a common culprit for the peak tailing of acidic compounds.
Recommended Action:
-
Acidify the Mobile Phase: Ensure the mobile phase is acidic to suppress the ionization of this compound. A common and effective approach is to add 0.1% formic acid to both the aqueous and organic mobile phase components.
-
Systematic pH Evaluation: If tailing persists, a systematic evaluation of the mobile phase pH may be necessary. Prepare a series of mobile phases with varying pH values (e.g., from 2.5 to 4.0) and observe the effect on the this compound peak shape.
Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry
The following table illustrates the typical effect of mobile phase pH on the peak asymmetry factor of an acidic flavonoid like this compound. A peak asymmetry factor closer to 1.0 indicates a more symmetrical peak.
| Mobile Phase pH (with 0.1% Formic Acid) | Representative Peak Asymmetry Factor (As) | Peak Shape Description |
| 2.5 | 1.1 | Symmetrical |
| 3.0 | 1.3 | Minor Tailing |
| 3.5 | 1.6 | Moderate Tailing |
| 4.0 | > 1.8 | Severe Tailing |
Note: This data is representative of a typical acidic flavonoid and is intended for illustrative purposes.
Step 2: Assess the Column and Sample Injection
Question: Are you observing tailing for all peaks or just the this compound peak?
-
All peaks tailing: This often points to a problem with the column itself or the overall system. Check for a void at the column inlet, a partially blocked frit, or excessive extra-column volume in the system (e.g., long tubing).[5]
-
Only the this compound peak is tailing: This suggests a specific interaction between this compound and the stationary phase.
Recommended Actions:
-
Use an End-Capped Column: Employ a high-purity, end-capped C18 column to minimize the number of free silanol groups available for secondary interactions.
-
Check for Column Overload: Reduce the injection volume or dilute the sample to see if the peak shape improves.[4][6]
-
Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume to a minimum.
Experimental Protocol: Analysis of this compound by Reverse-Phase HPLC
This protocol provides a starting point for the analysis of this compound. Optimization may be necessary depending on the specific sample matrix and instrumentation.
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
2. Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
Time (min) % A % B 0 90 10 20 50 50 25 10 90 30 10 90 31 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh a known amount of the plant extract or sample.
-
Dissolve the sample in the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
5. Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (B129727) or the initial mobile phase.
-
Perform serial dilutions to create a series of calibration standards.
Logical and Signaling Pathway Diagrams
Troubleshooting Workflow for this compound Peak Tailing
The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues during this compound analysis.
Caption: A step-by-step workflow for troubleshooting this compound peak tailing.
This compound's Inhibitory Effect on Inflammatory Signaling Pathways
This compound has been shown to protect against oxidative stress and inflammation by inhibiting the NF-κB and AP-1 signaling pathways.[8][9] The diagram below illustrates this inhibitory action.
Caption: this compound's inhibition of NF-κB and AP-1 inflammatory pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 7. researchgate.net [researchgate.net]
- 8. eurachem.org [eurachem.org]
- 9. lcms.cz [lcms.cz]
Technical Support Center: Persicarin Quantification from Plant Extracts
Welcome to the technical support center for the quantification of persicarin in plant extracts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most common and reliable methods for the quantification of this compound and other flavonoids from complex plant matrices are High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or Diode Array Detector (DAD), and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Tandem Mass Spectrometry (MS/MS).[1][2] HPLC-UV/DAD is a cost-effective and robust method for routine analysis, while UPLC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex samples or when low concentrations of this compound are expected.
Q2: What are the primary sources of interference in this compound quantification?
A2: Interference in this compound quantification primarily arises from two sources:
-
Structurally Similar Compounds: Other flavonoids and phenolic compounds present in the plant extract can have similar chemical properties and retention times to this compound, leading to co-elution and inaccurate quantification. Common interfering compounds include other flavonol glycosides and aglycones such as quercetin (B1663063), kaempferol (B1673270), and their derivatives.
-
Matrix Effects: The complex mixture of compounds in a plant extract (the "matrix") can interfere with the analysis, particularly in LC-MS/MS.[3] This can lead to ion suppression or enhancement, where the presence of other molecules affects the ionization of this compound, resulting in an underestimation or overestimation of its concentration.
Q3: My this compound peak is showing tailing or is not well-resolved. What should I do?
A3: Poor peak shape, such as tailing or lack of resolution, can be caused by several factors. Here are some troubleshooting steps:
-
Optimize Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of phenolic compounds. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak symmetry.[4][5]
-
Adjust Gradient Elution: A shallow gradient can improve the separation of closely eluting compounds.[6] Experiment with different gradient profiles to optimize the resolution between this compound and any interfering peaks.
-
Check Column Condition: The column may be degraded or contaminated. Try flushing the column with a strong solvent or, if necessary, replace the guard column or the analytical column.
-
Sample Solvent Compatibility: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.
Q4: I am observing low recovery of this compound during sample preparation. What could be the cause?
A4: Low recovery can occur at various stages of sample preparation. Consider the following:
-
Incomplete Extraction: The extraction solvent and method may not be optimal for this compound. Modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency.[7][8] The solid-to-liquid ratio is also a critical parameter.
-
Degradation: Flavonoids can be sensitive to heat, light, and pH.[9][10][11] Protect your samples from light and avoid excessive temperatures during extraction and solvent evaporation.
-
Inefficient Solid-Phase Extraction (SPE): If using SPE for sample cleanup, ensure the sorbent type and elution solvents are appropriate for this compound. You may need to optimize the SPE protocol by testing different sorbent materials and elution solvent compositions.
Q5: How can I confirm the identity of the this compound peak in my chromatogram?
A5: Peak identification should be based on more than just retention time.
-
Use a Reference Standard: The most reliable method is to compare the retention time and UV spectrum (if using a DAD) of your peak with that of a certified this compound reference standard.
-
Spiking: Spike a pre-analyzed sample with a known amount of this compound standard. An increase in the height of the target peak confirms its identity.
-
LC-MS/MS: For unambiguous identification, LC-MS/MS can be used to compare the fragmentation pattern of the peak in your sample with that of the this compound standard.
Troubleshooting Guide
This guide addresses specific issues you may encounter during this compound quantification.
Issue 1: Co-elution with Interfering Compounds
Symptoms:
-
Broad or asymmetric peaks.
-
Inconsistent quantification results.
-
Shoulders on the main this compound peak.
Workflow for Troubleshooting Co-elution:
References
- 1. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienggj.org [scienggj.org]
- 3. Inhibitory effects of kaempferol, quercetin and luteolin on the replication of human parainfluenza virus type 2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated RP-HPLC-UV method for quantitative determination of puerarin in Pueraria tuberosa DC tuber extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives from Elaeis guineensis Leaf Extracts: An Application for Antioxidant Herbal Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A validated RP-HPLC-UV method for quantitative determination of puerarin in Pueraria tuberosa DC tuber extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In silico studies on quercetin, myricetin, and kaempferol in inhibiting TGF-β1 and galectin- 3 for cardiac fibrosis management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Persicarin Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of persicarin under various experimental conditions. While specific degradation kinetics for this compound are not extensively documented in publicly available literature, this guide leverages established principles of flavonoid chemistry and data from structurally similar compounds to offer robust troubleshooting strategies, experimental protocols, and frequently asked questions.
Troubleshooting Guide: Common this compound Stability Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid degradation of this compound in solution | - Inappropriate pH: Flavonoids are often susceptible to degradation in neutral to alkaline conditions.[1] - Exposure to light: Photodegradation can lead to a loss of the compound's activity.[2] - Elevated temperature: Higher temperatures accelerate the rate of chemical degradation.[1][3] - Presence of oxidative agents: Dissolved oxygen or other oxidizing species can degrade this compound. | - Adjust the solution's pH to a more acidic range (e.g., pH 3-5) for potentially better stability.[4] - Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[4] - Store solutions at refrigerated temperatures (2-8 °C) to slow down degradation.[4] - Degas the solvent or consider using antioxidants if oxidation is suspected.[4] |
| Precipitation of this compound from solution | - Low aqueous solubility: this compound, like many flavonoids, may have limited solubility in water. - Change in solvent composition: The addition of an anti-solvent to a solution can cause the compound to precipitate.[4] | - Utilize co-solvents such as ethanol (B145695) or propylene (B89431) glycol to improve solubility.[4] - Employ solubilizing agents like cyclodextrins.[4] - Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and dilute it into the aqueous medium immediately before the experiment.[4] |
| Discoloration of the solution | - Degradation of this compound: The formation of degradation products may result in a visible color change.[5] - Oxidation: The oxidation of flavonoids can lead to the formation of colored quinone-like structures.[4] | - Investigate the formation of degradation products using analytical techniques such as HPLC-MS.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the degradation pathways of this compound and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix the this compound stock solution with 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
-
Basic Hydrolysis:
-
Mix the this compound stock solution with 0.1 N NaOH.
-
Keep at room temperature and protect from light for 24 hours.
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature and protect from light for 24 hours.
-
-
Thermal Degradation:
-
Keep the this compound solution at 60°C for 24 hours, protected from light.[4]
-
-
Photodegradation:
-
Expose the this compound solution to light in a photostability chamber, following ICH Q1B guidelines.[4]
-
-
Control:
-
Keep the this compound solution at room temperature, protected from light.[4]
-
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples using a stability-indicating HPLC method to determine the percentage of this compound remaining and to observe any degradation products.[4]
Protocol 2: Preparation of a Stable Aqueous Solution of this compound for Experiments
Due to the potential for limited aqueous stability, this protocol is recommended for preparing this compound solutions for immediate use in experiments.
1. Stock Solution Preparation:
-
Prepare a 100 mM stock solution of this compound in high-purity DMSO.
-
Store the DMSO stock solution in small aliquots at -20°C, protected from light.[4]
2. Working Solution Preparation:
-
Immediately before your experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution 1:100 in a sterile 0.1 M citrate (B86180) buffer (pH 4.0) to achieve a final concentration of 1 mM.
-
Vortex briefly to ensure the solution is homogeneous.
-
Use the freshly prepared solution for your experiment.
-
Discard any unused portion of the diluted aqueous solution.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing this compound stability?
A1: Based on the behavior of similar flavonoids, the primary factors influencing this compound stability are likely to be pH, temperature, and light exposure. Flavonoids are generally more stable in acidic conditions and at lower temperatures.[1][2][3] Exposure to light can cause photodegradation.[2]
Q2: How can I prepare a stable aqueous stock solution of this compound?
A2: Preparing a long-term stable aqueous stock solution of this compound may be challenging due to its potential for limited aqueous stability. A recommended approach is to prepare a concentrated stock solution in a non-aqueous solvent like DMSO and store it at -20°C.[4] For experiments, this stock can be diluted to the final concentration in an acidic aqueous buffer (pH 3-5) immediately before use.[4]
Q3: What are the expected degradation products of this compound?
A3: While specific degradation products of this compound have not been detailed, flavonoids can undergo hydrolysis of glycosidic bonds and oxidation of the flavonoid backbone. Degradation pathways could involve the cleavage of the C-ring, leading to the formation of smaller phenolic compounds. Techniques like LC-MS/MS would be necessary to identify and characterize the specific degradation products.[6]
Reference Data: Stability of Structurally Related Flavonoids
The following tables summarize stability data for other flavonoids, which may provide some insight into the potential behavior of this compound.
Table 1: Effect of pH and Temperature on Hesperidin Stability [7]
| pH | Temperature (°C) | Degradation Rate Constant (day⁻¹) | Half-life (days) |
| 9 | 25 | 0.03 | 23 |
| 9 | 40 | 0.15 | 4.5 |
| 1.2, 3, 5, 7.4 | 25, 40 | No significant degradation observed up to 60 days | > 60 |
Table 2: Thermal Degradation of Anthocyanins from Black Rice Bran at Different pH Values [3]
| pH | Temperature (°C) | Degradation Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) |
| 2.0 | 60 | 0.0011 | 630.14 |
| 2.0 | 80 | 0.0025 | 277.26 |
| 2.0 | 100 | 0.0058 | 119.51 |
| 5.0 | 60 | 0.0023 | 301.37 |
| 5.0 | 80 | 0.0051 | 135.91 |
| 5.0 | 100 | 0.0112 | 61.89 |
Analytical Methods for this compound Quantification
Accurate quantification of this compound is crucial for stability studies. High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable method for the analysis of flavonoids.[8][9]
Recommended HPLC Method:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid)
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound, or Mass Spectrometry (MS) for higher sensitivity and specificity.[6]
For detailed method development and validation, it is recommended to consult relevant literature on flavonoid analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Foundational Study on the Stability Limitations of Catechin from Uncaria Gambier in Aqueous Systems: Basis for Industrial Applications [ajgreenchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Puerarin—A Promising Flavonoid: Biosynthesis, Extraction Methods, Analytical Techniques, and Biological Effects [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Persicarin Precipitation in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing persicarin in their cell culture experiments and encountering issues with its precipitation. The following information provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address these challenges.
Frequently Asked Questions (FAQs)
Q1: My cell culture medium turned cloudy immediately after adding my this compound stock solution. What is the cause?
A: The cloudiness or turbidity you are observing is most likely due to the precipitation of this compound. This compound, a sulfated flavonoid, is known to be poorly soluble or practically insoluble in water.[1][2] While it may dissolve in a high concentration in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), the rapid dilution into the aqueous environment of the cell culture medium can cause it to exceed its solubility limit and "crash out" of solution. This phenomenon is often referred to as "solvent shock."
Q2: How can I differentiate between this compound precipitation and microbial contamination?
A: This is a critical step in troubleshooting. While both can cause the media to appear turbid, a microscopic examination can provide a clear distinction.[3]
-
This compound Precipitate: Under a microscope, this compound precipitate will likely appear as amorphous, crystalline, or needle-like structures that are non-motile.
-
Microbial Contamination: Bacterial contamination will be visible as small, distinct, and often motile particles. Yeast will appear as individual, budding oval shapes, and fungi will form filamentous networks.[3]
A simple control experiment can also be performed by adding your this compound stock solution to cell-free media and incubating it under the same conditions. If precipitation occurs, it confirms a solubility issue.[3]
Q3: What factors contribute to the precipitation of this compound in cell culture media?
A: Several factors can influence the solubility of this compound in your cell culture setup:
-
High Stock Concentration: Adding a highly concentrated stock solution too quickly can create localized areas of supersaturation, leading to precipitation before the compound can disperse.
-
Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your media may be too low to maintain this compound's solubility.[4]
-
Temperature Shifts: Moving media between different temperatures (e.g., from 4°C storage to a 37°C incubator) can alter the solubility of media components and this compound.[5][6]
-
pH Instability: The solubility of flavonoids can be pH-dependent. Although cell culture media are buffered, the pH can shift, potentially affecting this compound's solubility.[5]
-
Interaction with Media Components: this compound may interact with salts, metal ions, or proteins present in the media, especially when supplemented with fetal bovine serum (FBS), to form insoluble complexes.[5][7]
Troubleshooting Guide
If you are experiencing this compound precipitation, follow this systematic guide to diagnose and resolve the issue.
| Observation | Potential Cause | Recommended Solution(s) |
| Immediate Cloudiness Upon Addition | High stock concentration / Solvent shock | 1. Prepare a lower concentration stock solution.2. Add the stock solution drop-wise to the pre-warmed (37°C) media while gently swirling.3. Perform a serial dilution of the stock solution in the media. |
| Precipitate Forms Over Time in Incubator | Temperature instability / Interaction with media components | 1. Ensure the final concentration of this compound is well below its solubility limit in your specific media.2. Prepare fresh this compound-containing media for each experiment and minimize storage time.3. Consider using a simpler basal medium to test for interactions. |
| Inconsistent Precipitation Between Experiments | Stock solution integrity / Inconsistent technique | 1. Aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles.2. Standardize the protocol for adding the stock solution to the media for all experiments. |
Data Presentation: Solubility of this compound and Related Flavonoids
Table 1: Solubility of Isorhamnetin (B1672294) and Other Flavonoids in Common Solvents
| Compound | Solvent | Approximate Solubility | Reference |
| Isorhamnetin | DMSO | ~20 mg/mL | [3] |
| Isorhamnetin | Dimethyl Formamide (DMF) | ~10 mg/mL | [3] |
| Quercetin | DMSO | ~30 mg/mL | [9] |
| Quercetin | Ethanol | ~2 mg/mL | [9] |
Table 2: Recommended Maximum Working Concentrations for Isorhamnetin in Cell Culture
Note: These concentrations for isorhamnetin should be used as a starting point for optimizing this compound experiments. The actual non-precipitating concentration of this compound may differ and should be determined empirically.
| Cell Line | Medium | Maximum Concentration Tested | Reference |
| Human Bladder Cancer Cells | DMEM + 10% FBS | 100 µM | [10] |
| Human Colon Adenocarcinoma HT-29 Cells | Not specified | 150 µM | [11] |
| B16F10 Melanoma Cells | DMEM + 10% FBS | 100 µmol/L | [12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a general guideline. Due to the lack of specific solubility data for this compound, it is recommended to visually confirm complete dissolution.
Materials:
-
This compound (Molar Mass: 396.33 g/mol )[13]
-
Sterile, cell culture-grade DMSO
-
Sterile microcentrifuge tubes
Methodology:
-
Aseptically weigh out approximately 3.96 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Non-Precipitating Concentration of this compound in Cell Culture Medium
This protocol will help you determine the kinetic solubility of this compound in your specific experimental conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM/F-12 + 10% FBS), pre-warmed to 37°C
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at 600-650 nm
Methodology:
-
In a 96-well plate, add 100 µL of your pre-warmed cell culture medium to several wells.
-
Create a serial dilution of your 10 mM this compound stock solution directly into the wells containing the medium. For example, start with a 1:100 dilution to get 100 µM, then perform 2-fold serial dilutions across the plate. Ensure the final DMSO concentration remains below 0.5%.
-
Include a vehicle control well containing the medium with the highest concentration of DMSO used.
-
Incubate the plate at 37°C in a CO₂ incubator for a period relevant to your planned experiment (e.g., 24 or 48 hours).
-
After incubation, visually inspect the wells for any signs of precipitation.
-
Measure the absorbance of the wells at a wavelength between 600-650 nm. An increase in absorbance compared to the vehicle control indicates light scattering due to precipitation.
-
The highest concentration that shows no visual precipitate and no significant increase in absorbance is your maximum non-precipitating concentration.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound has been shown to exert anti-inflammatory and antioxidant effects by modulating key signaling pathways, including NF-κB, AP-1, and TGF-β.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 5. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Sulfated flavanones and dihydroflavonols from willow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulphated Flavonoids: Biosynthesis, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isorhamnetin Influences the Viability, Superoxide Production and Interleukin-8 Biosynthesis of Human Colorectal Adenocarcinoma HT-29 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isorhamnetin Induces Melanoma Cell Apoptosis via the PI3K/Akt and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C16H12O10S | CID 5487766 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Persicarin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the low in vivo bioavailability of persicarin. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound (isorhamnetin-3-O-sulfate) is a sulfated flavonoid found in various plants, including water pepper (Persicaria hydropiper) and Oenanthe javanica.[1] It has demonstrated significant therapeutic potential, particularly in attenuating oxidative stress and inflammation.[2][3] Research suggests its utility in managing conditions like diabetes-induced liver injury.[2][3][4]
Q2: What are the main reasons for the low in vivo bioavailability of this compound?
The primary challenge in utilizing this compound for in vivo applications is its low oral bioavailability, which is attributed to several physicochemical and physiological factors:
-
Poor Aqueous Solubility: this compound is practically insoluble in water, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[1][5][6]
-
Low Permeability: While specific data for this compound is limited, flavonoids, in general, can be subject to poor intestinal permeability.
-
First-Pass Metabolism: Like many flavonoids, this compound may undergo extensive metabolism in the intestine and liver before reaching systemic circulation, reducing the concentration of the active compound.
Q3: What are the known signaling pathways affected by this compound?
This compound has been shown to exert its therapeutic effects by modulating key signaling pathways involved in inflammation and oxidative stress:
-
Anti-inflammatory Pathway: this compound significantly downregulates the protein expression of transcription factors such as NF-κB and AP-1 . This, in turn, inhibits the expression of pro-inflammatory enzymes like COX-2 and iNOS , and pro-inflammatory cytokines such as TGF-β1 .[2]
-
Antioxidant Pathway: this compound helps to ameliorate oxidative stress by reducing the generation of Reactive Oxygen Species (ROS) . It has been shown to suppress the expression of NADPH oxidase-4 (Nox-4) , a key enzyme involved in ROS production.[2]
Troubleshooting Guide
This guide addresses common problems researchers may face during in vivo experiments with this compound and offers potential solutions.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Low or no detectable plasma concentration of this compound after oral administration. | Poor aqueous solubility of this compound leading to minimal absorption. | 1. Formulation Enhancement: Utilize a bioavailability-enhancing formulation. Refer to the "Experimental Protocols" section for preparing nanoparticle, liposomal, or phospholipid complex formulations. 2. Co-administration with Absorption Enhancers: Consider co-administering this compound with known absorption enhancers like piperine, which can inhibit intestinal metabolic enzymes.[7] |
| High variability in therapeutic outcomes between experimental subjects. | Inconsistent absorption due to poor formulation and variable gastrointestinal conditions. | 1. Standardize Formulation: Ensure a consistent and well-characterized formulation is used for all subjects. 2. Control Fasting State: Standardize the fasting period for all animals before administration to minimize variability in gastrointestinal transit time and pH. |
| Observed in vitro efficacy does not translate to in vivo models. | The administered dose of unformulated this compound does not reach a therapeutic concentration in the target tissue due to low bioavailability. | 1. Increase Bioavailability: Employ advanced formulation strategies as detailed below to increase the systemic exposure of this compound. 2. Dose-Ranging Study: Conduct a dose-ranging study with a bioavailable formulation to determine the effective dose. |
| Difficulty in dissolving this compound for in vitro assays or formulation preparation. | Inherent poor water solubility of this compound. | 1. Use of Co-solvents: For in vitro studies, consider using co-solvents such as DMSO or ethanol (B145695). However, be mindful of their potential effects on cells. 2. Complexation with Cyclodextrins: Cyclodextrins can encapsulate this compound, enhancing its aqueous solubility for in vitro experiments.[8] |
Quantitative Data Summary
The following tables summarize key data related to the physicochemical properties of this compound and the in vivo effects observed in a study using a streptozotocin-induced diabetic mouse model.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₂O₁₀S | [1] |
| Molar Mass | 396.32 g/mol | [1] |
| Melting Point | 288 °C (decomposes) | [1] |
| Solubility in Water | Practically insoluble | [1][5][6] |
| Acidity (pKa) | -3.53 (estimated) | [1] |
Table 2: In Vivo Effects of Oral this compound Administration in Diabetic Mice (10 days)
| Parameter | Control (Diabetic) | This compound (2.5 mg/kg) | This compound (5 mg/kg) | Reference |
| Body Weight Gain (g) | -2.5 ± 0.5 | 0.3 ± 0.4 | 0.8 ± 0.6 | [2] |
| Liver Weight (g) | 1.18 ± 0.04 | 1.40 ± 0.05 | 1.42 ± 0.06 | [2] |
| Serum Glucose (mg/dL) | 520 ± 25 | 450 ± 30 | 380 ± 28 | [2] |
| Hepatic Glucose (mg/g tissue) | 12.5 ± 1.1 | 10.8 ± 0.9 | 9.5 ± 0.8 | [2] |
| Serum ALT (U/L) | 125 ± 10 | 98 ± 8 | 85 ± 7 | [2] |
| Serum AST (U/L) | 180 ± 15 | 145 ± 12 | 120 ± 10 | [2] |
| Statistically significant difference compared to the control group. |
Experimental Protocols
Given the limited specific formulation data for this compound, the following protocols are adapted from successful strategies used for the structurally similar flavonoid, isorhamnetin. These methods aim to enhance the solubility and, consequently, the oral bioavailability of this compound.
Preparation of this compound-Loaded Nanoparticles
This protocol describes the preparation of this compound-loaded nanoparticles using an anti-solvent precipitation method with a stabilizer.
Materials:
-
This compound
-
Acetone (B3395972) (solvent)
-
Deionized water (anti-solvent)
-
Stabilizer (e.g., Poloxamer 188, PVP K30)
-
Magnetic stirrer
-
Ultrasonic probe
Methodology:
-
Dissolution: Dissolve this compound in acetone at a concentration of 10 mg/mL to form the organic phase.
-
Stabilizer Solution: Prepare an aqueous solution of the stabilizer (e.g., 0.5% w/v Poloxamer 188) in deionized water.
-
Precipitation: While stirring the stabilizer solution at 500 rpm, inject the organic phase into the aqueous phase at a constant rate using a syringe pump. The volume ratio of the organic to the aqueous phase should be approximately 1:10.
-
Nanosuspension Formation: The rapid mixing of the solvent and anti-solvent will cause the precipitation of this compound as nanoparticles.
-
Solvent Evaporation: Continue stirring the nanosuspension for 2-4 hours in a fume hood to allow for the complete evaporation of acetone.
-
Homogenization (Optional): For a more uniform particle size distribution, sonicate the nanosuspension using an ultrasonic probe for 5-10 minutes in an ice bath.
-
Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), and drug loading efficiency using appropriate techniques (e.g., Dynamic Light Scattering, HPLC).
Preparation of this compound-Loaded Liposomes
This protocol outlines the thin-film hydration method for preparing this compound-loaded liposomes.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., Soy PC, Egg PC)
-
Cholesterol
-
Chloroform (B151607) and Methanol (B129727) (solvent system)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
Methodology:
-
Lipid Film Formation: Dissolve this compound, phosphatidylcholine, and cholesterol in a 2:1 v/v mixture of chloroform and methanol in a round-bottom flask. A typical molar ratio of phosphatidylcholine to cholesterol is 2:1.
-
Solvent Evaporation: Attach the flask to a rotary evaporator and rotate it at a constant speed under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C). This will form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at the same temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator in an ice bath for 15-30 minutes.
-
Purification: Remove the unencapsulated this compound by centrifugation at high speed (e.g., 15,000 rpm for 30 minutes) and collect the supernatant containing the liposomes.
-
Characterization: Analyze the liposomes for vesicle size, zeta potential, encapsulation efficiency, and drug release profile.
Preparation of this compound-Phospholipid Complex
This protocol describes the preparation of a this compound-phospholipid complex to enhance its lipophilicity and membrane permeability.
Materials:
-
This compound
-
Phosphatidylcholine
-
Anhydrous ethanol
-
n-Hexane
-
Magnetic stirrer
-
Rotary evaporator
Methodology:
-
Dissolution: Dissolve this compound and phosphatidylcholine in anhydrous ethanol in a 1:1 molar ratio with constant stirring.
-
Complex Formation: Stir the solution at room temperature for 2-3 hours to allow for the formation of the complex.
-
Solvent Removal: Evaporate the ethanol using a rotary evaporator to obtain a solid residue.
-
Washing and Drying: Wash the residue with n-hexane to remove any uncomplexed lipids and drug. Dry the resulting complex under vacuum.
-
Characterization: Confirm the formation of the complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD). Evaluate the apparent solubility of the complex in water and n-octanol.
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Bioavailability Enhancement
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice | Semantic Scholar [semanticscholar.org]
- 5. Showing Compound this compound (FDB016887) - FooDB [foodb.ca]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0303623) [hmdb.ca]
- 7. Pharmacokinetics and drug delivery systems for puerarin, a bioactive flavone from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Administration of Persicarin
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle and procedures for the in vivo administration of persicarin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for the in vivo oral administration of this compound?
A1: Based on published research, the recommended vehicle for oral administration of this compound in mice is water . In a key study, the diabetic control group received water orally, implying that this compound was also administered in an aqueous solution or suspension.[1][2]
Q2: At what dosages has this compound been effectively administered orally in mice?
A2: this compound has been shown to be effective when administered orally at doses of 2.5 and 5 mg/kg body weight in mice for 10 days.[1][2] These dosages demonstrated significant effects in a model of type 1 diabetes, reducing hyperglycemia and inflammation.[1][2]
Q3: What is the route of administration for this compound in these studies?
A3: The established route of administration for this compound in the described in vivo studies is oral administration .[1][2]
Q4: What are the known biological effects of this compound when administered in vivo?
A4: In vivo, orally administered this compound has been demonstrated to:
-
Improve liver function, as indicated by reduced ALT and AST levels.[1][2]
-
Suppress oxidative stress by decreasing reactive oxygen species (ROS) and peroxynitrite.[1]
-
Attenuate inflammation by reducing the levels of NF-κB, AP-1, TGF-β, COX-2, and iNOS.[1][2]
Troubleshooting Guide
Issue: this compound has poor solubility in water at my desired concentration.
-
Solution 1: Sonication. Attempt to dissolve the this compound in water by using a sonicator. This can help to break down particles and increase the surface area for dissolution.
-
Solution 2: Use a suspending agent. For compounds with low water solubility, a common and effective alternative is to create a suspension. A widely used vehicle for oral administration of flavonoids in mice is a 1% (w/v) sodium carboxymethyl cellulose (B213188) (Na-CMC) solution .[3] To prepare, gradually add the powdered this compound to the 1% Na-CMC solution while vortexing or stirring to ensure a uniform suspension.
-
Solution 3: Consider a co-solvent system. While not specifically documented for this compound, other flavonoids have been administered in mixtures of water and a small percentage of a biocompatible organic solvent like polyethylene (B3416737) glycol (PEG) or dimethyl sulfoxide (B87167) (DMSO). However, the potential toxicity of the co-solvent at the required concentration must be carefully evaluated. It is crucial to run a vehicle-only control group to account for any effects of the vehicle itself.
Issue: The prepared this compound formulation appears unstable and precipitates out of solution/suspension.
-
Solution 1: Prepare fresh daily. To ensure consistency and avoid degradation or precipitation, it is best practice to prepare the this compound formulation fresh each day before administration.
-
Solution 2: Maintain continuous mixing. If using a suspension, ensure it is continuously mixed (e.g., with a magnetic stirrer) up until the point of administration to guarantee a homogenous dose is drawn into the syringe.
Issue: I am observing adverse effects in my animals that may be related to the administration procedure.
-
Solution 1: Refine your oral gavage technique. Improper oral gavage technique can cause stress, injury, or accidental administration into the trachea. Ensure you are using the correct size and type of gavage needle for your mice. The procedure should be performed swiftly and gently by a trained individual.
-
Solution 2: Consider voluntary oral administration. To minimize stress associated with gavage, you can incorporate the this compound into a palatable jelly or paste that the mice will consume voluntarily.[4][5] This method can be particularly useful for long-term studies.
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Study Duration | Reference |
| Effective Dose | 2.5 mg/kg body weight | ICR Mice | Oral | 10 days | [1][2] |
| Effective Dose | 5 mg/kg body weight | ICR Mice | Oral | 10 days | [1][2] |
| Vehicle | Water (implied) | ICR Mice | Oral | 10 days | [1][2] |
| Alternative Vehicle | 1% (w/v) Na-CMC | Mice | Oral | 4 weeks | [3] |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
-
Aqueous Formulation (Primary Recommendation):
-
Calculate the total volume of the formulation needed based on the number of animals, their average weight, and the dosing volume (typically 5-10 mL/kg).
-
Weigh the required amount of this compound.
-
Add the this compound to the appropriate volume of purified water.
-
If solubility is an issue, sonicate the mixture until the this compound is fully dissolved or a fine, homogenous suspension is achieved.
-
-
Suspension in 1% Na-CMC (Alternative):
-
Prepare a 1% (w/v) solution of sodium carboxymethyl cellulose (Na-CMC) in purified water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound.
-
Gradually add the this compound powder to the 1% Na-CMC solution while continuously vortexing or stirring to form a uniform suspension.
-
Protocol for Oral Gavage in Mice
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back. This should immobilize the head and prevent the animal from biting.
-
-
Gavage Needle Insertion:
-
Use a sterile, ball-tipped gavage needle appropriate for the size of the mouse (typically 18-20 gauge for an adult mouse).
-
Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The mouse should swallow as the needle enters the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus (a pre-measured length can be marked on the needle), slowly administer the this compound formulation.
-
The volume should not exceed 10 mL/kg of the animal's body weight.
-
-
Post-Administration:
-
Gently withdraw the needle and return the mouse to its cage.
-
Monitor the animal for a few minutes to ensure there are no signs of respiratory distress, which could indicate accidental administration into the lungs.
-
Visualizations
Caption: Experimental workflow for the in vivo oral administration of this compound.
Caption: Signaling pathways modulated by this compound in vivo.
References
- 1. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Voluntary oral administration of drugs in mice [protocols.io]
- 5. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
dealing with batch-to-batch variability of persicarin extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with persicarin extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a flavonoid, specifically an isorhamnetin-3-O-sulfate, that has been isolated from plants such as water dropwort (Oenanthe javanica) and various species of the Persicaria genus.[1][2] Research has shown that this compound possesses several significant biological activities, including:
-
Anti-inflammatory effects: this compound has been demonstrated to attenuate inflammatory responses by inhibiting signaling pathways such as NF-κB and AP-1.[3]
-
Anti-diabetic properties: Studies suggest that this compound can help ameliorate hyperglycemia and oxidative stress associated with diabetes.[3]
-
Neuroprotective effects: this compound has shown protective effects in neuronal cells against glutamate-induced toxicity by reducing calcium influx and oxidative stress.[4]
-
Anticoagulant activities: It has been found to prolong activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT) by inhibiting thrombin and activated factor X (FXa).
Q2: What are the primary causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability is a common challenge when working with botanical extracts. The primary sources of this variability can be categorized into two main areas:
-
Raw Botanical Material:
-
Genetics and Environment: The genetic makeup of the plant and the environmental conditions it's grown in (e.g., climate, soil composition, altitude) can significantly alter its phytochemical profile.[5]
-
Harvesting Time: The concentration of bioactive compounds like this compound can vary depending on the developmental stage of the plant at the time of harvest.[6]
-
Post-Harvest Handling and Storage: Improper drying, storage temperature, and exposure to light and air can lead to the degradation of this compound and other compounds.[5]
-
-
Extraction and Processing:
-
Extraction Method and Solvents: The choice of extraction technique (e.g., maceration, sonication, Soxhlet) and the solvent system used will influence the efficiency and selectivity of this compound extraction.[6][7][8]
-
Process Parameters: Variations in parameters such as extraction time, temperature, and solvent-to-solid ratio can lead to inconsistent yields and purity.[5]
-
Operator Variability: Differences in how individual operators perform the extraction and processing steps can introduce inconsistencies.
-
Troubleshooting Guides
Issue 1: Low or Inconsistent Bioactivity of this compound Extract
Symptoms:
-
The extract shows lower than expected activity in a bioassay (e.g., anti-inflammatory, antioxidant).
-
Significant variations in bioactivity are observed between different batches of the extract.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degradation of this compound | This compound, like many flavonoids, can be sensitive to heat, light, and pH.[5][9][10] Ensure proper storage of the extract at low temperatures (4°C for short-term, -20°C or -80°C for long-term) in amber-colored, airtight containers.[5] Avoid high temperatures during the extraction and solvent evaporation steps. |
| Inconsistent Extraction Protocol | Standardize the extraction protocol. Ensure that the same solvent system, temperature, extraction time, and solvent-to-solid ratio are used for every batch. Document all parameters meticulously.[5] |
| Variable Raw Material Quality | Source plant material from a consistent and reputable supplier. If possible, use plant material from the same geographical region and harvest season.[6] Perform quality control on the raw material, such as macroscopic and microscopic examination. |
| Bioassay Variability | Ensure the bioassay protocol is standardized. Use the same cell line passage number, reagent batches, and incubation times. Run a positive control (e.g., pure this compound, if available) and a negative control with each experiment to monitor assay performance.[5] |
Issue 2: Inconsistent this compound Yield or Purity in Extracts
Symptoms:
-
The yield of the dried extract varies significantly between batches.
-
HPLC or other analytical methods show inconsistent concentrations of this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Extraction | Ensure the plant material is ground to a consistent and fine particle size to maximize surface area for extraction.[8] Consider optimizing the extraction time and temperature. |
| Solvent Inconsistency | Use high-purity solvents and prepare solvent mixtures accurately by volume. The polarity of the solvent is critical for extracting flavonoids.[7][8] |
| Variations in Plant Material | As with bioactivity, the concentration of this compound in the raw plant material can vary. Implement quality control measures for the incoming raw material, such as HPLC fingerprinting. |
| Analytical Method Variability | Validate the analytical method (e.g., HPLC) for linearity, precision, and accuracy.[11][12] Ensure consistent sample preparation and use a calibrated instrument. |
Experimental Protocols
Protocol 1: Standardized Extraction of this compound from Oenanthe javanica
This protocol is based on methodologies described in the literature for the extraction of this compound.[3]
-
Sample Preparation:
-
Dry the aerial parts of Oenanthe javanica at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered plant material (e.g., 100 g) with 70% ethanol (B145695) (1 L) at room temperature for 24 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates from the three extractions.
-
-
Solvent Evaporation:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Storage:
-
Store the dried crude extract in an airtight, light-protected container at -20°C.
-
Protocol 2: Quantification of this compound using HPLC
This protocol provides a general framework for the quantification of this compound. Method optimization may be required for your specific instrument and extract matrix.
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV-Vis or DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A starting point could be a linear gradient from 10% A to 50% A over 30 minutes.[13][14]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the optimal wavelength for this compound, likely in the range of 254-370 nm.[13]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
-
Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh pure this compound standard and dissolve in methanol (B129727) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh a known amount of the dried this compound extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.[15]
-
-
Analysis and Quantification:
-
Inject the calibration standards to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the extract using the calibration curve.
-
Protocol 3: NF-κB Reporter Bioassay for Anti-inflammatory Activity
This protocol describes a cell-based assay to measure the inhibition of NF-κB activation.
-
Cell Culture and Seeding:
-
Use a suitable cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc).
-
Culture the cells in appropriate media supplemented with antibiotics and serum.[16]
-
Seed the cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.[17]
-
-
Treatment:
-
Allow the cells to adhere overnight.
-
Prepare different concentrations of the this compound extract in serum-free media. Include a vehicle control (e.g., DMSO).
-
Pre-treat the cells with the extract or vehicle for 1-2 hours.[17][18]
-
Induce NF-κB activation by adding an inflammatory stimulus such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control).[16][18]
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) if the extract is suspected to have cytotoxic effects.
-
Calculate the percentage of NF-κB inhibition for each concentration of the extract compared to the stimulated vehicle control.
-
Data Presentation
Table 1: Example of Batch-to-Batch Variability in this compound Extract Yield and Purity
| Batch ID | Raw Material (g) | Final Extract Yield (g) | Yield (%) | This compound Content (mg/g extract) by HPLC |
| PE-2024-01 | 500 | 45.5 | 9.1 | 25.3 |
| PE-2024-02 | 500 | 41.0 | 8.2 | 22.8 |
| PE-2024-03 | 500 | 48.0 | 9.6 | 28.1 |
| Mean | 500 | 44.8 | 9.0 | 25.4 |
| Std. Dev. | 0 | 3.5 | 0.7 | 2.7 |
| RSD (%) | N/A | 7.8% | 7.8% | 10.6% |
RSD: Relative Standard Deviation
Table 2: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | > 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| Limit of Detection (LOD) (µg/mL) | 0.25 | - |
| Limit of Quantification (LOQ) (µg/mL) | 0.80 | - |
| Intra-day Precision (% RSD) | 1.8% | < 2% |
| Inter-day Precision (% RSD) | 2.5% | < 3% |
| Accuracy (Recovery %) | 98.5% - 101.2% | 95% - 105% |
Visualizations
Signaling Pathway
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Experimental Workflow
Caption: Workflow for quality control and bioactivity testing of this compound extracts.
References
- 1. Phytochemical profiling and GC-MS analysis of methanolic leaf extract of Persicaria hydropiper (L.) H. Gross: An important ethnomedicinal plant | Plant Science Today [horizonepublishing.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from water dropwort (Oenanthe javanica) protects primary cultured rat cortical cells from glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medwinpublishers.com [medwinpublishers.com]
- 7. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijariie.com [ijariie.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative and Qualitative Analysis of Flavonoids and Phenolic Acids in Snow Chrysanthemum (Coreopsis tinctoria Nutt.) by HPLC-DAD and UPLC-ESI-QTOF-MS | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ikm.org.my [ikm.org.my]
- 14. HPLC method for the determination and pharmacokinetic studies on puerarin in cerebral ischemia reperfusion rat plasma after intravenous administration of puerariae radix isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
- 16. Inhibition of Nuclear Factor κB Activation and Cyclooxygenase-2 Expression by Aqueous Extracts of Hispanic Medicinal Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phytochemicals and botanical extracts regulate NF-κB and Nrf2/ARE reporter activities in DI TNC1 astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Improving the Yield of Persicarin from Natural Sources
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the extraction and purification of persicarin from its natural sources. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to support your research and enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound has been notably isolated from Oenanthe javanica (water dropwort) and Persicaria hydropiper (water pepper).[1][2] It is considered a major flavonoid component in Oenanthe javanica.[1][3]
Q2: What is the general strategy for extracting this compound?
A2: The general strategy involves solid-liquid extraction of the plant material with a polar solvent, followed by liquid-liquid partitioning to separate compounds based on polarity. Further purification is then achieved using chromatographic techniques.
Q3: Which solvents are most effective for this compound extraction?
A3: Polar solvents are most effective for extracting this compound. Studies have successfully used 70% ethanol (B145695) for the initial extraction from Oenanthe javanica.[3] Methanol (B129727) is also a common solvent for extracting flavonoids from Persicaria species.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for quantifying this compound.[4] Liquid chromatography-mass spectrometry (LC-MS/MS) can also be used for both identification and quantification, offering higher sensitivity and specificity.
Q5: What are the key factors that can affect the stability of this compound during extraction and storage?
A5: Like many flavonoids, this compound stability can be influenced by factors such as pH, temperature, and light exposure. It is generally recommended to perform extractions at room temperature or slightly elevated temperatures, avoid extreme pH conditions, and protect extracts from direct light to prevent degradation.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Incomplete Extraction: The solvent may not have fully penetrated the plant material. | - Optimize Particle Size: Grind the dried plant material into a fine powder to increase the surface area for solvent interaction. - Increase Extraction Time/Repetitions: Extend the duration of maceration or perform multiple rounds of extraction with fresh solvent.[3] |
| Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound. | - Solvent Optimization: While 70% ethanol is effective, you can test different ethanol-water ratios (e.g., 50-80%) to find the optimal concentration for your specific plant material.[4] | |
| Degradation of this compound: Exposure to harsh conditions can lead to the breakdown of the target compound. | - Control Temperature: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure. - Protect from Light: Use amber glassware or cover your extraction setup with aluminum foil to prevent photodegradation.[5] | |
| Difficulty in Purification | Co-elution of Similar Compounds: Other flavonoids or phenolic compounds with similar polarities can be difficult to separate from this compound. | - Optimize Chromatographic Conditions: Experiment with different solvent gradients and stationary phases (e.g., C18, Phenyl-Hexyl) in your HPLC protocol. - Employ Multiple Purification Steps: Combine different chromatographic techniques, such as column chromatography with a non-polar resin (e.g., Toyopearl HW-40) followed by reverse-phase HPLC.[3] |
| Presence of Chlorophyll (B73375): In extracts from aerial parts, chlorophyll can interfere with purification and analysis. | - Pre-extraction with a Non-polar Solvent: Before the main extraction, wash the plant material with a non-polar solvent like n-hexane to remove chlorophyll and other lipids.[3] | |
| Inconsistent Results Between Batches | Variability in Plant Material: The concentration of this compound can vary depending on the plant's growing conditions, harvest time, and storage. | - Standardize Plant Material: Whenever possible, use plant material from the same source, harvested at the same time of year. Ensure proper drying and storage conditions. |
| Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent-to-solid ratio can lead to different yields. | - Maintain Strict Protocol Adherence: Carefully document and control all experimental parameters for each extraction. |
Data on this compound and Flavonoid Yield
The following tables summarize quantitative data from studies on the extraction of this compound and total flavonoids from Oenanthe javanica.
Table 1: Yield of this compound and Intermediate Fractions from Oenanthe javanica
| Extraction/Fractionation Step | Starting Material | Solvent/Method | Yield | Reference |
| Crude Ethanol Extract | 1.4 kg of freshly milled O. javanica | 70% Ethanol | 81.5 g (5.82%) | [3] |
| n-hexane Fraction | 81.5 g of crude extract | Liquid-liquid partitioning | 5.5 g | [3] |
| Ethyl Acetate (B1210297) (EtOAc) Fraction | 81.5 g of crude extract | Liquid-liquid partitioning | 1.8 g | [3] |
| n-butanol (n-BuOH) Fraction | 81.5 g of crude extract | Liquid-liquid partitioning | 10.6 g | [3] |
| Water Soluble Fraction | 81.5 g of crude extract | Liquid-liquid partitioning | 53.6 g | [3] |
| Pure this compound | 1.7 g of EtOAc extract | Column Chromatography | 75.9 mg | [3] |
Table 2: Optimization of Total Flavonoid Yield from Oenanthe javanica Leaves
| Ethanol Concentration (%) | Liquid-to-Solid Ratio | Temperature (°C) | Time (h) | Total Flavonoid Yield (mg/g) | Reference |
| 70 | 25:1 | 73.76 | 2.5 | 31.478 | [4] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Oenanthe javanica
This protocol is adapted from a study that successfully isolated this compound.[3]
1. Plant Material Preparation:
-
Collect fresh aerial parts of Oenanthe javanica.
-
Mill the plant material.
2. Initial Extraction:
-
Macerate 1.4 kg of the milled plant material in 10 L of 70% ethanol at room temperature.
-
Repeat the extraction three times.
-
Combine the ethanol extracts and evaporate the solvent under vacuum to obtain the crude extract.
3. Liquid-Liquid Partitioning:
-
Suspend the crude extract (e.g., 81.5 g) in 3 L of 20% methanol.
-
Sequentially partition the mixture with n-hexane (3 L, three times), ethyl acetate (3 L, three times), and n-butanol (3 L, three times).
-
Evaporate the solvents from each fraction to obtain the dried n-hexane, ethyl acetate, n-butanol, and water-soluble residues.
4. Column Chromatography (Step 1):
-
Chromatograph a portion of the ethyl acetate extract (e.g., 1.7 g) on a Toyopearl HW-40 column.
-
Elute with a stepwise gradient of increasing methanol in water.
5. Column Chromatography (Step 2):
-
Subject the 100% water eluate from the previous step to column chromatography on a YMC GEL ODS AQ column.
-
Elute with aqueous methanol to isolate pure this compound.
6. Quantification and Identification:
-
Analyze the purified compound using HPLC, ¹H-NMR, and ¹³C-NMR to confirm its identity and purity as this compound.
Visualizations
This compound Biosynthesis Pathway
This compound is an isorhamnetin (B1672294) sulfate. Its biosynthesis begins with the general phenylpropanoid pathway, leading to the formation of the flavonol quercetin. Quercetin is then methylated to form isorhamnetin, which is subsequently sulfonated to yield this compound. The final sulfonation step is catalyzed by a sulfotransferase enzyme.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for this compound Isolation
The following diagram illustrates the general workflow for the extraction and purification of this compound from plant material.
Caption: General workflow for this compound isolation.
References
- 1. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Update on Phytochemicals and Pharmacological Activities of the Genus Persicaria and Polygonum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticoagulant activities of this compound and isorhamnetin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Persicarin Analysis in Biological Matrices
Welcome to the technical support center for the analysis of persicarin in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during method validation and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a robust analytical method for this compound in biological matrices?
A1: The main challenges include:
-
Low concentrations: this compound concentrations in biological samples can be very low, requiring highly sensitive analytical methods.[1][2]
-
Matrix effects: Components of biological matrices (e.g., plasma, urine) can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based assays.[3]
-
Metabolite interference: this compound may be metabolized in vivo, and these metabolites could potentially interfere with the quantification of the parent compound.
-
Analyte stability: this compound may be unstable in the biological matrix or during sample processing and storage.[4][5]
Q2: Which analytical technique is most suitable for this compound quantification in biological samples?
A2: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly suitable technique. It offers high sensitivity, selectivity, and speed, which are crucial for analyzing complex biological samples with low analyte concentrations.[6][7][8][9] High-Performance Liquid Chromatography (HPLC) with UV or MS detection can also be used.[10]
Q3: What are the critical parameters to evaluate during method validation for this compound analysis?
A3: According to regulatory guidelines, the key validation parameters include:
-
Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ)[1][2][13]
-
Matrix Effect[3]
Troubleshooting Guides
Chromatographic Issues
Problem: I am observing peak tailing or fronting in my chromatogram.
-
Possible Cause 1: Column Overload. Injecting too high a concentration of the analyte can lead to asymmetrical peaks.
-
Solution: Dilute the sample and re-inject. Check if the peak shape improves.[14]
-
-
Possible Cause 2: Secondary Interactions. The analyte may be interacting with active sites on the stationary phase. For acidic compounds like this compound, this can be an issue.
-
Solution: Add a small amount of a weak acid, like formic acid or acetic acid (0.1-0.2%), to the mobile phase to suppress the ionization of silanol (B1196071) groups on the column.[15]
-
-
Possible Cause 3: Column Degradation. The column may have a void at the inlet or the packing material may be damaged.
-
Solution: Try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, replace the column.[14]
-
Problem: My retention times are shifting between injections.
-
Possible Cause 1: Inconsistent Mobile Phase Composition. The mobile phase may not be properly mixed or may be evaporating.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.[14]
-
-
Possible Cause 2: Fluctuating Column Temperature. Variations in the column oven temperature can affect retention times.
-
Solution: Ensure the column oven is set to a stable temperature and allow it to equilibrate before starting the analytical run.[14]
-
-
Possible Cause 3: System Leaks. A leak in the HPLC/UPLC system can cause pressure fluctuations and retention time shifts.
-
Solution: Inspect all fittings and connections for leaks and tighten or replace them as necessary.[16]
-
Problem: I am seeing ghost peaks in my chromatograms.
-
Possible Cause 1: Sample Carryover. Residual sample from a previous injection may be eluting in the current run.
-
Solution: Optimize the autosampler wash method by using a stronger solvent or increasing the wash volume. Inject a blank solvent after a high-concentration sample to check for carryover.[14]
-
-
Possible Cause 2: Contaminated Mobile Phase. The mobile phase or one of its components may be contaminated.
-
Solution: Prepare fresh mobile phase using high-purity solvents and reagents. Filter the mobile phase before use.[14]
-
Mass Spectrometry Issues
Problem: I am experiencing significant ion suppression.
-
Possible Cause 1: Matrix Effects. Co-eluting endogenous compounds from the biological matrix can compete with the analyte for ionization, reducing the signal.
-
Solution 1: Improve the sample preparation method to more effectively remove interfering matrix components. Consider using solid-phase extraction (SPE) instead of protein precipitation.[12]
-
Solution 2: Optimize the chromatographic method to separate the analyte from the interfering compounds.
-
Solution 3: Use a stable isotope-labeled internal standard (SIL-IS) if available, as it can help compensate for matrix effects.[11]
-
-
Possible Cause 2: Inefficient Ionization. The source parameters on the mass spectrometer may not be optimal for this compound.
-
Solution: Perform a tuning and optimization of the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) by infusing a standard solution of this compound.
-
Quantitative Data Summary
The following tables provide typical acceptance criteria for bioanalytical method validation. While specific data for this compound is not widely published, these tables are based on established guidelines and data from similar flavonoid analyses.
Table 1: Accuracy and Precision Acceptance Criteria
| Analyte Level | Within-Run Accuracy (% Bias) | Within-Run Precision (%RSD) | Between-Run Accuracy (% Bias) | Between-Run Precision (%RSD) |
| LLOQ | ± 20% | ≤ 20% | ± 20% | ≤ 20% |
| Low QC | ± 15% | ≤ 15% | ± 15% | ≤ 15% |
| Medium QC | ± 15% | ≤ 15% | ± 15% | ≤ 15% |
| High QC | ± 15% | ≤ 15% | ± 15% | ≤ 15% |
| Data based on regulatory guidelines.[1][17] |
Table 2: Example Validation Parameters for a Flavonoid Analogous to this compound
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| LLOQ in Plasma | 1.50 ng/mL[13] |
| Mean Recovery | 85% - 110% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Intra-day Accuracy | 95.7% to 103.2%[13] |
| Inter-day Accuracy | 93.5% to 105.8% |
| This table presents hypothetical yet typical data based on published methods for similar compounds like puerarin (B1673276) and cirsimarin.[4][9][13] |
Experimental Protocols
Detailed Methodology for this compound Analysis in Rat Plasma by UPLC-MS/MS
This protocol is a representative example and may require optimization for specific laboratory conditions and equipment.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., a structurally related flavonoid not present in the sample).
-
Vortex the mixture for 1 minute to precipitate the proteins.[13]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
-
Gradient Elution:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B (linear gradient)
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B (linear gradient)
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.[13]
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized for this compound).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by direct infusion of a this compound standard. For a related compound, puerarin, a transition of m/z 417.1 → 299.1 has been used. A similar approach would be taken for this compound.
Visualizations
Caption: Workflow for this compound analysis in biological matrices.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic analysis of orally administered puerarin in human saliva using an indirect competition ELISA - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 6. Development and validation of UPLC-MS/MS method for icariin and its metabolites in mouse urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a UPLC-MS/MS Method for Multi-Matrix Biomonitoring of Alternaria Toxins in Humans [mdpi.com]
- 8. Frontiers | Development and validation of UPLC-MS/MS method for icariin and its metabolites in mouse urine [frontiersin.org]
- 9. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC method for the determination and pharmacokinetic studies on puerarin in cerebral ischemia reperfusion rat plasma after intravenous administration of puerariae radix isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. simbecorion.com [simbecorion.com]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. LC-MS/MS method for the determination of a new puerarin derivative and its application in pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. silicycle.com [silicycle.com]
- 16. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 17. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative Analysis of the Anticoagulant Activities of Persicarin and Isorhamnetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticoagulant properties of two flavonoids, persicarin and isorhamnetin (B1672294). The information presented is based on experimental data from a key study in the field, offering a valuable resource for researchers investigating novel anticoagulant agents.
Introduction
This compound and isorhamnetin are flavonoids that have been investigated for their potential antithrombotic effects.[1] Both compounds have been shown to interfere with the coagulation cascade, but with differing potencies. A pivotal study by Ku et al. (2013) isolated these compounds from Oenanthe javanica and directly compared their anticoagulant activities, revealing that this compound exhibits a more potent effect.[1] This guide will delve into the quantitative data and experimental methodologies from this study to provide a clear comparison.
Quantitative Data Summary
The anticoagulant effects of this compound and isorhamnetin were evaluated by measuring their impact on key coagulation parameters, namely activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT). Both compounds were found to prolong clotting times in a dose-dependent manner. The study also assessed their inhibitory effects on the coagulation factors thrombin and Factor Xa (FXa).
| Parameter | Test Substance | Concentration (µM) | Result |
| aPTT | This compound | 100 | Significantly prolonged |
| Isorhamnetin | 100 | Significantly prolonged | |
| PT | This compound | 100 | Significantly prolonged |
| Isorhamnetin | 100 | Significantly prolonged | |
| Thrombin Activity | This compound | 100 | Inhibited |
| Isorhamnetin | 100 | Inhibited | |
| FXa Activity | This compound | 100 | Inhibited |
| Isorhamnetin | 100 | Inhibited | |
| Thrombin Generation in HUVECs | This compound | 10, 50, 100 | Inhibited |
| Isorhamnetin | 10, 50, 100 | Inhibited | |
| FXa Generation in HUVECs | This compound | 10, 50, 100 | Inhibited |
| Isorhamnetin | 10, 50, 100 | Inhibited |
Data sourced from Ku et al. (2013).[1]
The study concluded that the anticoagulant and profibrinolytic effects of this compound were greater than those of isorhamnetin, suggesting that the sulfonate group in this compound's structure positively contributes to its anticoagulant function.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and isorhamnetin's anticoagulant activities.
Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) Assays
-
Objective: To assess the effects of this compound and isorhamnetin on the intrinsic and extrinsic pathways of the coagulation cascade.
-
Methodology:
-
Citrated normal human plasma was incubated with various concentrations of this compound or isorhamnetin for a specified time at 37°C.
-
For the aPTT assay, a reagent containing a contact activator and phospholipids (B1166683) was added to the plasma mixture.
-
For the PT assay, a reagent containing tissue factor and phospholipids was added.
-
The time to clot formation was measured using a coagulometer.
-
Thrombin and Factor Xa (FXa) Activity Assays
-
Objective: To determine the direct inhibitory effects of this compound and isorhamnetin on key coagulation enzymes.
-
Methodology:
-
Purified human thrombin or FXa was incubated with various concentrations of this compound or isorhamnetin.
-
A chromogenic substrate specific for either thrombin or FXa was added to the mixture.
-
The rate of substrate cleavage, which is proportional to the enzyme's activity, was measured spectrophotometrically.
-
Cell-Based Thrombin and FXa Generation Assays
-
Objective: To evaluate the effects of this compound and isorhamnetin on the generation of thrombin and FXa in a cellular context.
-
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) were cultured to confluence.
-
The cells were treated with various concentrations of this compound or isorhamnetin.
-
The generation of thrombin and FXa in the cell culture supernatant was measured using specific activity assays, as described above.
-
Visualizing the Anticoagulant Mechanism and Experimental Workflow
The following diagrams illustrate the proposed anticoagulant mechanism of action for this compound and isorhamnetin, as well as the general experimental workflow used to assess their activities.
Caption: Proposed mechanism of anticoagulant action.
Caption: General experimental workflow.
References
A Comparative Analysis of the Antioxidant Capacity of Persicarin and Hyperoside
For Immediate Release
This guide provides a detailed comparison of the antioxidant capacities of two prominent flavonoids, persicarin and hyperoside (B192233). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. The information presented herein is based on a comprehensive review of available scientific literature.
Executive Summary
This compound and hyperoside are flavonoids known for their various pharmacological activities, including antioxidant effects. Both are found in medicinal plants such as Oenanthe javanica (water dropwort). While extensive research has been conducted on the antioxidant properties of hyperoside, quantitative data on the radical scavenging activity of isolated this compound is less prevalent in the current literature. This guide summarizes the existing data, outlines the mechanisms of action, and provides detailed experimental protocols for key antioxidant assays.
Comparative Antioxidant Activity
Direct comparative studies on the antioxidant capacity of isolated this compound and hyperoside using standardized assays are limited. However, based on available data for hyperoside and related flavonoid compounds, a qualitative comparison can be drawn.
Data Presentation
| Compound | Assay | IC50 / Activity | Reference |
| Hyperoside | ABTS | 3.54 ± 0.39 µg/mL | [1] |
| This compound | DPPH, ABTS, FRAP | Specific IC50 values for the isolated compound are not readily available in the reviewed literature. Studies indicate its ability to reduce oxidative stress markers such as ROS, peroxynitrite, and TBARS in biological systems. | [2] |
| Persicaria glabra (methanolic extract) | DPPH | 5.524 µg/mL | [3] |
| Persicaria senticosa (methanolic extract) | DPPH | 61.0 µg/mL | [1] |
| Persicaria senticosa (methanolic extract) | ABTS | 17.5 µg/mL | [1] |
Note: Data for Persicaria extracts are included for contextual reference but do not represent the activity of isolated this compound.
Mechanisms of Antioxidant Action
Hyperoside has been shown to exert its antioxidant effects through multiple mechanisms[4]:
-
Direct Radical Scavenging: Hyperoside can directly neutralize free radicals, including reactive oxygen species (ROS).
-
Enhancement of Endogenous Antioxidant Defenses: It can upregulate the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).
-
Modulation of Signaling Pathways: Hyperoside is known to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway, a key regulator of cellular antioxidant responses.
This compound has also been reported to exhibit significant antioxidant and anti-inflammatory properties. Studies have demonstrated its ability to protect against oxidative stress, particularly in the context of diabetes-induced liver damage, by suppressing oxidative stress parameters like ROS, peroxynitrite, and thiobarbituric acid-reactive substances (TBARS)[2].
Experimental Protocols
Detailed methodologies for the most common antioxidant capacity assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compound (this compound or hyperoside) in a suitable solvent (e.g., methanol) to prepare a stock solution. From this, create a series of dilutions to determine the IC50 value.
-
Reaction: In a 96-well microplate, add 100 µL of the test sample at various concentrations to 100 µL of the DPPH solution. A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[5][6][7]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[8][9]
-
Reaction: Add a small volume of the test sample at various concentrations to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6-7 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8][10]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be warmed to 37°C before use.[8][11]
-
Reaction: Add a small volume of the test sample to a larger volume of the FRAP reagent.
-
Incubation: Incubate the reaction mixture in the dark at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox, and is expressed as FRAP units or equivalents.[11]
Visualizing Methodologies and Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.
Figure 1. General workflow for in vitro antioxidant capacity assays.
Figure 2. Simplified Nrf2-ARE signaling pathway modulated by antioxidants like hyperoside.
Conclusion
Hyperoside demonstrates notable antioxidant activity, substantiated by quantitative data from various assays. Its mechanisms of action are well-documented and involve both direct radical scavenging and the enhancement of cellular antioxidant defense systems. While this compound is also recognized for its protective effects against oxidative stress, there is a clear need for further research to quantify its antioxidant capacity using standardized in vitro assays. Such studies would enable a more direct and comprehensive comparison with hyperoside and other flavonoids, facilitating a deeper understanding of its potential as a therapeutic agent.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. journal.unisza.edu.my [journal.unisza.edu.my]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ojs.openagrar.de [ojs.openagrar.de]
- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jmp.ir [jmp.ir]
Persicarin's Neuroprotective Efficacy: A Comparative Guide to Flavonoid Alternatives
For Immediate Release
A comprehensive analysis of the neuroprotective flavonoid, persicarin, reveals its significant potential in mitigating glutamate-induced neurotoxicity. This guide provides a comparative overview of this compound and other prominent flavonoids—isorhamnetin, afzelin, hyperoside, quercetin (B1663063), puerarin (B1673276), and hesperidin (B1673128)—offering researchers, scientists, and drug development professionals a data-driven resource for evaluating their therapeutic promise.
Quantitative Comparison of Neuroprotective Efficacy
The neuroprotective effects of this compound and other flavonoids have been evaluated in various in vitro models of glutamate-induced neurotoxicity. The following tables summarize the available quantitative data, providing a comparative look at their potency. It is important to note that direct head-to-head comparisons in a single study are limited, and experimental conditions may vary between studies.
Table 1: Neuroprotective Activity of Flavonoids in Glutamate-Injured Primary Rat Cortical Cells
| Flavonoid | Concentration | Cell Viability (%) |
| Control (Glutamate only) | - | 50.0 ± 2.5 |
| This compound | 10 µM | 85.2 ± 3.1 |
| Isorhamnetin | 10 µM | 78.5 ± 2.9 |
| Afzelin | 10 µM | 65.4 ± 2.6 |
| Hyperoside | 10 µM | 72.1 ± 2.8 |
| *Data is presented as mean ± SEM. *p < 0.05 compared to the glutamate-treated control group.[1] |
Table 2: Comparative Neuroprotective Efficacy (IC50 Values) of Flavonoids in Glutamate-Induced Neurotoxicity Models
| Flavonoid | Cell Line | IC50 (µM) | Reference |
| This compound | Primary Rat Cortical Cells | Not Reported | [1] |
| Isorhamnetin | Primary Rat Cortical Cells | Not Reported | [1] |
| Quercetin | HT22 | ~5 | [2] |
| Puerarin | Differentiated Y-79 | >50 | [3] |
| Hesperidin | Rat Hippocampal Nerve Terminals (Glutamate Release) | 20 | [1] |
Delving into the Mechanisms: Signaling Pathways
The neuroprotective actions of these flavonoids are attributed to their ability to modulate various intracellular signaling pathways, primarily those involved in oxidative stress, inflammation, and apoptosis.
This compound: This flavonoid exerts its neuroprotective effects by diminishing calcium influx and inhibiting the subsequent overproduction of nitric oxide and intracellular peroxides.[1] It also restores the activities of crucial antioxidant enzymes, glutathione (B108866) reductase and glutathione peroxidase.[1] Emerging evidence suggests that this compound's anti-inflammatory actions are mediated through the inhibition of the NF-κB and AP-1 signaling pathways.[4][5]
Other Flavonoids: Quercetin, puerarin, and hesperidin are known to modulate a broader range of signaling cascades. Quercetin often exerts its effects through the Nrf2-ARE pathway, a key regulator of antioxidant defense.[4][6][7] Puerarin has been shown to activate the pro-survival PI3K/Akt pathway.[8][9][10] Hesperidin demonstrates neuroprotection by inhibiting the pro-inflammatory NF-κB pathway and activating the Nrf2 pathway.[3][11][12][13]
Experimental Protocols: Glutamate-Induced Neurotoxicity Assay
The following is a synthesized protocol for inducing and assessing neurotoxicity in primary rat cortical cell cultures, based on methodologies described in the cited literature.[1][14][15][16]
1. Primary Cortical Cell Culture:
-
Cortical neurons are isolated from the cerebral cortices of embryonic day 18 (E18) Sprague-Dawley rat fetuses.
-
The tissue is mechanically dissociated and cells are plated on poly-D-lysine-coated 96-well plates or coverslips at an appropriate density.
-
Cells are maintained in Neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cultures are allowed to mature for 7-9 days in vitro before experimental use.
2. Induction of Glutamate Excitotoxicity:
-
On the day of the experiment, the culture medium is replaced with a serum-free medium.
-
Cells are pre-treated with various concentrations of the test flavonoids (e.g., this compound, quercetin) or vehicle control for a specified period (e.g., 2 hours).
-
Glutamate is then added to the culture medium to a final concentration known to induce significant neurotoxicity (e.g., 100 µM). A control group without glutamate is also maintained.
-
The cells are incubated with glutamate for a defined duration (e.g., 24 hours).
3. Assessment of Neuroprotection:
-
Cell Viability Assay: Cell viability is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength, and cell viability is expressed as a percentage of the control group.
-
Intracellular Calcium Measurement: Changes in intracellular calcium concentration ([Ca2+]i) are monitored using a fluorescent calcium indicator like Fura-2 AM.
-
Nitric Oxide (NO) Production: The accumulation of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.
-
Antioxidant Enzyme Activity: The activities of glutathione reductase and glutathione peroxidase in cell lysates are determined using commercially available assay kits.
This comparative guide underscores the potential of this compound as a potent neuroprotective agent. Further research, particularly studies with standardized methodologies allowing for direct quantitative comparisons, is warranted to fully elucidate the therapeutic hierarchy of these promising flavonoids.
References
- 1. mdpi.com [mdpi.com]
- 2. Protective effects of onion-derived quercetin on glutamate-mediated hippocampal neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin ameliorates learning and memory via the Nrf2-ARE signaling pathway in d-galactose-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Puerarin attenuates locomotor and cognitive deficits as well as hippocampal neuronal injury through the PI3K/Akt1/GSK-3β signaling pathway in an in vivo model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Mechanisms of Puerarin in Central Nervous System Diseases: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hesperetin Confers Neuroprotection by Regulating Nrf2/TLR4/NF-κB Signaling in an Aβ Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Harnessing hesperidin for brain metabolism: epigenetic signatures, cellular homeostasis, synaptic function, and neuroprotection in age-related diseases and neurodegenerative diseases [frontiersin.org]
- 14. This compound from water dropwort (Oenanthe javanica) protects primary cultured rat cortical cells from glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Persicarin's Anti-inflammatory Effects: A Comparative Validation in a Secondary Disease Model
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Persicarin's Performance Against Inflammation.
This guide provides a comprehensive validation of the anti-inflammatory properties of this compound, a flavonoid isolated from Oenanthe javanica, within a secondary disease model of streptozotocin-induced type 1 diabetes in mice. This model is relevant for studying chronic inflammation and oxidative stress, common underlying pathologies in various diseases. The following sections present a comparative analysis of this compound's efficacy, detailed experimental methodologies, and an exploration of its molecular mechanism of action.
Quantitative Data Comparison
The anti-inflammatory effects of this compound were evaluated by measuring the expression levels of key pro-inflammatory proteins in the hepatic tissue of diabetic mice. The data is summarized below. While direct head-to-head comparative studies with standard anti-inflammatory drugs in this specific model are not currently available in the literature, data for dexamethasone (B1670325) and indomethacin (B1671933) from other relevant inflammatory models are included for contextual comparison.
Table 1: In Vivo Efficacy of this compound on Pro-Inflammatory Protein Expression in Streptozotocin-Induced Diabetic Mice
| Treatment Group | Dose (mg/kg body weight) | NF-κB p65 (% of Diabetic Control) | AP-1 (% of Diabetic Control) | COX-2 (% of Diabetic Control) | iNOS (% of Diabetic Control) |
| Normal Control | - | Significantly Lower | Significantly Lower | Significantly Lower | Significantly Lower |
| Diabetic Control (Vehicle) | - | 100% | 100% | 100% | 100% |
| This compound | 2.5 | Reduced | Reduced | Reduced | Significantly Reduced |
| This compound | 5.0 | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data adapted from a study on streptozotocin-induced diabetic mice.[1][2][3][4] "Significantly Reduced" indicates a statistically significant decrease compared to the diabetic control group. The study demonstrated a dose-dependent reduction in these inflammatory markers.[1]
Table 2: Comparative In Vitro Inhibitory Concentrations (IC50) of Anti-Inflammatory Agents
| Compound | Target | Cell Line/System | IC50 |
| This compound | NF-κB Activation | Data Not Available | Data Not Available |
| AP-1 Activation | Data Not Available | Data Not Available | |
| Dexamethasone | NF-κB Inhibition | A549 cells | 0.5 nM[5][6] |
| COX-2 Inhibition | Human Articular Chondrocytes | 0.0073 µM[7] | |
| Indomethacin | COX-1 Inhibition | Purified Ovine COX-1 | 27 nM[8][9] |
| COX-2 Inhibition | Purified Murine COX-2 | 127 nM[8][9] | |
| COX-2 Inhibition | Human Articular Chondrocytes | 0.48 µM[7] |
Note: The IC50 values for dexamethasone and indomethacin are provided from different experimental setups and are not directly comparable to the in vivo data for this compound. This table serves to provide a general reference for their respective potencies.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures involved in the validation of this compound's anti-inflammatory effects, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound in a streptozotocin-induced diabetic mouse model.
Caption: Proposed signaling pathway for the anti-inflammatory action of this compound, involving the inhibition of NF-κB and AP-1 pathways.
Experimental Protocols
Animal Model: Streptozotocin (STZ)-Induced Type 1 Diabetic Mice
This protocol outlines the induction of type 1 diabetes in mice, a secondary model used to study inflammation associated with chronic hyperglycemia.
-
Animals: Male C57BL/6J mice, 10 weeks old.[10]
-
Induction Agent: Streptozotocin (STZ), dissolved in cold citrate (B86180) buffer (pH 4.5) immediately before use.[11][12]
-
Induction Protocol:
-
Treatment:
-
Divide diabetic mice into a vehicle control group and this compound treatment groups.
-
Administer this compound orally at doses of 2.5 and 5 mg/kg body weight daily for 10 days.[2][3] The vehicle control group receives the vehicle (e.g., water) orally.
-
A non-diabetic normal control group should also be included.
-
Western Blot Analysis for Inflammatory Markers
This protocol details the procedure for quantifying the protein expression of NF-κB, AP-1, COX-2, and iNOS in hepatic tissue.
-
Protein Extraction:
-
Homogenize collected hepatic tissue in RIPA buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 30-50 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for NF-κB p65, AP-1 (c-Jun/c-Fos), COX-2, and iNOS overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Signal Detection and Quantification:
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize the band intensity of the target proteins to the corresponding loading control band intensity.[14][15]
-
References
- 1. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] this compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice | Semantic Scholar [semanticscholar.org]
- 5. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Streptozotocin (STZ)-Induced Diabetic Mice [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 13. diacomp.org [diacomp.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to HPLC and UV-Vis Spectrophotometric Methods for the Quantification of Persicarin
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) spectrophotometry for the quantification of persicarin, a flavonoid of significant interest. Due to the limited availability of comprehensive validation data for this compound, this guide utilizes data from its structurally similar analogue, isorhamnetin (B1672294), to provide a robust comparative framework. This approach allows for a detailed examination of the performance of each method, offering valuable insights for analytical method selection and development.
Executive Summary
High-Performance Liquid Chromatography (HPLC) emerges as a superior method for the quantification of this compound, offering high specificity, sensitivity, and the ability to separate the analyte from a complex matrix. In contrast, UV-Vis spectrophotometry presents a simpler, more cost-effective, and rapid alternative, albeit with lower specificity, making it susceptible to interference from other compounds that absorb at similar wavelengths. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the complexity of the sample matrix, the need for high sensitivity, and budgetary constraints.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance parameters for HPLC and UV-Vis methods based on validated assays for the structurally similar flavonoid, isorhamnetin. This data provides a benchmark for what can be expected when developing and validating analytical methods for this compound.
| Parameter | HPLC Method (for Isorhamnetin) | UV-Vis Spectrophotometric Method (General Flavonoid Assay) |
| Linearity (Concentration Range) | 1 - 200 ng/mL[1] | Typically in the µg/mL range (e.g., 2-10 µg/mL)[2] |
| Correlation Coefficient (r²) | ≥ 0.9980[1] | ≥ 0.999[3] |
| Limit of Detection (LOD) | 1 ng/mL[1] | ~0.04 - 0.4 µg/mL[2][4] |
| Limit of Quantification (LOQ) | 1 ng/mL[1] | ~0.14 - 1.3 µg/mL[2][4] |
| Accuracy (% Recovery) | <13.4% bias[1] | Typically 95-105% |
| Precision (% RSD) | Intra-assay: 1.1-8.9%, Inter-assay: 1.6-10.8%[1] | < 2%[3] |
| Specificity | High (separation from other compounds) | Low (potential for interference) |
| Analysis Time | Longer (due to chromatographic separation) | Short (direct measurement) |
| Cost & Complexity | High (expensive equipment and skilled operator) | Low (less expensive and simpler to operate) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Isorhamnetin
This protocol is based on a validated method for the quantification of isorhamnetin in biological samples.[1]
-
Instrumentation: A standard HPLC system equipped with a UV or tandem mass spectrometry (MS/MS) detector.
-
Column: A reversed-phase C18 column (e.g., Diamonsil C18).[1]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution containing a modifier (e.g., 2% formic acid).[1]
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Detection: UV detection at the maximum absorbance wavelength of the analyte or MS/MS for higher sensitivity and specificity.
-
Sample Preparation: For complex matrices like plasma, a liquid-liquid extraction or solid-phase extraction is typically required, often preceded by enzymatic hydrolysis to release conjugated forms of the flavonoid.[1]
UV-Vis Spectrophotometric Method for Total Flavonoids (Adapted for this compound)
This is a general protocol for the determination of total flavonoid content, which can be adapted for this compound.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Reagents:
-
Standard solution of this compound of known concentration.
-
Aluminum chloride (AlCl₃) solution (e.g., 2% in methanol).
-
Sodium acetate (B1210297) or another suitable buffer.
-
-
Procedure:
-
Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol).
-
To a specific volume of each standard solution and the sample solution, add the aluminum chloride solution.
-
Allow the reaction to proceed for a set time to form a stable flavonoid-aluminum complex.
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for the complex.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
-
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of HPLC and UV-Vis methods for the quantification of a target analyte like this compound.
Caption: Workflow for cross-validation of HPLC and UV-Vis methods.
References
- 1. Quantitative determination of isorhamnetin, quercetin and kaempferol in rat plasma by liquid chromatography with electrospray ionization tandem mass spectrometry and its application to the pharmacokinetic study of isorhamnetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. ijcrt.org [ijcrt.org]
- 4. One moment, please... [jchr.org]
A Comparative Analysis of Persicarin from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Persicarin Yield, Biological Activity, and Extraction Methodologies from Various Plant Species.
This compound, a sulfated flavonoid, has garnered significant scientific interest for its potential therapeutic applications, including anti-inflammatory, neuroprotective, and anti-diabetic properties. This guide provides a comparative overview of this compound derived from different plant species, focusing on quantitative data, experimental protocols, and relevant biological pathways. While this compound has been identified in several plant species, including water pepper (Persicaria hydropiper), dill (Anethum graveolens), and various species of the Polygonum genus, comprehensive quantitative and comparative biological data is most readily available for this compound isolated from water dropwort (Oenanthe javanica).
Quantitative Data Summary
The following table summarizes the available quantitative data on this compound content from different plant species. A significant challenge in conducting a direct comparative study is the limited availability of standardized quantitative data for this compound across various botanical sources. Much of the existing literature focuses on the qualitative identification of this compound or the quantification of total flavonoid content rather than specific this compound yields.
| Plant Species | Part Used | Extraction Solvent | Reported Yield of this compound | Reference |
| Oenanthe javanica (Water Dropwort) | Aerial parts | 70% Ethanol (B145695) | 75.9 mg from 1.4 kg of plant material (Yield: ~0.0054%) | [1] |
| Persicaria hydropiper (Water Pepper) | Leaves | Methanol (B129727) | Presence confirmed, but specific quantitative yield not reported in reviewed studies. | [2][3] |
| Anethum graveolens (Dill) | Leaves and Seeds | Not Specified | Presence confirmed, but specific quantitative yield not reported in reviewed studies. | [2] |
Note: The yield for Oenanthe javanica was calculated based on the reported isolation of 75.9 mg of pure this compound from an initial 1.4 kg of fresh plant material, following multi-step extraction and purification processes. The absence of specific yield data for other species in the reviewed literature highlights a significant gap in current research.
Biological Activity Comparison
This compound has demonstrated a range of biological activities. The most extensively studied source of this compound is Oenanthe javanica, with detailed investigations into its anti-diabetic, anti-inflammatory, and neuroprotective effects.
| Biological Activity | Plant Source of this compound | Experimental Model | Key Findings | Reference |
| Anti-diabetic & Anti-inflammatory | Oenanthe javanica | Streptozotocin-induced type 1 diabetic mice | Reduced serum and hepatic glucose levels. Suppressed oxidative stress markers (ROS, peroxynitrite) and inflammatory markers (NF-κB, AP-1, COX-2, iNOS). | [1] |
| Neuroprotective | Oenanthe javanica | Glutamate-induced neurotoxicity in primary cultured rat cortical cells | Diminished calcium influx and inhibited overproduction of nitric oxide and intracellular peroxide. Restored activities of glutathione (B108866) reductase and glutathione peroxidase. | |
| Anti-inflammatory | Persicaria chinensis (extract) | Lipopolysaccharide (LPS)-treated macrophages and a murine gastritis model | The methanolic extract, containing various flavonoids, inhibited nitric oxide and prostaglandin (B15479496) E2 release and suppressed NF-κB nuclear translocation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of scientific findings. Below are the protocols for key experiments performed on this compound isolated from Oenanthe javanica.
Extraction and Purification of this compound from Oenanthe javanica
-
Extraction: 1.4 kg of freshly milled aerial parts of O. javanica were extracted three times with 10 liters of 70% ethanol at room temperature.[1]
-
Solvent Evaporation: The combined ethanol extract was evaporated under a vacuum to yield a crude extract (81.5 g).[1]
-
Partitioning: The crude extract was suspended in 20% methanol and partitioned sequentially with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol.[1]
-
Column Chromatography: A portion of the EtOAc extract (1.7 g) was subjected to column chromatography on Toyopearl HW-40, followed by chromatography on YMC GEL ODS AQ 120-50S to yield 75.9 mg of pure this compound.[1]
-
Identification: The structure of this compound was confirmed using 1H and 13C NMR spectroscopy.[1]
Anti-diabetic and Anti-inflammatory Activity in a Diabetic Mouse Model
-
Animal Model: Type 1 diabetes was induced in male ICR mice by a single intraperitoneal injection of streptozotocin (B1681764) (120 mg/kg body weight).[1]
-
Treatment: Diabetic mice were orally administered this compound at doses of 2.5 and 5 mg/kg body weight daily for 10 days.[1]
-
Biochemical Analysis: Serum and hepatic glucose levels, as well as serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), were measured.
-
Oxidative Stress Markers: Hepatic levels of reactive oxygen species (ROS) and thiobarbituric acid-reactive substances (TBARS) were determined.
-
Western Blot Analysis: The protein expression levels of inflammatory markers including NF-κB, AP-1, TGF-β, COX-2, and iNOS in liver tissues were analyzed by Western blotting.[1]
Neuroprotective Activity Assay
-
Cell Culture: Primary cortical cells were prepared from the cerebral cortices of rat embryos.
-
Glutamate-Induced Neurotoxicity: Cultured cortical cells were exposed to glutamate (B1630785) to induce neurotoxicity.
-
This compound Treatment: Cells were treated with this compound to assess its protective effects.
-
Assessment of Neuroprotection: Neuroprotection was evaluated by measuring cell viability, calcium influx, and the production of nitric oxide and intracellular peroxides. The activities of antioxidant enzymes such as glutathione reductase and glutathione peroxidase were also assayed.
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of this compound are, in part, mediated through the modulation of the NF-κB signaling pathway. Below is a diagram illustrating this proposed mechanism.
References
Persicarin's Impact on the NF-κB Pathway: A Comparative Analysis with Known Inhibitors
For Immediate Release
This guide provides a detailed comparison of the effects of persicarin on the Nuclear Factor-kappa B (NF-κB) signaling pathway against established NF-κB inhibitors. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current experimental data, methodologies, and a comparative analysis to inform future research and development.
Introduction to NF-κB Inhibition
The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival. Dysregulation of this pathway is implicated in a multitude of chronic inflammatory diseases and various cancers. Consequently, the development of potent and specific NF-κB inhibitors is a significant focus of therapeutic research.
This compound, a flavonoid isolated from plants such as water dropwort (Oenanthe javanica), has demonstrated anti-inflammatory properties.[1][2] This guide synthesizes the available research to compare its effects on the NF-κB pathway with those of well-characterized inhibitors: BAY 11-7082, MG-132, and Parthenolide.
Comparative Analysis of NF-κB Inhibitors
The following tables summarize the available quantitative and qualitative data on the inhibitory effects of this compound and the selected known inhibitors on the NF-κB pathway. It is important to note that direct quantitative comparison is challenging due to the absence of a reported IC50 value for this compound in a standardized in vitro NF-κB inhibition assay.
Table 1: Quantitative Comparison of NF-κB Inhibitors
| Inhibitor | Target in NF-κB Pathway | Assay Type | IC50 Value | Reference |
| This compound | NF-κB p65 | Western Blot (in vivo) | Not Reported | [1] |
| BAY 11-7082 | IκBα Phosphorylation | In vitro kinase assay | ~10 µM | |
| MG-132 | Proteasome (prevents IκBα degradation) | NF-κB Activation Assay | ~3 µM | |
| Parthenolide | IKK Complex | Cytokine Expression Assay | 1-2.6 µM |
Table 2: Mechanistic Comparison of NF-κB Inhibitors
| Inhibitor | Proposed Mechanism of Action on NF-κB Pathway |
| This compound | Reduces the expression levels of NF-κB p65 subunit in vivo. A methanolic extract of a related plant, Persicaria chinensis, has been shown to suppress the nuclear translocation of p65 and p50, and inhibit the phosphorylation of IκBα.[1][3] |
| BAY 11-7082 | Irreversibly inhibits the phosphorylation of IκBα by targeting the IκB kinase (IKK) complex, thereby preventing the dissociation of IκBα from NF-κB and its subsequent nuclear translocation. |
| MG-132 | A potent, reversible inhibitor of the 26S proteasome. It blocks the degradation of phosphorylated IκBα, thus preventing the release and nuclear translocation of NF-κB. |
| Parthenolide | A sesquiterpene lactone that directly inhibits the IKK complex, preventing the phosphorylation of IκBα and subsequent activation of NF-κB. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: NF-κB signaling pathway and points of inhibition.
Caption: Workflow for an NF-κB Luciferase Reporter Assay.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of NF-κB inhibitors are provided below.
NF-κB Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 24-well plates and co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
-
Treatment and Stimulation:
-
24 hours post-transfection, cells are pre-treated with varying concentrations of the test compound (e.g., this compound) or a known inhibitor for 1-2 hours.
-
Cells are then stimulated with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Cells are lysed using a passive lysis buffer.
-
Luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
The percentage of inhibition is calculated relative to the stimulated control (vehicle-treated) cells.
-
Western Blot for Phosphorylated IκBα (p-IκBα)
This method detects the phosphorylation status of IκBα, a key step in NF-κB activation.
-
Cell Culture and Treatment:
-
Cells (e.g., RAW 264.7 macrophages) are seeded in 6-well plates.
-
Cells are pre-treated with the test compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., LPS at 1 µg/mL) for a short duration (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
-
Electrophoresis and Transfer:
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated IκBα (p-IκBα). A primary antibody for total IκBα and a loading control (e.g., β-actin) are used on separate blots or after stripping.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent. Densitometric analysis is performed to quantify the relative levels of p-IκBα.
-
Immunofluorescence for p65 Nuclear Translocation
This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture and Treatment:
-
Cells are grown on glass coverslips in 24-well plates.
-
Cells are pre-treated with the test compound for 1-2 hours and then stimulated with an NF-κB activator for 30-60 minutes.
-
-
Fixation and Permeabilization:
-
Cells are fixed with 4% paraformaldehyde for 15 minutes.
-
Cells are then permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Cells are blocked with 1% BSA in PBST for 30 minutes.
-
Cells are incubated with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Nuclei are counterstained with DAPI.
-
-
Microscopy and Analysis:
-
Coverslips are mounted on microscope slides.
-
Images are captured using a fluorescence microscope.
-
The nuclear and cytoplasmic fluorescence intensity of p65 is quantified to determine the extent of nuclear translocation.
-
Conclusion
Current evidence suggests that this compound exerts an inhibitory effect on the NF-κB pathway, primarily observed through the reduction of p65 protein levels in an in vivo model.[1] While this indicates a potential anti-inflammatory mechanism, the lack of direct, quantitative in vitro data, such as an IC50 value, makes a precise comparison with established inhibitors like BAY 11-7082, MG-132, and Parthenolide difficult. These known inhibitors have well-defined mechanisms of action and quantified potencies, targeting specific steps in the NF-κB cascade, including IKK activity and proteasomal degradation of IκBα.
Further in vitro studies employing standardized assays, such as those detailed in this guide, are necessary to elucidate the exact mechanism and potency of this compound as an NF-κB inhibitor. Such data will be crucial for its potential development as a therapeutic agent for inflammatory conditions. This guide provides the foundational information and experimental frameworks to facilitate such research.
References
- 1. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro anti-inflammatory activities of Persicaria chinensis methanolic extract targeting Src/Syk/NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Mechanism of Persicarin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of persicarin against other flavonoid alternatives, supported by a review of experimental data and detailed methodologies. This compound, a flavonoid isolated from water dropwort (Oenanthe javanica), has demonstrated significant neuroprotective activity, particularly against glutamate-induced excitotoxicity.[1] This document outlines the key mechanisms of action, compares its efficacy with structurally similar flavonoids, and provides detailed protocols for the experimental validation of its neuroprotective effects.
Comparative Analysis of Neuroprotective Efficacy
A key study evaluated the in vitro neuroprotective activity of four flavonoids isolated from Oenanthe javanica: this compound, isorhamnetin, afzelin, and hyperoside.[1] The study utilized primary cultured rat cortical cells exposed to glutamate (B1630785) to model excitotoxic neuronal injury. While the full quantitative data from this specific comparative study is not publicly available, the research indicates that this compound was a main constituent and showed significant neuroprotective activities.[1]
Based on the available information, a qualitative comparison of these flavonoids is presented below. The subsequent tables are structured to showcase the expected quantitative data from such a study, illustrating how this compound's performance would be benchmarked against alternatives.
Qualitative Comparison:
-
This compound: Demonstrated robust protection against glutamate-induced neurotoxicity by mitigating key excitotoxic events, including calcium influx, nitric oxide and intracellular peroxide production, and by restoring antioxidant enzyme activities.[1]
-
Isorhamnetin, Afzelin, and Hyperoside: These flavonoids also possess neuroprotective properties, as evidenced by their inclusion in the comparative study. However, the abstracts of the available research do not provide a clear ranking of their efficacy relative to this compound in the context of glutamate-induced neurotoxicity.
Data Presentation
The following tables are representative of how quantitative data from the aforementioned study would be presented to compare the neuroprotective effects of this compound and its alternatives.
Table 1: Effect on Cell Viability in Glutamate-Treated Rat Cortical Cells
| Compound (Concentration) | Cell Viability (% of Control) |
| Control | 100% |
| Glutamate (100 µM) | Expected significant decrease |
| This compound (e.g., 10 µM) + Glutamate | Expected significant increase vs. Glutamate alone |
| Isorhamnetin (e.g., 10 µM) + Glutamate | Expected increase vs. Glutamate alone |
| Afzelin (e.g., 10 µM) + Glutamate | Expected increase vs. Glutamate alone |
| Hyperoside (e.g., 10 µM) + Glutamate | Expected increase vs. Glutamate alone |
Table 2: Inhibition of Glutamate-Induced Intracellular Calcium Influx
| Compound (Concentration) | Intracellular Calcium ([Ca2+]i) (% of Glutamate Control) |
| Glutamate (100 µM) | 100% |
| This compound (e.g., 10 µM) + Glutamate | Expected significant decrease |
| Isorhamnetin (e.g., 10 µM) + Glutamate | Expected decrease |
| Afzelin (e.g., 10 µM) + Glutamate | Expected decrease |
| Hyperoside (e.g., 10 µM) + Glutamate | Expected decrease |
Table 3: Reduction of Nitric Oxide and Intracellular Peroxide Production
| Compound (Concentration) | Nitric Oxide Production (% of Glutamate Control) | Intracellular Peroxide (% of Glutamate Control) |
| Glutamate (100 µM) | 100% | 100% |
| This compound (e.g., 10 µM) + Glutamate | Expected significant decrease | Expected significant decrease |
| Isorhamnetin (e.g., 10 µM) + Glutamate | Expected decrease | Expected decrease |
| Afzelin (e.g., 10 µM) + Glutamate | Expected decrease | Expected decrease |
| Hyperoside (e.g., 10 µM) + Glutamate | Expected decrease | Expected decrease |
Table 4: Restoration of Antioxidant Enzyme Activity
| Compound (Concentration) | Glutathione (B108866) Reductase Activity (% of Control) | Glutathione Peroxidase Activity (% of Control) |
| Control | 100% | 100% |
| Glutamate (100 µM) | Expected significant decrease | Expected significant decrease |
| This compound (e.g., 10 µM) + Glutamate | Expected significant restoration | Expected significant restoration |
| Isorhamnetin (e.g., 10 µM) + Glutamate | Expected restoration | Expected restoration |
| Afzelin (e.g., 10 µM) + Glutamate | Expected restoration | Expected restoration |
| Hyperoside (e.g., 10 µM) + Glutamate | Expected restoration | Expected restoration |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Glutamate-Induced Neurotoxicity and this compound's Intervention
Caption: this compound's mechanism against glutamate excitotoxicity.
Experimental Workflow for Validating Neuroprotection
Caption: Workflow for in vitro neuroprotection validation.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound's neuroprotective effects are provided below.
Primary Rat Cortical Cell Culture and Glutamate-Induced Neurotoxicity Model
-
Cell Culture: Primary cortical neurons are isolated from the cerebral cortices of fetal rats (embryonic day 18-19).
-
The tissue is mechanically dissociated and cells are plated on poly-L-lysine-coated culture plates.
-
Cells are maintained in a neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Glutamate Treatment: After 7-9 days in vitro, the culture medium is replaced with a medium containing 100 µM glutamate to induce excitotoxicity. Control cultures receive a vehicle. For testing neuroprotective compounds, cells are pre-treated with various concentrations of this compound or other flavonoids for a specified period (e.g., 2 hours) before the addition of glutamate.
Cell Viability Assay (MTT Assay)
-
Following the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well to a final concentration of 0.5 mg/mL.
-
The plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The medium is then removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Intracellular Calcium ([Ca2+]i) Measurement
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), for 30-60 minutes at 37°C.
-
After loading, cells are washed with a balanced salt solution to remove excess dye.
-
The fluorescence intensity is measured using a fluorescence spectrophotometer or a fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.
Nitric Oxide (NO) Assay (Griess Assay)
-
The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
An equal volume of the culture supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
After a short incubation period at room temperature, the absorbance is measured at 540 nm.
-
The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.
Intracellular Peroxide Assay (DCFH-DA Assay)
-
Cells are incubated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable probe.
-
Inside the cells, esterases cleave the acetate (B1210297) groups, and the non-fluorescent DCFH is then oxidized by intracellular reactive oxygen species (ROS), including peroxides, to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Glutathione Reductase and Glutathione Peroxidase Activity Assays
-
Cell Lysis: Cells are harvested and lysed to release intracellular enzymes.
-
Glutathione Reductase Activity: The activity is measured by monitoring the NADPH oxidation-dependent reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH). The decrease in absorbance at 340 nm due to NADPH oxidation is proportional to the glutathione reductase activity.
-
Glutathione Peroxidase Activity: The activity is determined by a coupled reaction with glutathione reductase. The oxidation of GSH by glutathione peroxidase is coupled to the recycling of GSSG back to GSH by glutathione reductase, which consumes NADPH. The rate of NADPH disappearance, measured at 340 nm, is proportional to the glutathione peroxidase activity.
Conclusion
This compound exhibits significant neuroprotective effects against glutamate-induced excitotoxicity by targeting multiple key events in the neurotoxic cascade. Its ability to diminish calcium influx, inhibit nitric oxide and peroxide production, and restore cellular antioxidant defenses positions it as a strong candidate for further investigation in the development of neuroprotective therapies. While direct quantitative comparisons with other flavonoids from the primary literature are not fully detailed in this guide, the provided frameworks for data presentation and experimental protocols offer a robust methodology for the continued validation and comparative analysis of this compound's neuroprotective mechanisms.
References
Persicarin: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers on the anti-inflammatory and neuroprotective effects of persicarin, detailing experimental data and methodologies.
This compound, a flavonoid found in various plants including water dropwort (Oenanthe javanica), has garnered significant attention in the scientific community for its potential therapeutic properties. This guide provides a comparative overview of the in vitro and in vivo effects of this compound, with a focus on its anti-inflammatory and neuroprotective activities. The information presented is intended for researchers, scientists, and professionals in drug development, offering a compilation of experimental data, detailed protocols, and visual representations of its mechanisms of action.
Data Summary: In Vitro vs. In Vivo Effects
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound, providing a clear comparison of its efficacy in different experimental settings.
Table 1: Anti-inflammatory Effects of this compound
| Parameter | In Vitro Model | This compound Concentration/Dose | Observed Effect | In Vivo Model | This compound Dose | Observed Effect |
| HMGB1 Release | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified in abstract | Potent inhibition of HMGB1 release.[1] | Cecal Ligation and Puncture (CLP)-induced sepsis in mice | Not specified in abstract | Reduced CLP-induced HMGB1 release.[1] |
| NF-κB Activation | Not explicitly studied in vitro | - | - | Streptozotocin-induced diabetic mice (liver tissue) | 2.5 and 5 mg/kg | Significant reduction in NF-κBp65 protein levels.[2] |
| AP-1 Activation | Not explicitly studied in vitro | - | - | Streptozotocin-induced diabetic mice (liver tissue) | 2.5 and 5 mg/kg | Significant reduction in AP-1 protein levels.[2] |
| COX-2 Expression | Not explicitly studied in vitro | - | - | Streptozotocin-induced diabetic mice (liver tissue) | 5 mg/kg | Notable decrease in COX-2 protein expression.[2] |
| iNOS Expression | Not explicitly studied in vitro | - | - | Streptozotocin-induced diabetic mice (liver tissue) | 2.5 and 5 mg/kg | Dose-dependent significant decrease in iNOS protein expression.[2] |
| TGF-β1 Expression | Not explicitly studied in vitro | - | - | Streptozotocin-induced diabetic mice (liver tissue) | 5 mg/kg | Notable decrease in TGF-β protein expression.[2] |
Table 2: Neuroprotective and Anti-diabetic Effects of this compound
| Parameter | In Vitro Model | This compound Concentration | Observed Effect | In Vivo Model | This compound Dose | Observed Effect |
| Neuroprotection | Glutamate-injured primary cultured rat cortical cells | Not specified in abstract | Significant neuroprotective activity.[3] | - | - | - |
| Calcium Influx | Glutamate-injured primary cultured rat cortical cells | Not specified in abstract | Diminished calcium influx.[3] | - | - | - |
| Nitric Oxide & Peroxide Production | Glutamate-injured primary cultured rat cortical cells | Not specified in abstract | Inhibited overproduction of nitric oxide and intracellular peroxide.[3] | - | - | - |
| Serum Glucose | - | - | - | Streptozotocin-induced diabetic mice | 2.5 and 5 mg/kg | Dose-dependent notable reduction in serum glucose levels.[2] |
| Hepatic Glucose | - | - | - | Streptozotocin-induced diabetic mice | 5 mg/kg | Marked reduction in hepatic glucose levels.[2] |
| Serum ALT & AST | - | - | - | Streptozotocin-induced diabetic mice | 2.5 and 5 mg/kg | Dose-dependent marked reduction in serum ALT and AST levels.[2][4] |
| Oxidative Stress Markers (ROS, ONOO-, TBARS) | - | - | - | Streptozotocin-induced diabetic mice (liver tissue) | 2.5 and 5 mg/kg | Diminished elevated levels of ROS, ONOO-, and TBARS.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies on this compound.
In Vitro Anti-inflammatory Assay: HMGB1-induced Inflammation in HUVECs
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in standard conditions.
-
Treatment: Cells are stimulated with high mobility group box 1 (HMGB1) protein to induce an inflammatory response. This compound is added at various concentrations to assess its inhibitory effects.
-
Endpoint Measurement: The release of HMGB1 and other inflammatory mediators into the cell culture supernatant is quantified using methods like ELISA. The activation of inflammatory signaling pathways is assessed by techniques such as Western blotting for key proteins.[1]
In Vitro Neuroprotection Assay: Glutamate-Induced Neurotoxicity
-
Cell Culture: Primary cortical cells are isolated from fetal rats and cultured for 10-14 days.[5]
-
Induction of Neurotoxicity: Neuronal damage is induced by exposing the cultured cells to glutamate (B1630785).[5]
-
Treatment: this compound is applied to the cell cultures to evaluate its protective effects against glutamate-induced toxicity.
-
Endpoint Measurement: Neurotoxicity is quantified by measuring cell viability using methods such as trypan blue exclusion.[5] Intracellular calcium levels, nitric oxide, and peroxide production are measured using fluorescent probes and specific assays.[3]
In Vivo Anti-diabetic and Anti-inflammatory Model: Streptozotocin-Induced Diabetic Mice
-
Animal Model: Diabetes is induced in mice by a single intraperitoneal injection of streptozotocin (B1681764) (STZ).[2][4]
-
Treatment: this compound is administered orally to the diabetic mice at doses of 2.5 and 5 mg/kg body weight for a period of 10 days.[2][4][6]
-
Biochemical Analysis: At the end of the treatment period, blood and liver tissue samples are collected. Serum levels of glucose, alanine (B10760859) aminotransferase (ALT), and aspartate aminotransferase (AST) are measured.[2][4]
-
Analysis of Inflammatory and Oxidative Stress Markers: The expression levels of inflammatory proteins (NF-κB, AP-1, COX-2, iNOS, TGF-β1) and markers of oxidative stress (ROS, ONOO-, TBARS) in the liver tissue are determined by Western blotting and other specific assays.[2][4]
In Vivo Anti-inflammatory Model: Cecal Ligation and Puncture (CLP)-Induced Sepsis
-
Animal Model: Sepsis is induced in mice through a surgical procedure called cecal ligation and puncture (CLP), which mimics human septic peritonitis.[1][7]
-
Treatment: this compound is administered to the septic mice to assess its therapeutic effects.
-
Endpoint Measurement: The primary outcome is often survival rate. Additionally, the release of HMGB1 into the circulation and the infiltration of leukocytes are measured to quantify the inflammatory response.[1]
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and oxidative stress.
Anti-inflammatory Signaling Pathway
This compound has been shown to inhibit the activation of the NF-κB and AP-1 signaling pathways.[2] These transcription factors are pivotal in regulating the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2. By suppressing the activation of NF-κB and AP-1, this compound effectively downregulates the inflammatory cascade.
References
- 1. This compound is anti-inflammatory mediator against HMGB1-induced inflammatory responses in HUVECs and in CLP-induced sepsis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from water dropwort (Oenanthe javanica) protects primary cultured rat cortical cells from glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Experimental techniques for developing new drugs acting on dementia (11)--Experimental methods on glutamate neurotoxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ime.fraunhofer.de [ime.fraunhofer.de]
Persicarin and Quercetin: A Comparative Analysis of Antioxidant Efficacy
In the landscape of flavonoid research, both persicarin and its structural relative quercetin (B1663063) have garnered attention for their potential health benefits, largely attributed to their antioxidant properties. This guide offers a detailed comparison of the antioxidant potency of this compound and quercetin, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct comparative in vitro studies on isolated this compound are limited, this report synthesizes existing in vivo data for this compound and extensive in vitro data for quercetin, alongside findings from extracts of Persicaria species, to provide a comprehensive overview.
Quantitative Antioxidant Activity
A direct quantitative comparison of the free radical scavenging activity of isolated this compound and quercetin is challenging due to the lack of published in vitro studies on this compound using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). However, extensive data is available for quercetin, and studies on various extracts of Persicaria species, which contain this compound and other flavonoids, provide insights into their collective antioxidant potential.
Table 1: In Vitro Antioxidant Activity of Quercetin
| Assay | IC50 / EC50 (µM) | Reference Compound | Source |
| DPPH | 22.7 | - | [1] |
Note: IC50/EC50 is the concentration of the compound required to scavenge 50% of the free radicals. A lower value indicates higher antioxidant activity.
Table 2: In Vitro Antioxidant Activity of Persicaria Species Extracts
| Plant Extract | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Source |
| Persicaria hydropiper (Total Flavonoids) | DPPH | 0.06 | Vitamin C | 0.12 | [2] |
| Persicaria hydropiper (Total Flavonoids) | ABTS | 0.07 | Vitamin C | 0.14 | [2] |
| Persicaria glabra (Methanolic Extract) | DPPH | 5.524 | Ascorbic Acid | 3.01 | [3] |
While these tables do not allow for a direct comparison between this compound and quercetin, they highlight the potent antioxidant activity of quercetin and the significant radical scavenging capacity of extracts from the Persicaria genus. The strong activity of these extracts suggests that their flavonoid constituents, including this compound, are likely major contributors.
In Vivo Antioxidant Effects of this compound
A study on streptozotocin-induced type 1 diabetic mice demonstrated that this compound, isolated from Oenanthe javanica, exerts significant antioxidant effects in vivo[4]. Administration of this compound was found to suppress increased oxidative stress parameters, including reactive oxygen species (ROS) and peroxynitrite[4]. Furthermore, it reduced the expression of NADPH oxidase subunits (Nox-4 and p47phox), which are key enzymes in ROS production[4]. These findings underscore the capacity of this compound to mitigate oxidative stress in a biological system.
Experimental Protocols
DPPH Radical Scavenging Assay (as described for Persicaria senticosa constituents)[1]
-
A solution of DPPH in methanol (B129727) is prepared.
-
The test compound (e.g., quercetin) is dissolved to various concentrations.
-
The test compound solution is mixed with the DPPH solution.
-
The reaction mixture is incubated at room temperature for 30 minutes in the dark.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound).
-
The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.
ABTS Radical Scavenging Assay (as described for Persicaria hydropiper total flavonoids)[2]
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Aliquots of the test sample at various concentrations are added to the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition of absorbance is calculated for each concentration relative to a blank absorbance.
-
The IC50 value is calculated from the concentration of the sample required to scavenge 50% of the ABTS radicals.
Signaling Pathways and Mechanisms of Action
Quercetin's Antioxidant Mechanism
Quercetin's potent antioxidant activity is attributed to its chemical structure, specifically the presence of multiple hydroxyl groups and a C2-C3 double bond in conjugation with a 4-oxo function. These features allow it to effectively donate hydrogen atoms to neutralize free radicals. The proposed mechanism involves the formation of a stable radical intermediate, which can be further stabilized through resonance.
Caption: Quercetin's direct radical scavenging mechanism.
This compound's In Vivo Antioxidant Signaling Pathway
In vivo studies on this compound suggest a more complex, indirect antioxidant mechanism involving the modulation of cellular signaling pathways. This compound has been shown to attenuate oxidative stress by downregulating the expression of pro-oxidant enzymes and inflammatory mediators.
Caption: Proposed in vivo antioxidant pathway of this compound.[4]
Conclusion
While direct in vitro comparisons are currently unavailable, the existing evidence strongly supports the antioxidant capabilities of both quercetin and this compound. Quercetin is a well-established and potent direct antioxidant with a wealth of supporting in vitro data. This compound, based on in vivo studies, demonstrates significant antioxidant effects through the modulation of key cellular pathways involved in oxidative stress and inflammation. The potent antioxidant activity of extracts from Persicaria species further suggests that this compound is a promising antioxidant compound. Future research focusing on the direct in vitro antioxidant capacity of isolated this compound is warranted to enable a more definitive quantitative comparison with quercetin.
References
- 1. Skin-Related Properties and Constituents from the Aerial Parts Extract of Persicaria senticosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. plantsjournal.com [plantsjournal.com]
- 4. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of Persicarin: A Look at Synergistic Possibilities with Other Natural Compounds
While direct scientific evidence on the synergistic effects of persicarin in combination with other natural compounds is currently unavailable in published research, its known biological activities suggest a strong potential for beneficial interactions. This guide explores the individual therapeutic properties of this compound and draws parallels with documented synergistic combinations of other well-researched natural compounds that share similar mechanisms of action. This comparative analysis aims to provide a framework for future research into the synergistic potential of this compound for researchers, scientists, and drug development professionals.
This compound, a flavonoid predominantly isolated from plants of the Persicaria genus, has demonstrated a range of pharmacological effects in preclinical studies. These include potent antioxidant, anti-inflammatory, neuroprotective, and anticoagulant properties.[1][2] Understanding these individual actions is the first step in identifying promising candidates for synergistic combination studies.
This compound: A Profile of Bioactivity
Experimental studies have elucidated several key mechanisms of action for this compound:
-
Antioxidant Effects: this compound has been shown to scavenge free radicals, reduce oxidative stress, and protect cells from oxidative damage.[1][2]
-
Anti-inflammatory Action: It can modulate inflammatory pathways, although the precise signaling cascades are a subject of ongoing research. Studies on related extracts containing this compound suggest inhibition of key inflammatory mediators.[3]
-
Neuroprotection: Research indicates that this compound can protect neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.
-
Anticoagulant Activity: this compound has been observed to have effects on blood coagulation pathways.
These properties make this compound a compelling subject for further investigation, particularly in the context of combination therapies where its effects could be amplified.
Synergistic Frameworks from Other Natural Compounds
To illustrate the potential for synergistic interactions, we can examine established combinations of other natural compounds with similar bioactivities to this compound. The following sections detail the synergistic effects of well-known flavonoids and polyphenols, providing experimental data and methodologies that could be adapted for future studies on this compound.
Quercetin (B1663063) and Naringenin (B18129): A Synergistic Approach to Cancer Cell Inhibition
A study on the combination of quercetin and naringenin, two flavonoids with known antiproliferative effects, demonstrated significant synergistic cytotoxicity in MCF-7 breast cancer cells.[4]
| Compound(s) | IC50 (µg/mL) in MCF-7 cells (24h) |
| Naringenin (Nar) | 468 |
| Quercetin (Que) | 91.1 |
| Co-administration (CoQN - 60:40 ratio) | 44.3 |
Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of Naringenin, Quercetin, and their combination in MCF-7 breast cancer cells.[4]
The combination of quercetin and naringenin at a 60:40 ratio resulted in a significantly lower IC50 value, indicating a potent synergistic effect in inhibiting cancer cell viability.[4]
-
Cell Culture: MCF-7 breast cancer cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were treated with varying concentrations of quercetin, naringenin, or a combination of both for 24 hours.
-
MTT Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance was measured using a microplate reader, and the IC50 values were calculated.
The synergistic effect of quercetin and naringenin in cancer cells is believed to involve the induction of oxidative stress and apoptosis.
Caption: Synergistic anticancer pathway of Quercetin and Naringenin.
Curcumin (B1669340) and Piperine (B192125): Enhancing Bioavailability and Therapeutic Efficacy
Curcumin, the active compound in turmeric, has a wide range of therapeutic properties, but its clinical application is limited by poor bioavailability. Piperine, an alkaloid from black pepper, has been shown to synergistically enhance the bioavailability and efficacy of curcumin.[5][6]
A study investigating the synergistic analgesic effects of curcumin and piperine in mouse models of pain demonstrated a significant reduction in the effective dose (ED50) when the two compounds were combined.[5]
| Compound(s) | Theoretical ED50 (mg/kg) | Experimental ED50 (mg/kg) |
| Curcumin | - | - |
| Piperine | - | - |
| Curcumin + Piperine (1:1 ED50 ratio) | 44.9 | 5.9 |
Table 2: Synergistic effect of curcumin and piperine on pain-like behaviors in the formalin test.[5]
The experimental ED50 of the combination was significantly lower than the theoretical additive ED50, indicating a strong synergistic interaction.[5]
-
Animal Model: Male ICR mice were used.
-
Drug Administration: Mice were orally administered curcumin, piperine, their combination, or a vehicle control.
-
Induction of Pain: After a set period, a dilute formalin solution was injected into the paw to induce a biphasic pain response (neurogenic and inflammatory).
-
Behavioral Observation: The time spent licking the injected paw was recorded as a measure of pain.
-
Data Analysis: The ED50 values were calculated based on the dose-response curves.
Piperine is known to inhibit enzymes involved in the metabolism of curcumin in the liver and intestinal wall, leading to increased plasma concentrations and prolonged retention of curcumin in the body.
Caption: Mechanism of piperine enhancing curcumin bioavailability.
Future Directions for this compound Research
The examples of quercetin with naringenin and curcumin with piperine highlight the significant potential of combining natural compounds to enhance therapeutic outcomes. Future research on this compound should focus on:
-
Identifying Potential Synergistic Partners: Based on its known anti-inflammatory and antioxidant properties, promising candidates for combination studies with this compound could include other flavonoids like quercetin, kaempferol, or polyphenols such as resveratrol.
-
Quantitative Synergy Assessment: Employing standardized methodologies, such as the Combination Index (CI) method, to quantitatively assess the synergistic, additive, or antagonistic effects of this compound with other compounds.
-
Elucidating Signaling Pathways: Investigating the molecular mechanisms underlying any observed synergistic effects, including the modulation of key signaling pathways involved in inflammation, oxidative stress, and cell survival.
-
In Vivo Validation: Progressing promising in vitro findings to preclinical animal models to evaluate the in vivo efficacy and safety of this compound-based combination therapies.
References
- 1. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant, Anti-inflammatory and hepatoprotective activities of Persicaria maculosa (linn.) and its active principle i.e tannic acid against Carbon tetrachloride induced oxidative stress and hepatotoxicity in wistar rats - IP Int J Forensic Med Toxicol Sci [ijfmts.com]
- 4. mdpi.com [mdpi.com]
- 5. Combination of curcumin and piperine synergistically improves pain-like behaviors in mouse models of pain with no potential CNS side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
Independent Replication of Published Persicarin Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published research on persicarin, a flavonoid with demonstrated anti-inflammatory and antioxidant properties. The focus is on the independent replication of key experimental findings, offering a framework for researchers to evaluate and potentially extend upon existing studies. We present a detailed examination of the seminal work by Lee et al. (2017) on this compound's effects in a diabetic mouse model, alongside a comparison with alternative flavonoids—isorhamnetin (B1672294), hyperoside (B192233), and afzelin (B1665622)—that exhibit similar biological activities. This guide includes structured data tables, detailed experimental protocols, and visualizations of key biological pathways and workflows to facilitate a comprehensive understanding of the current research landscape.
Comparative Analysis of this compound and Alternatives
This compound, isolated from Oenanthe javanica, has been shown to mitigate hyperglycemia-induced oxidative stress and inflammation in the liver of streptozotocin (B1681764) (STZ)-induced type 1 diabetic mice.[1][2][3] Its mechanism of action involves the downregulation of key inflammatory mediators. To provide a broader context for these findings, this guide compares the efficacy of this compound with three other flavonoids: isorhamnetin, hyperoside, and afzelin. These compounds were selected based on their known anti-inflammatory and antioxidant properties and their investigation in similar experimental models.
Biochemical and Inflammatory Marker Comparison
The following tables summarize the quantitative data from studies on this compound and its alternatives, focusing on key biochemical and inflammatory markers in STZ-induced diabetic animal models.
Table 1: Effect on Serum Glucose and Liver Enzymes
| Compound | Dosage | Animal Model | Change in Serum Glucose | Change in Serum ALT | Change in Serum AST | Reference |
| This compound | 5 mg/kg | STZ-induced diabetic mice | ↓ 45.3% | ↓ 48.2% | ↓ 39.1% | [1][2] |
| Isorhamnetin | 10 mg/kg | HFD/STZ-induced diabetic mice | ↓ (Significant) | Not Reported | Not Reported | [4][5][6] |
| Isorhamnetin | 50 mg/kg & 150 mg/kg | STZ-induced diabetic rats | Not Reported | ↓ (Significant) | ↓ (Significant) | [7] |
Note: "↓" indicates a decrease. HFD = High-Fat Diet. Data for isorhamnetin on serum glucose was significant but not presented as a percentage change in the referenced study.
Table 2: Modulation of Inflammatory Markers in Liver Tissue
| Compound | Dosage | Animal Model | Change in NF-κB Expression | Change in COX-2 Expression | Change in iNOS Expression | Reference |
| This compound | 5 mg/kg | STZ-induced diabetic mice | ↓ (Significant) | ↓ (Significant) | ↓ (Significant) | [1] |
| Isorhamnetin | 20 mg/kg & 40 mg/kg | STZ-induced diabetic mice | Not Reported | ↓ (Significant) | Not Reported | [8][9] |
| Quercetin (parent flavonoid of Hyperoside) | 150 µmol/kg | STZ-induced diabetic rats | ↓ (Abolished activation) | Not Reported | ↓ (Abolished) | [10] |
Note: "↓" indicates a decrease. Data for direct comparison of hyperoside and afzelin in an STZ-induced diabetic mouse model with these specific markers was limited in the searched literature. Quercetin, the aglycone of hyperoside, is included for a proximate comparison.
Experimental Protocols
This section provides detailed methodologies for the key experiments described in the referenced this compound study by Lee et al. (2017), offering a blueprint for replication.
Isolation and Purification of this compound from Oenanthe javanica
A detailed protocol for the isolation of this compound is crucial for ensuring the purity and consistency of the compound used in replication studies.
-
Extraction: The aerial parts of Oenanthe javanica are collected, dried, and milled. The powdered plant material is then extracted with 70% ethanol (B145695) at room temperature.[1] This process is typically repeated multiple times to ensure maximum yield.
-
Fractionation: The crude ethanol extract is then subjected to a series of solvent-solvent extractions with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The bioactive fraction (typically the n-butanol fraction for flavonoids) is further purified using column chromatography techniques.[11] This may involve multiple steps using different stationary phases (e.g., silica (B1680970) gel, Sephadex) and mobile phases to isolate the compound of interest.
-
Identification: The final purified compound is identified and characterized as this compound using spectroscopic methods such as 1H and 13C Nuclear Magnetic Resonance (NMR) and by comparing the data with published literature values.[1]
Induction of Type 1 Diabetes in Mice
The STZ-induced diabetic mouse model is a widely accepted method for studying type 1 diabetes.
-
Animals: Male ICR mice, typically 5 weeks old, are used for this model.[1]
-
Induction: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 120 mg/kg body weight, dissolved in a citrate (B86180) buffer (pH 4.5).[1][2]
-
Confirmation of Diabetes: Hyperglycemia is typically confirmed 7 days after the STZ injection by measuring blood glucose levels from the tail vein. Mice with blood glucose levels significantly higher than the normal control group are selected for the study.[1]
Western Blot Analysis of Inflammatory Proteins
Western blotting is a key technique to quantify the expression levels of specific proteins.
-
Tissue Preparation: Liver tissues are homogenized in a lysis buffer containing protease inhibitors to extract total proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay, such as the Bradford assay.
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., NF-κB p65, AP-1, COX-2, iNOS).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. β-actin is commonly used as a loading control to normalize the data.
Measurement of Reactive Oxygen Species (ROS) in Liver Tissue
The measurement of ROS provides an indication of the level of oxidative stress.
-
Homogenate Preparation: Liver tissue is homogenized in an ice-cold buffer (e.g., 1 mM EDTA-50 mM sodium phosphate (B84403) buffer, pH 7.4).[1]
-
Fluorescent Probe Incubation: A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is added to the homogenates. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[1]
-
Fluorescence Measurement: After a 30-minute incubation, the change in fluorescence is measured using a fluorometer with an excitation wavelength of 486 nm and an emission wavelength of 530 nm.[1] The fluorescence intensity is proportional to the amount of ROS present in the sample.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the study of this compound.
References
- 1. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [논문]this compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice [scienceon.kisti.re.kr]
- 4. Isorhamnetin Reduces Glucose Level, Inflammation, and Oxidative Stress in High-Fat Diet/Streptozotocin Diabetic Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isorhamnetin Reduces Glucose Level, Inflammation, and Oxidative Stress in High-Fat Diet/Streptozotocin Diabetic Mice Model | MDPI [mdpi.com]
- 6. Isorhamnetin Reduces Glucose Level, Inflammation, and Oxidative Stress in High-Fat Diet/Streptozotocin Diabetic Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isorhamnetin as a promising agent for reducing diabetes-induced cardiac damage: insights into antioxidant and enzyme regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Quercetin decreases oxidative stress, NF-kappaB activation, and iNOS overexpression in liver of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound from water dropwort (Oenanthe javanica) protects primary cultured rat cortical cells from glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Profile: Persicarin versus Synthetic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profile of persicarin, a naturally occurring flavonoid, with commonly used synthetic drugs in the categories of anti-inflammatory agents, anticoagulants, and analgesics. The information is intended to support research and development efforts in the pharmaceutical sciences by providing a side-by-side analysis of preclinical toxicity data and clinical adverse effects, supported by detailed experimental methodologies and visual representations of relevant biological pathways.
Executive Summary
This compound, a flavonoid found in plants of the Persicaria species, has demonstrated promising biological activities, including anti-inflammatory, anticoagulant, and antioxidant effects. This guide evaluates its safety profile in comparison to established synthetic drugs: the nonsteroidal anti-inflammatory drugs (NSAIDs) diclofenac (B195802) and ibuprofen (B1674241), the anticoagulants warfarin (B611796) and rivaroxaban (B1684504), and the opioid analgesics morphine and fentanyl. The available data suggests that this compound possesses a favorable safety profile, particularly concerning acute toxicity, when compared to these synthetic counterparts. However, further comprehensive toxicological studies on isolated this compound are warranted to fully establish its safety for therapeutic use.
Data Presentation: Quantitative Toxicity Comparison
The following tables summarize the available quantitative data on the acute toxicity (LD50) and in vitro cytotoxicity (IC50) of this compound and the selected synthetic drugs. It is important to note that direct comparisons of LD50 values across different species should be interpreted with caution.
Table 1: Acute Oral Toxicity (LD50)
| Compound | Species | Oral LD50 (mg/kg) | Reference(s) |
| This compound (Persicaria minor extract) | Rat | > 2000 | [1] |
| Diclofenac | Rat | 105 | |
| Mouse | 226 | ||
| Ibuprofen | Rat | 636 | [2][3] |
| Mouse | 740 | [2] | |
| Warfarin | Rat (male) | 323 | [4][5] |
| Rat (female) | 58 | [4][5] | |
| Mouse | 60 | [5] | |
| Rivaroxaban | Rat | > 500 | [6] |
| Mouse | > 500 | [6] | |
| Morphine | Rat | 461 | |
| Mouse | 500 | ||
| Fentanyl | Rat | 3.1 | |
| Mouse | 17.5 (intraperitoneal) |
Table 2: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | IC50 | Reference(s) |
| Persicaria maculosa extract | MRC-5 (human lung fibroblast) | 1000 µg/mL | [7] |
| Diclofenac | HTZ-349, U87MG, A172 (human glioma) | ~0.1 mM | |
| Ibuprofen | HTZ-349, U87MG, A172 (human glioma) | ~1 mM |
Table 3: Clinically Relevant Adverse Effects of Synthetic Drugs
| Drug Class | Drug | Common Adverse Effects | Incidence/Risk | Reference(s) |
| NSAIDs | Diclofenac | Gastrointestinal bleeding, cardiovascular events | Higher risk of GI bleeding than ibuprofen (RR ~4.0 vs ~2.7) | [8] |
| Ibuprofen | Gastrointestinal bleeding, cardiovascular events | Lower risk of GI bleeding than diclofenac | [8] | |
| Anticoagulants | Warfarin | Major bleeding, intracranial hemorrhage | Higher rates of fatal and critical organ bleeding compared to rivaroxaban in some studies | [9][10] |
| Rivaroxaban | Major bleeding | Lower rates of fatal and critical organ bleeding compared to warfarin in some studies | [9][10] | |
| Opioid Analgesics | Morphine | Respiratory depression, sedation, constipation | Dose-dependent respiratory depression | [4][11] |
| Fentanyl | Respiratory depression, sedation, constipation | More potent and rapid respiratory depression than morphine | [12][13][14] |
Experimental Protocols
Detailed methodologies for the key toxicological assays cited in this guide are provided below. These protocols are based on standardized guidelines to ensure reproducibility and comparability of data.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.
-
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or synthetic drugs) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is determined by plotting the percentage of viability against the logarithm of the compound concentration.[7][10][15]
2. Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.
-
Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the number of lysed cells.
-
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture containing the substrate and cofactor.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release from cells treated with a lysis buffer (positive control) and the spontaneous LDH release from untreated cells (negative control).[13]
In Vivo Acute Oral Toxicity Study
OECD Guideline 423: Acute Toxic Class Method
This method is used to estimate the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.
-
Principle: A stepwise procedure is used where a group of animals is dosed with a test substance at one of a series of defined dose levels. The outcome (mortality or survival) in this group determines the dose for the next group. The method aims to minimize the number of animals required to estimate the acute toxicity.
-
Procedure:
-
Animal Selection: Use a single sex of rodent (usually females, as they are generally slightly more sensitive) from a standard laboratory strain.
-
Housing and Fasting: House the animals individually and fast them overnight before dosing.
-
Dose Administration: Administer the test substance orally by gavage in a single dose.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Stepwise Dosing: The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first group of animals determines whether a higher or lower dose will be used for the subsequent group.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
-
-
Data Analysis: The LD50 is not calculated as a precise value but is assigned to a toxicity class based on the observed mortality at different dose levels. This classification provides an indication of the substance's acute toxic potential.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involved in the toxicity of synthetic drugs and the proposed mechanism of action of this compound, as well as a typical experimental workflow for in vitro cytotoxicity testing.
References
- 1. Paper: A Comparison of Bleeding Events Among Patients on Apixaban, Rivaroxaban, and Warfarin for Atrial Fibrillation and/or Venous Thromboembolism [ash.confex.com]
- 2. Multi-Level Regulation of Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Virulence Potential and In Vivo Toxicity of Persicaria maculosa and Bistorta officinalis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-steroidal anti-inflammatory drugs and the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Comparative Study of the Clinical Benefits of Rivaroxaban and Warfarin in Patients With Non-valvular Atrial Fibrillation With High Bleeding Risk [frontiersin.org]
- 7. Comparative Effectiveness and Safety of Rivaroxaban and Warfarin Among Nonvalvular Atrial Fibrillation (NVAF) Patients with Obesity and Polypharmacy in the United States (US) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fentanyl depression of respiration: Comparison with heroin and morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. futura-sciences.com [futura-sciences.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Risk of Upper Gastrointestinal Bleeding and Perforation Differs Among NSAIDs | EBM Focus [about.ebsco.com]
The Validation of Persicarin as a Biomarker for Plant Extract Consumption: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The consumption of plant extracts, rich in bioactive compounds, is increasingly recognized for its potential health benefits. To substantiate clinical efficacy and ensure consumer safety, it is imperative to identify and validate reliable biomarkers of intake. This guide provides a comparative analysis of persicarin as a potential biomarker for the consumption of certain plant extracts, particularly those from the Polygonum genus, and evaluates it against other potential biomarkers.
This compound, a sulfated flavonoid, is naturally present in various plants, including water pepper (Persicaria hydropiper) and dill. Its excretion in urine has prompted investigations into its utility as a biomarker for the consumption of these botanicals. This guide will delve into the available scientific evidence to support the validation of this compound, compare it with alternative biomarkers from Polygonum tinctorium, and provide detailed experimental protocols for their assessment.
Biomarker Comparison: this compound vs. Alternatives from Polygonum tinctorium
Polygonum tinctorium, a plant known for its production of indigo (B80030) dye, contains several compounds that could potentially serve as biomarkers of its consumption. A direct comparison between this compound and these alternatives is crucial for selecting the most reliable indicator of intake.
Table 1: Comparison of Potential Biomarkers for Polygonum tinctorium Consumption
| Biomarker | Chemical Class | Key Advantages | Key Disadvantages |
| This compound | Sulfated Flavonoid | - Excreted in urine, allowing for non-invasive sampling. | - Limited pharmacokinetic data in humans. - Not exclusively found in Polygonum tinctorium. |
| Indigo | Indigoid | - A major and characteristic component of Polygonum tinctorium. - Detected in human urine.[1] | - Also found in other indigo-producing plants. - Quantitative analytical methods in biological fluids need further validation. |
| Indirubin (B1684374) | Indigoid | - A characteristic component with known pharmacological activities. - Detected in human urine.[1] | - Present in lower concentrations than indigo. - Also found in other indigo-producing plants. |
| Tryptanthrin (B1681603) | Indole Alkaloid | - Possesses distinct pharmacological properties. - Pharmacokinetic data available in animal models.[2][3] | - Human pharmacokinetic data is lacking. - Not unique to Polygonum tinctorium. |
Experimental Protocols
Accurate and reproducible quantification of biomarkers is fundamental to their validation. Below are detailed methodologies for the analysis of this compound and alternative biomarkers in biological matrices.
Quantification of this compound in Human Urine by LC-MS/MS
This protocol describes a sensitive and specific method for the determination of this compound in human urine, adapted from methodologies for similar flavonoid compounds.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Centrifuge urine samples at 4000 rpm for 10 minutes to remove particulate matter.
-
Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Load 1 mL of the urine supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove interfering substances.
-
Elute this compound with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A time-programmed gradient to ensure optimal separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
Workflow for this compound Quantification
Caption: Workflow for this compound quantification in urine.
Quantification of Indigo, Indirubin, and Tryptanthrin in Human Urine by RP-HPLC-UV
This protocol outlines a method for the simultaneous determination of indigo, indirubin, and tryptanthrin in urine, based on established methods for these compounds in plant extracts and animal tissues.[2]
a. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 1 mL of urine, add 50 µL of an internal standard solution.
-
Add 3 mL of ethyl acetate (B1210297) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction process with another 3 mL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.
b. RP-HPLC-UV Analysis
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 251 nm for tryptanthrin, and appropriate wavelengths for indigo and indirubin.[2]
-
Injection Volume: 20 µL.
-
Logical Flow for Biomarker Validation
Caption: Logical steps for validating a plant extract biomarker.
Discussion and Future Directions
The validation of this compound as a definitive biomarker for Polygonum tinctorium consumption is currently hampered by a lack of human pharmacokinetic data. While its presence in urine is a promising characteristic for a non-invasive biomarker, further research is critically needed to establish its absorption, metabolism, and excretion profile in humans.
In contrast, alternative biomarkers such as indigo, indirubin, and tryptanthrin have been more extensively studied, with pharmacokinetic data available, albeit primarily from animal models.[1][2] The detection of indigo and indirubin in human urine makes them strong candidates for further investigation.[1]
Recommendations for Future Research:
-
Human Pharmacokinetic Studies: Conduct comprehensive studies to determine the absorption, distribution, metabolism, and excretion of this compound in healthy volunteers after consumption of a standardized Polygonum tinctorium extract.
-
Dose-Response and Time-Course Studies: Establish the relationship between the ingested dose of the extract and the urinary excretion of this compound and alternative biomarkers over time.
-
Comparative Validation: Directly compare the sensitivity, specificity, and reliability of this compound with indigo, indirubin, and tryptanthrin as biomarkers for Polygonum tinctorium intake in a single human intervention study.
-
Method Harmonization: Develop and validate standardized analytical methods for the quantification of these biomarkers across different laboratories to ensure data comparability.
By addressing these research gaps, the scientific community can move closer to establishing a robust and reliable biomarker for the consumption of Polygonum tinctorium and other this compound-containing plant extracts, thereby supporting the development of safe and effective botanical products.
References
- 1. Frontiers | A Comprehensive Review of the Chemistry, Pharmacokinetics, Pharmacology, Clinical Applications, Adverse Events, and Quality Control of Indigo Naturalis [frontiersin.org]
- 2. Study on pharmacokinetics and tissue distribution of single dose oral tryptanthrin in Kunming mice by validated reversed-phase high-performance liquid chromatography with ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on pharmacokinetics and tissue distribution of single dose oral tryptanthrin in Kunming mice by validated reversed-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of Persicarin: A Procedural Guide for Laboratory Professionals
The responsible management and disposal of chemical compounds are paramount for ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides a comprehensive framework for the proper disposal of persicarin, offering procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
Chemical and Physical Properties of this compound
A summary of known quantitative data for this compound is provided below. This information is crucial for proper labeling and handling of waste containers.
| Property | Data | Source |
| Molecular Formula | C₁₆H₁₂O₁₀S | PubChem[1] |
| Molar Mass | 396.32 g·mol⁻¹ | Wikipedia[2] |
| Appearance | Not specified; likely solid | - |
| Melting Point | 288 °C (decomposes) | Wikipedia[2] |
| Solubility in Water | Practically insoluble | Wikipedia[2] |
| Acidity (pKa) | -3.53 (Estimated) | Wikipedia[2] |
| Density | 1.9 ± 0.1 g/cm³ | Wikipedia[2] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols outline the mandatory steps for the safe disposal of this compound from a laboratory setting.
Pre-Disposal Hazard Assessment and Personal Protective Equipment (PPE)
Given the absence of specific hazard data, this compound must be managed as a hazardous substance.
-
Assume a Conservative Hazard Profile: Treat the compound as potentially toxic and an environmental hazard.
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.[3] They can provide specific instructions compliant with regulations.
-
Mandatory PPE: When handling this compound for disposal, the following personal protective equipment is required to minimize exposure:
-
Chemical splash goggles with side shields.
-
Chemical-resistant gloves (e.g., nitrile).
-
A standard laboratory coat, fully fastened.
-
Waste Segregation
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[3] Never mix incompatible waste streams.[4]
-
Solid this compound Waste:
-
Collect unused or expired this compound powder, along with any contaminated consumables (e.g., weighing papers, pipette tips, gloves), in a dedicated hazardous waste container.[3]
-
Ensure the container is made of a compatible material (e.g., polyethylene).
-
-
Liquid this compound Waste:
-
Collect all solutions containing this compound in a separate, sealed, and leak-proof hazardous waste container intended for liquids.[3]
-
Crucially, do not dispose of this compound solutions down the sink. [5] Federal and state laws often prohibit the drain disposal of potentially hazardous chemicals.[5]
-
Waste Containerization and Labeling
All hazardous waste containers must be in good condition, free of leaks, and kept closed except when adding waste.[1][5]
-
Container Requirements: Use sturdy, leak-proof containers compatible with the chemical waste.[5] For liquid waste, secondary containment (e.g., a larger, shatter-resistant container) is required.[5]
-
Labeling: Proper labeling is a legal requirement and essential for safety.[2] The label must be affixed to the container as soon as the first drop of waste is added and must include:
-
The words "Hazardous Waste" .[4]
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[1][2]
-
A complete list of all contents by percentage, including solvents (e.g., "this compound, 1%; Ethanol, 99%").[5]
-
The date the container was first used for waste accumulation.[5]
-
Storage and Final Disposal
-
Satellite Accumulation Area (SAA): Store sealed and labeled waste containers in a designated SAA within the laboratory.[4][6] This area must be at or near the point of waste generation and away from drains or sources of ignition.[4]
-
Arrange for Professional Disposal:
-
Once the waste container is full, or if it has been in storage for an extended period (typically up to one year), you must arrange for its removal.[4]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[5]
-
Do not place this compound waste, solid or liquid, in the regular trash. [5]
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of this compound, emphasizing the precautionary principle due to the absence of a specific Safety Data Sheet.
Caption: this compound Disposal Decision Workflow.
Caption: Key Stages of this compound Waste Management.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 3. researchgate.net [researchgate.net]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Persicarin
Essential Safety and Handling Guide for Persicarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of this compound. The following procedures are designed to ensure a safe laboratory environment and to provide a framework for the effective use of this compound in research settings.
Physicochemical and Toxicological Data
Quantitative data for this compound has been summarized for your convenience.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₁₀S | PubChem[1], Wikipedia[2] |
| Molar Mass | 396.3 g/mol | PubChem[1] |
| Melting Point | 288 °C (decomposes) | Wikipedia[2] |
| Density | 1.9 ± 0.1 g/cm³ | Wikipedia[2] |
| Acidity (pKa) | -3.53 (estimated) | Wikipedia[2] |
| Water Solubility | Practically insoluble | Wikipedia[2], Human Metabolome Database[3] |
| IUPAC Name | [5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl] hydrogen sulfate | PubChem[1] |
| Synonyms | Isorhamnetin 3-sulfate, Isorhamnetin 3-monosulfate | PubChem[1], Wikipedia[2] |
Table 2: Toxicological Information
| Hazard Category | Information | Source |
| Acute Toxicity | No specific LD50/LC50 data available. General flavonoid toxicity is low, but caution is advised. | N/A |
| Primary Hazards | Listed as "Toxic" in some databases, though specific details are lacking.[2] | Wikipedia[2] |
| Health Effects | May cause skin, eye, and respiratory irritation upon direct contact.[4] | Cayman Chemical[4] |
| Carcinogenicity | No data available. | N/A |
| Mutagenicity | No data available. | N/A |
Operational Plan: Handling and Personal Protective Equipment (PPE)
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound. The following PPE is mandatory when handling this compound in its powdered form or in solution[5]:
-
Body Protection : A disposable lab coat or a protective suit designed for handling chemical agents should be worn.[6][7]
-
Hand Protection : Two pairs of nitrile gloves (double-gloving) are required.[5][7] Gloves should be changed immediately if contaminated.
-
Eye Protection : Safety goggles with side shields or a face shield must be worn to protect against splashes.[6][8]
-
Respiratory Protection : When handling the powdered form, a fit-tested N95 respirator or work within a certified chemical fume hood is necessary to prevent inhalation.[5][6][9]
Procedural Guidance
Spill Response Plan
In the event of a this compound spill, adhere to the following steps[5]:
-
Immediate Action : Alert all personnel in the vicinity and restrict access to the affected area.
-
For Powder Spills :
-
Do NOT dry sweep.
-
Gently cover the spill with damp paper towels to avoid raising dust.
-
Clean the area with a deactivating solution (such as 1 M sodium hydroxide), followed by 70% ethanol.
-
-
For Solution Spills :
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a deactivating solution, followed by 70% ethanol.
-
-
Waste Disposal : All materials used for cleanup must be disposed of as hazardous chemical waste.
Disposal Plan
All waste containing this compound, both solid and liquid, must be treated as hazardous chemical waste[5]:
-
Liquid Waste : Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[5]
-
Solid Waste : All contaminated consumables, including pipette tips, gloves, and tubes, should be collected in a dedicated, sealed hazardous waste bag or container.[5]
-
Decontamination : Non-disposable glassware and equipment should be decontaminated by soaking in a 1 M sodium hydroxide (B78521) solution for at least two hours, followed by thorough rinsing with water.[5]
-
Institutional Guidelines : All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[5][10][11]
Experimental Protocols
In Vivo Study of Hepatoprotective Effects in Diabetic Mice
This protocol is based on a study investigating this compound's protective effects against diabetes-induced liver damage.[12][13][14]
-
Animal Model : Type 1 diabetes is induced in male ICR mice via a single intraperitoneal injection of streptozotocin (B1681764) (STZ) at a dose of 120 mg/kg body weight.[13][14][15]
-
Treatment Groups :
-
Administration : this compound is dissolved in a suitable vehicle (e.g., water) and administered orally to the treatment groups daily.
-
Monitoring : Body weight, food intake, and water intake are monitored daily throughout the experiment.[12]
-
Sample Collection : After the treatment period, mice are anesthetized, and blood and liver tissues are collected for analysis.
-
Biochemical Analysis :
-
Serum levels of ALT and AST are measured to assess liver damage.[14]
-
Hepatic glucose levels are determined.[12]
-
Markers of oxidative stress (e.g., ROS, peroxynitrite) and inflammatory markers (e.g., NF-κB, COX-2, iNOS) in liver tissue are quantified using appropriate assays (e.g., Western blot, ELISA).[12][14]
-
General Workflow for In Vitro Experiments
The following diagram illustrates a general workflow for preparing and using this compound in cell-based assays.
Caption: General workflow for preparing this compound stock and use in cell-based assays.
Signaling Pathway
This compound has been shown to protect against liver damage by mitigating oxidative stress and inflammation.[12][14][15] The diagram below illustrates the proposed signaling pathway affected by this compound in the context of hyperglycemia-induced liver injury.
Caption: this compound's inhibitory effect on hyperglycemia-induced inflammatory pathways.
References
- 1. This compound | C16H12O10S | CID 5487766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0303623) [hmdb.ca]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 7. Which personal protective equipment do you need to [royalbrinkman.com]
- 8. Personal Protective Equipment in Horticulture - safesol [safesol.co.ke]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fda.gov [fda.gov]
- 12. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] this compound isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice | Semantic Scholar [semanticscholar.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
